molecular formula C8H8N2O4S B048816 Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate CAS No. 64987-03-7

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Cat. No.: B048816
CAS No.: 64987-03-7
M. Wt: 228.23 g/mol
InChI Key: NTACMHVXGGGRQU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a high-purity synthetic intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture combining a reactive oxoacetate ester with a formamido-substituted thiazole ring. This structure makes it a versatile and valuable building block for the synthesis of complex heterocyclic compounds, particularly for creating libraries of novel thiazole derivatives with potential pharmacological activity. Its primary research application lies in its role as a precursor for the development of molecules that may interact with biological targets such as kinases, enzymes, and receptors. The reactive ketone and ester functional groups allow for further derivatization via nucleophilic addition or condensation reactions, while the formamido group can serve as a masked amine or participate in hydrogen bonding, influencing the physicochemical properties and binding affinity of the final molecules. Researchers utilize this compound to explore structure-activity relationships (SAR) in the quest for new therapeutic agents, especially in areas like antibiotic development, anticancer research, and the design of enzyme inhibitors. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate
Source PubChem
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InChI

InChI=1S/C8H8N2O4S/c1-2-14-7(13)6(12)5-3-15-8(10-5)9-4-11/h3-4H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTACMHVXGGGRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CSC(=N1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057794
Record name Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate
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Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64987-03-7
Record name Ethyl 2-(formylamino)-α-oxo-4-thiazoleacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-formamido-alpha-oxothiazol-4-acetate
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Record name Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate
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Record name Ethyl 2-formamido-α-oxothiazol-4-acetate
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Foundational & Exploratory

In-Depth Technical Guide: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS 64987-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Core Characteristics

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, identified by CAS number 64987-03-7, is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, notably as a precursor to an ester impurity of Cefixime, Cefixime Ethyl Ester Sodium Salt.[1][2] This heterocyclic compound's reactivity is primarily dictated by its thiazole ring, ethyl ester, and α-oxo functional groups.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 64987-03-7
Molecular Formula C₈H₈N₂O₄S
Molecular Weight 228.23 g/mol
IUPAC Name ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate
Synonyms Ethyl 2-(formylamino)-α-oxo-4-thiazoleacetate, EFTG, Ethyl 2-(2-formylaminothiazol-4-yl) glyoxylate

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Light yellow solid/powder[3]
Melting Point 232-234 °C[3]
Boiling Point 381.3 ± 34.0 °C (Predicted)[3]
Solubility Slightly soluble in Chloroform (heated) and DMSO.[1][3]
Storage Temperature 2-8°C[3][4]

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, the general synthetic pathway involves the reaction of ethyl acetoacetate with sodium nitrite and sulfuric acid, followed by halogenation and subsequent cyclization with thiourea.[5]

Conceptual Synthesis Workflow

G Conceptual Synthesis Workflow A Ethyl Acetoacetate B Oximation (NaNO2, H2SO4) A->B C 2-Oximino Ethyl Acetoacetate B->C D Halogenation C->D E Halogenated Intermediate D->E F Cyclization (Thiourea) E->F G Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate F->G H Formylation G->H I This compound H->I

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of a Related Precursor, Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate: [5]

  • Oximation Reaction:

    • Dissolve sodium nitrite in purified water in a three-necked flask and stir for 20-30 minutes.

    • Cool the solution to 10-15°C and add ethyl acetoacetate.

    • Slowly add a 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the temperature at 10-15°C.

    • Continue the reaction for an additional 3-5 hours after the addition is complete.

    • Extract the product twice with chloroform, combine the organic phases, and obtain 2-oximino ethyl acetoacetate via vacuum distillation.

  • Bromination Reaction:

    • Slowly warm the reaction solution from the previous step to 30-40°C.

    • Add bromine dropwise over 3-5 hours, maintaining the temperature at 30-40°C.

    • Continue the reaction for 1-3 hours after the addition is complete to yield 4-bromo-2-hydroxyimino ethyl acetoacetate.

  • Cyclization Reaction:

    • Add thiourea to the reaction mixture.

    • Use 12-ammonium phosphomolybdate (AMP) as a catalyst and methanol as a solvent to facilitate the cyclization reaction, yielding ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate.

Purification: Purification is typically achieved through recrystallization from an appropriate solvent or by column chromatography. The choice of solvent and chromatographic conditions would be determined by the impurity profile of the crude product.

Analytical Data

Spectroscopic Data

While a comprehensive public database of spectra for this specific compound is limited, data for structurally similar compounds can provide insights into expected spectral features.

Table 3: Expected Spectroscopic Features

TechniqueExpected Peaks/SignalsInterpretation
¹H NMR Signals for ethyl group protons (triplet and quartet), a singlet for the thiazole proton, and signals for the formyl and amide protons.Confirms the presence of the ethyl ester and the formamidothiazole core structure.
¹³C NMR Resonances for the carbonyl carbons of the ester and ketone, carbons of the thiazole ring, and the ethyl group carbons.Provides information on the carbon skeleton of the molecule.
FTIR (cm⁻¹) Strong C=O stretching vibrations for the ester and ketone, N-H stretching and bending vibrations for the amide, and characteristic absorptions for the thiazole ring.Identifies the key functional groups present in the molecule.
Mass Spec. A molecular ion peak corresponding to the molecular weight (228.23 g/mol ) and characteristic fragmentation patterns.Confirms the molecular weight and provides structural information.

Biological Activity and Toxicological Profile

As an intermediate in pharmaceutical synthesis, this compound is not intended for direct biological application. Its primary relevance is in the context of the synthesis of cefixime, a beta-lactam antibiotic. The biological activity of cefixime stems from its ability to inhibit bacterial cell wall synthesis.

There is no publicly available information regarding specific signaling pathways directly affected by this compound. Research on related structures, such as ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, has shown inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), suggesting a potential, though unconfirmed, area for future investigation.[6]

Toxicology and Safety

The available safety data indicates that this compound is harmful if swallowed and causes skin and eye irritation.[7][8]

Table 4: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Handling Precautions: Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.[7]

Role in Cefixime Synthesis

This compound serves as a key building block in the synthesis of cefixime. The synthesis generally involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated form of the side chain derived from this intermediate.

Logical Flow of Cefixime Synthesis

G Role in Cefixime Synthesis A This compound B Side Chain Activation A->B C Activated Side Chain B->C E Acylation C->E D 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) D->E F Cefixime Ester E->F G Hydrolysis F->G H Cefixime G->H

Caption: Logical flow diagram illustrating the role of the title compound in the synthesis of Cefixime.

This technical guide provides a summary of the available information on this compound. Further in-depth research into its potential biological activities and more detailed experimental protocols would be beneficial for the scientific community.

References

An In-Depth Technical Guide to Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[1] Its chemical structure, comprising a thiazole ring, a formamido group, and an ethyl oxoacetate side-chain, makes it a valuable building block in the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and analysis, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is fundamental for scientific communication and regulatory purposes. This section details the IUPAC name and common synonyms for this compound.

IUPAC Name: ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate[2]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate[3]

  • Ethyl 2-formamido-α-oxothiazole-4-acetate[2]

  • Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate[2]

  • (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester[4]

  • Ethyl 2-(formylamino)-4-thiazoleglyoxylate[4]

  • N-{4-[Ethoxy(oxo)acetyl]-1,3-thiazol-2-yl}formamide[4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of a compound is essential for its synthesis, purification, and characterization. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₈H₈N₂O₄S[3][4]
Molecular Weight 228.23 g/mol [3][5]
Appearance Solid, Light yellow powder[5][6]
Melting Point 232-234 °C[5]
Boiling Point (Predicted) 381.3 ± 34.0 °C[5]
Density (Predicted) 1.515 g/cm³[5]
pKa (Predicted) 8.11 ± 0.70[5]
LogP (Predicted) 0.229[7]
Solubility Chloroform (Slightly, Heated), DMSO (Slightly)[5]

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Data not explicitly found in search results.
¹³C NMR Data not explicitly found in search results.
FT-IR Data not explicitly found in search results.
Mass Spectrometry Data not explicitly found in search results.
InChI InChI=1S/C8H8N2O4S/c1-2-14-7(13)6(12)5-3-15-8(10-5)9-4-11/h3-4H,2H2,1H3,(H,9,10,11)
InChIKey NTACMHVXGGGRQU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1=CSC(=N1)NC=O

Note: While specific spectral data (NMR, IR, MS) were not found in the provided search results, the general procedures for acquiring such data are well-established in organic chemistry.

Experimental Protocols

The synthesis of this compound is a key step in the manufacturing of Cefixime. The following represents a generalized experimental protocol based on the formylation of its amino precursor.

Synthesis of this compound

Objective: To synthesize this compound via formylation of ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

  • Formic acid

  • Acetic anhydride

  • Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate

  • Saturated aqueous solution of sodium chloride

  • Magnesium sulfate

  • Diisopropyl ether

Procedure:

  • A mixture of acetic anhydride and formic acid is prepared and stirred at 50 °C for approximately 2 hours to generate the formylating agent.

  • The reaction mixture is then cooled to around 15 °C.

  • Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate is added to the cooled mixture.

  • The reaction is stirred at ambient temperature for approximately 3.5 hours.

  • Upon completion of the reaction (monitored by a suitable technique like TLC), cooled water is added to the reaction mixture.

  • The product is extracted into an organic solvent, such as ethyl acetate.

  • The organic layer is washed sequentially with water and a saturated aqueous solution of sodium bicarbonate until the washings are weakly alkaline.

  • A final wash with a saturated aqueous solution of sodium chloride is performed.

  • The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

  • The solvent is removed under reduced pressure (distilled off).

  • The resulting residue is washed with a suitable solvent, such as diisopropyl ether, collected by filtration, and dried to yield this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To analyze the purity of this compound.

Method: A reverse-phase HPLC (RP-HPLC) method can be employed for the analysis.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier such as phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[7]

  • Column: A C18 stationary phase is suitable for this separation.

  • Detection: UV detection is a common method for this compound.

This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Logical Relationships and Workflows

The synthesis of this compound is an integral part of a larger synthetic pathway. The following diagrams illustrate the synthetic workflow and the relationship of this compound to its precursor and its role in the broader context of Cefixime synthesis.

Synthesis_Workflow cluster_formylation Formylation Reaction cluster_workup Work-up and Purification Formic_Acid Formic Acid Formylating_Agent Formylating Agent Formic_Acid->Formylating_Agent Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Formylating_Agent Amino_Precursor Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate Target_Compound This compound Amino_Precursor->Target_Compound Reaction with Formylating Agent Extraction Extraction with Ethyl Acetate Target_Compound->Extraction Washing Washing with NaHCO3 and NaCl Extraction->Washing Drying Drying with MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product Purified Product Evaporation->Final_Product Cefixime_Synthesis_Context Starting_Materials Ethyl acetoacetate, Sodium nitrite, Thiourea, etc. Amino_Precursor Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate Starting_Materials->Amino_Precursor Target_Intermediate This compound Amino_Precursor->Target_Intermediate Formylation Further_Steps Further Reactions (e.g., side-chain attachment to cephalosporin core) Target_Intermediate->Further_Steps Cefixime Cefixime Further_Steps->Cefixime

References

Technical Guide: Physical Properties and Synthetic Pathway of (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[1][2][3] This technical guide provides a comprehensive overview of the known physical properties of this compound, presented in a clear, tabular format for ease of reference. Furthermore, this document outlines the general synthetic pathway for its preparation, offering insights into the chemical reactions and transformations involved in its creation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

Physical and Chemical Properties

The physical and chemical properties of (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester are crucial for its handling, characterization, and application in synthetic processes. The following table summarizes the key data available for this compound.

PropertyValueReference(s)
Molecular Formula C₈H₈N₂O₄S[4]
Molecular Weight 228.23 g/mol [4]
Appearance Light yellow powder/solid[1][3]
Melting Point 232-234 °C[3]
Boiling Point 381.3 ± 34.0 °C (Predicted)[3]
Solubility Chloroform (Slightly, Heated), DMSO (Slightly)[3]
pKa 8.11 ± 0.70 (Predicted)[3]
CAS Number 64987-03-7[4]

Synthetic Pathway

(2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester is a key side-chain precursor in the synthesis of Cefixime. The general synthetic route involves the formation of the 2-aminothiazole ring, followed by acylation and subsequent functional group manipulations. While specific, detailed industrial protocols are often proprietary, the following represents a logical synthetic workflow based on established chemical principles and information gleaned from patents concerning Cefixime synthesis.

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Acylation cluster_2 Reaction Step 2: Formylation cluster_3 Further Synthesis A 2-Aminothiazole C Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate A->C Acylation B Diethyl oxalate B->C D (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester C->D Formic Acid or other formylating agent E Activation of Carboxylic Acid D->E F Coupling with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) E->F G Cefixime Synthesis F->G Amide bond formation

General Synthetic Workflow for (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester and its use in Cefixime Synthesis.

Experimental Protocols

General Synthesis of the Cefixime Side Chain Active Ester

The synthesis of the activated form of the Cefixime side chain, which involves the title compound as a precursor, is a multi-step process. A general procedure described in a patent for a similar active ester provides a conceptual framework.[5]

Materials:

  • (Z)-2-(2-aminothiazol-4-yl)-(methoxycarbonyl)methoxyimino acetic acid (cefixime side chain acid)

  • 2,2′-Dithiobis(benzothiazole) (DM)

  • Toluene or Dichloromethane (solvent)

  • Triethylamine or Tri-n-butylamine (base)

  • Pyridine or Lutidine (catalyst)

  • Triethylphosphite

Procedure:

  • To a dry reaction vessel, add the cefixime side chain acid and 2,2′-dithiobis(benzothiazole) in a suitable organic solvent such as toluene or dichloromethane.

  • Control the temperature and add an organic base (e.g., triethylamine) and a catalytic amount of a pyridine derivative.

  • Over a period of several hours, add triethylphosphite dropwise while maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture for a few more hours.

  • Cool the reaction mixture to a low temperature (e.g., -10 °C) to induce precipitation of the product.

  • Filter the solid product, wash it with the reaction solvent, and dry it under a vacuum to obtain the active ester.

Note: This is a generalized procedure for a related active ester. The synthesis of (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester would involve different starting materials but likely follow a similar logic of thiazole ring formation, acylation, and formylation.

Purification

Purification of the final product is critical to ensure its suitability for subsequent steps in a pharmaceutical synthesis pipeline. Common methods for purifying solid organic compounds include:

  • Recrystallization: The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the solution. The choice of solvent is critical and would require experimental optimization.

  • Column Chromatography: For smaller-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (a mixture of polar and non-polar solvents) would need to be determined, likely through thin-layer chromatography (TLC) analysis.

Characterization

The identity and purity of the synthesized (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester would be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the presence of the formyl, ethyl ester, and thiazole moieties.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as C=O (ester and ketone), N-H (amide), and C-N bonds.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A suitable method, likely reverse-phase HPLC, would be developed to separate the target compound from any starting materials, by-products, or degradation products.[6]

Role in Drug Development

(2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester is a vital building block in the industrial synthesis of Cefixime.[1][2][3] The formylamino and ethyl ester groups are key functionalities that are manipulated in subsequent steps to form the final, complex side chain of the antibiotic. The purity and quality of this intermediate directly impact the yield and purity of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its physical properties and a robust synthetic and purification protocol are essential for efficient and reliable drug manufacturing.

Conclusion

This technical guide has summarized the key physical properties of (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester and provided a conceptual framework for its synthesis and its role as a critical intermediate in the production of Cefixime. While detailed, publicly available experimental protocols are scarce, the information presented here offers a valuable starting point for researchers and professionals in the field. Further investigation and process development are necessary to establish optimized and scalable synthetic and purification procedures for this important compound.

References

In-Depth Technical Guide: Spectral and Experimental Data of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented here is intended to support research and development activities by offering detailed characterization data and methodologies.

Spectroscopic Data

A thorough analysis of this compound using various spectroscopic techniques is crucial for its identification and quality control. While comprehensive public data is limited, this section compiles available and predicted spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR of this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5s1H-CHO
~8.2s1HThiazole-H
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃
~12.0br s1H-NH-

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~185C=O (keto)
~165C=O (ester)
~160C=O (formamido)
~158Thiazole C2
~145Thiazole C4
~120Thiazole C5
~62-OCH₂CH₃
~14-OCH₂CH₃

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~1740StrongC=O stretch (ester)
~1680StrongC=O stretch (keto)
~1660StrongC=O stretch (amide I)
~1550MediumN-H bend (amide II)

Note: Predicted values based on typical functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data

m/zInterpretation
228.02[M]⁺ (Molecular Ion)

Note: The molecular ion peak corresponds to the molecular weight of this compound (C₈H₈N₂O₄S).

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and analysis of chemical compounds. The following sections outline the general methodologies for the preparation and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of this compound typically involves the formylation of an aminothiazole precursor.

General Procedure:

  • Starting Material: Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

  • Reagents: Formic acid, acetic anhydride.

  • Reaction: The aminothiazole derivative is treated with a mixture of formic acid and acetic anhydride. The reaction is typically stirred at room temperature or slightly elevated temperatures.

  • Work-up: After the reaction is complete, the mixture is poured into ice water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate reaction Formylation (Formic Acid, Acetic Anhydride) start->reaction workup Work-up (Precipitation in Water) reaction->workup purification Purification (Recrystallization) workup->purification product Product: this compound purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR ms MS

Caption: Experimental Workflow for Synthesis and Characterization.

logical_relationship cluster_properties Properties cluster_applications Applications compound This compound structure Molecular Structure compound->structure synthesis_intermediate Pharmaceutical Synthesis Intermediate compound->synthesis_intermediate spectral_data Spectral Data structure->spectral_data

Caption: Logical Relationship of Compound Information.

In-Depth Technical Guide: Solubility Profile of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[1][2] Its physicochemical properties, particularly its solubility, are critical parameters for process optimization, reaction kinetics, and purification procedures in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of its role in the synthesis of Cefixime.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 64987-03-7[3][4][5][6][7][8]
Molecular Formula C₈H₈N₂O₄S[3][5][6]
Molecular Weight 228.23 g/mol [3][5][6]
Physical Form Solid, Light yellow powder[3][8]
Melting Point 232-234 °C[7][8]
Storage Temperature 2-8°C, Sealed in dry conditions[3]

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative solubility information that has been reported.

SolventSolubilityConditionsReference
ChloroformSlightly SolubleWith Heating[2][3][8]
Dimethyl Sulfoxide (DMSO)Slightly Soluble-[2][3][8]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

In the absence of a specific, published protocol for determining the solubility of this compound, this section details a standardized shake-flask method. This method is widely accepted as the gold standard for determining the thermodynamic solubility of a solid compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps or flasks with stoppers

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Data Analysis:

The solubility is typically expressed in units of mg/mL, µg/mL, or molarity (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Logical Workflow: Synthesis of Cefixime

This compound is a key building block in the multi-step synthesis of the antibiotic Cefixime. The following diagram illustrates a simplified logical workflow of this synthetic pathway.

G Simplified Synthesis Pathway of Cefixime cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cefixime_synthesis Cefixime Core Assembly cluster_final Final Product Start1 Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate Intermediate This compound Start1->Intermediate Formylation Start2 Formic Acid Start2->Intermediate ActivatedIntermediate Activated Cefixime Side Chain Intermediate->ActivatedIntermediate Activation Core 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) Coupling Amide Bond Formation Core->Coupling ActivatedIntermediate->Coupling CefiximeEster Cefixime Ester Coupling->CefiximeEster Hydrolysis Ester Hydrolysis CefiximeEster->Hydrolysis Cefixime Cefixime Hydrolysis->Cefixime

Caption: Logical workflow for the synthesis of Cefixime.

Conclusion

This technical guide has summarized the currently available information on the solubility profile of this compound. While quantitative data remains scarce, the qualitative solubility in chloroform and DMSO provides a starting point for researchers. The provided standardized experimental protocol for solubility determination offers a robust methodology for generating precise and accurate solubility data. Furthermore, the visualization of its role in the Cefixime synthesis pathway highlights its significance in pharmaceutical production. Further research to quantify the solubility of this key intermediate in a broader range of solvents and under various pH and temperature conditions would be highly beneficial for the optimization of cephalosporin manufacturing processes.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is not extensively available in public literature. This guide is a comprehensive synthesis of information from analogous compounds, particularly intermediates in cephalosporin synthesis, and general principles of organic chemistry to provide a predictive overview of its thermal properties and degradation pathways.

Introduction

This compound is a key intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime. The thermal stability of this intermediate is a critical parameter that can influence the yield, purity, and safety of the final active pharmaceutical ingredient (API). Understanding its degradation profile under various stress conditions is essential for process optimization, establishment of storage conditions, and ensuring the quality of the drug product. This technical guide provides a detailed overview of the predicted thermal behavior and potential degradation pathways of this compound based on available data for related structures.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource/Comment
Chemical Formula C₈H₈N₂O₄SSupplier Data
Molecular Weight 228.23 g/mol Supplier Data
Appearance Light yellow solidSupplier Data
Melting Point 232-234 °C
Solubility Slightly soluble in Chloroform (heated), DMSOSupplier Data
Storage Temperature 2-8°C, sealed in dry conditions
Predicted Thermal Analysis

While specific TGA and DSC data for this compound are not publicly available, a hypothetical profile can be constructed based on the thermal behavior of related cephalosporin intermediates and thiazole derivatives.

TGA is expected to show a multi-stage decomposition process.

StageTemperature Range (°C)Weight Loss (%)Predicted Evolved Gases/Fragments
1240 - 300~20-25Decarbonylation (loss of CO), initial decomposition of the ethyl ester group (loss of ethylene).
2300 - 450~35-45Fragmentation of the formamidothiazole ring, loss of formyl group, and further side-chain cleavage.
3450 - 600~20-30Complete decomposition of the heterocyclic ring structure, leading to gaseous products like SO₂, NOx, and CO₂.
Residue>600<10Carbonaceous residue.

The DSC thermogram would likely show a sharp endothermic peak corresponding to its melting point, followed by exothermic events indicating decomposition.

EventPredicted Temperature (°C)Enthalpy Change (ΔH)Interpretation
Endotherm 232 - 236NegativeMelting of the crystalline solid.
Broad Exotherm 250 - 350PositiveOnset of decomposition, likely corresponding to the first stage of TGA.
Sharp Exotherm >350PositiveRapid, more extensive decomposition corresponding to the second and third TGA stages.
Predicted Degradation Pathways

The degradation of this compound is likely to be initiated at its most labile functional groups: the formamide and the α-ketoester. The thiazole ring itself is relatively stable but can be cleaved under harsh conditions.

At elevated temperatures, the primary degradation pathways are predicted to be:

  • Deformylation: Loss of the formyl group from the amine on the thiazole ring.

  • Decarboxylation/Decarbonylation: Cleavage of the α-ketoester side chain.

  • Ester Hydrolysis (if moisture is present): Conversion of the ethyl ester to a carboxylic acid.

  • Ring Opening: Fragmentation of the thiazole ring at higher temperatures.

Based on studies of Cefixime and other cephalosporins, the following degradation patterns are expected under forced conditions:

  • Acidic Hydrolysis: The formamide linkage is susceptible to hydrolysis, leading to the formation of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate. The ester group may also undergo hydrolysis, though likely at a slower rate.

  • Alkaline Hydrolysis: Saponification of the ethyl ester will be rapid. The formamide is also readily hydrolyzed under basic conditions. The β-lactam ring in the final Cefixime product is known to be highly susceptible to alkaline hydrolysis, suggesting that related intermediates may also exhibit instability in their core structures under these conditions.

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones. The double bonds within the ring are also susceptible to oxidative cleavage.

  • Photolytic Degradation: Thiazole-containing compounds can undergo photo-oxygenation, potentially leading to ring cleavage and the formation of complex degradation products.

Visualizations

G Predicted Thermal Degradation Pathway A This compound B Deformylation Product (Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate) A->B Heat / Acid / Base C Hydrolysis Product (2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid) A->C Moisture / Heat / Acid / Base D Decarbonylation/Decarboxylation Products A->D High Heat E Thiazole Ring Cleavage Products B->E High Heat C->E High Heat

Caption: Predicted major thermal degradation pathways.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) G HPLC-UV/DAD (Stability-Indicating Method) A->G Sample at time points B Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) B->G Sample at time points C Oxidative Degradation (e.g., 3% H2O2, RT) C->G Sample at time points D Thermal Degradation (e.g., 80°C, solid state) D->G Sample at time points E Photolytic Degradation (ICH Q1B conditions) E->G Sample at time points H LC-MS/MS (Impurity Identification) G->H Peak Identification F This compound (in appropriate solvent) F->A F->B F->C

Caption: General workflow for forced degradation studies.

Experimental Protocols

The following are detailed, generalized protocols for conducting thermal analysis and forced degradation studies on this compound.

  • Objective: To determine the temperature and rate of decomposition of the sample and to identify the different stages of decomposition.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800°C.

    • Use a heating rate of 10°C/min.

    • Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50-100 mL/min.

    • Record the weight loss as a function of temperature.

    • (Optional) Couple the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to analyze the evolved gases.

  • Objective: To determine the melting point and to identify other thermal events such as decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Place an empty, sealed aluminum pan in the reference position.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 350°C).

    • Use a heating rate of 10°C/min.

    • Maintain a nitrogen purge at a flow rate of 20-50 mL/min.

    • Record the heat flow as a function of temperature.

  • Objective: To investigate the degradation of the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated prior to these studies. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. Detection is typically performed using a UV detector at a wavelength where the parent compound and its expected degradation products absorb.

  • General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis:

      • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

      • Incubate the solution at 60°C.

      • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis by HPLC.

    • Alkaline Hydrolysis:

      • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

      • Maintain the solution at room temperature.

      • Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 0, 15, 30, 60, 120 minutes).

      • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.

    • Oxidative Degradation:

      • Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

      • Keep the solution at room temperature and protected from light.

      • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours) for analysis.

    • Thermal Degradation (Solid State):

      • Place a thin layer of the solid compound in a vial.

      • Heat the vial in an oven at a temperature below the melting point (e.g., 80°C).

      • At specified time intervals, withdraw a sample, dissolve it in the HPLC mobile phase, and analyze.

    • Photolytic Degradation:

      • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • Analyze the samples after the exposure period. A dark control sample should be stored under the same conditions but protected from light.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is limited, this guide provides a robust, predictive framework for understanding its behavior. The compound is expected to be a crystalline solid with a melting point in the range of 232-234°C, followed by multi-stage thermal decomposition. It is predicted to be most susceptible to degradation under alkaline and oxidative conditions, with the formamide and ethyl ester moieties being the most probable points of initial cleavage. The detailed experimental protocols provided herein offer a solid foundation for researchers to perform definitive studies to elucidate the precise thermal properties and degradation pathways of this critical pharmaceutical intermediate. Such studies are indispensable for the development of stable formulations and robust manufacturing processes for Cefixime and related antibiotics.

In-Depth Technical Guide: Safety and Handling of CAS 64987-03-7

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identity: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

CAS Number: 64987-03-7

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are handling and adhere to all institutional and regulatory safety guidelines.

Executive Summary

This compound (CAS 64987-03-7) is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefixime.[1][2][3] While essential for this pharmaceutical manufacturing process, the compound presents several health and safety hazards that necessitate careful handling and adherence to stringent safety protocols. This guide provides a comprehensive overview of the known hazards, recommended handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties and acute toxicity if ingested.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4]
Hazard Pictograms

Exclamation Mark

Signal Word: Warning[5]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The hazard classifications are based on data from suppliers and regulatory submissions. As a thiazole-containing compound, it is part of a class of chemicals that can sometimes be associated with the formation of reactive metabolites, which may lead to toxicity.[6] One study on other oxothiazole derivatives indicated the potential for liver toxicity at high doses in animal models.[7] However, no specific data is available for CAS 64987-03-7.

Experimental Protocols and Handling Procedures

Adherence to proper laboratory technique is crucial when working with this compound. The following protocols are based on standard best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (European standard - EN 166).[4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
Body Protection Laboratory coat, long-sleeved shirt, and trousers.
Respiratory Protection Not required under normal conditions of use with adequate ventilation. For large quantities or in case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge.
Engineering Controls
Control TypeDescription
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood.
Safety Equipment Ensure an eyewash station and safety shower are readily accessible.[4]
General Handling Protocol
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) before starting work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your work area in a chemical fume hood.

    • Have spill control materials readily available.

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

    • Avoid contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in the handling area.

    • Use non-sparking tools to prevent electrostatic discharge.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands thoroughly after handling.

    • Remove and wash contaminated clothing before reuse.

    • Clean the work area and properly dispose of any waste.

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth with water. Do not induce vomiting.
If on Skin Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.
If Inhaled Move the person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage and Disposal

Storage
  • Store in a dry, cool, and well-ventilated place.[4]

  • Keep the container tightly closed.

  • Recommended storage temperature is between 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Disposal

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter the environment.

Diagrams

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Reaction/Use handle1->handle2 handle3 Close Container handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: A flowchart outlining the safe handling workflow for CAS 64987-03-7.

Emergency Response Logic

G exposure Exposure Event skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse with Water (15 min) eyes->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: A decision tree for first aid response to exposure incidents.

Signaling Pathways

There is no available information to suggest that this compound has a direct biological role or interacts with specific signaling pathways. As a synthetic intermediate, its primary relevance is in the chemical synthesis of a final active pharmaceutical ingredient.

References

An In-depth Technical Guide on Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate: Background and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a pivotal chemical intermediate in the synthesis of Cefixime, a third-generation cephalosporin antibiotic. This technical guide provides a comprehensive overview of the background, discovery, and synthesis of this essential building block. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound, with the CAS number 64987-03-7, is a crucial intermediate in the industrial production of Cefixime.[1] Cefixime, an orally active cephalosporin, is widely used to treat a variety of bacterial infections. The discovery and development of this intermediate are therefore intrinsically linked to the pioneering work on Cefixime by Fujisawa Pharmaceutical Co., Ltd. in the late 1970s and early 1980s. This compound's molecular structure, featuring a thiazole ring, an oxoacetate group, and a formamido group, makes it a versatile precursor for the elaboration of the complex side chain of Cefixime.

Background and Discovery

The discovery of this compound is not documented as a standalone event but is rather a part of the broader research and development program for Cefixime. The imperative to synthesize new cephalosporin derivatives with enhanced oral bioavailability and a broader spectrum of activity against Gram-negative bacteria led to the investigation of various side-chain modifications. The 2-aminothiazol-4-yl group was identified as a key pharmacophore for potent antibacterial activity. The formamido and oxoacetate moieties were strategically incorporated to facilitate the subsequent coupling with the cephalosporin nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). The development of a commercially viable synthesis for this intricate side-chain precursor was a significant achievement in the overall success of Cefixime.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 64987-03-7[1]
Molecular Formula C₈H₈N₂O₄S[2]
Molecular Weight 228.23 g/mol [2]
Appearance Light yellow to white crystalline powder[3]
Melting Point 232-234 °C[4]
Solubility Slightly soluble in Chloroform and DMSO[4]

Synthesis

The synthesis of this compound is a multi-step process that is embedded within the overall synthesis of the Cefixime side chain. While specific patents, such as US4409214A by Fujisawa Pharmaceutical Co., Ltd., detail the synthesis of Cefixime, the precise experimental protocol for this intermediate must be carefully extracted. A generalized synthetic workflow is presented below.

Synthetic Workflow

The logical flow for the synthesis of this compound typically involves the formation of the 2-aminothiazole ring, followed by N-formylation and subsequent elaboration of the oxoacetate side chain.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Thiourea Thiourea Ethyl 2-amino-4-thiazoleacetate Ethyl 2-amino-4-thiazoleacetate Thiourea->Ethyl 2-amino-4-thiazoleacetate Hantzsch Thiazole Synthesis Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Ethyl 2-amino-4-thiazoleacetate Ethyl 2-(formamido)thiazole-4-acetate Ethyl 2-(formamido)thiazole-4-acetate Ethyl 2-amino-4-thiazoleacetate->Ethyl 2-(formamido)thiazole-4-acetate N-Formylation Formic Acid Formic Acid Formic Acid->Ethyl 2-(formamido)thiazole-4-acetate This compound This compound Ethyl 2-(formamido)thiazole-4-acetate->this compound Oxidation Oxidizing Agent (e.g., SeO2) Oxidizing Agent (e.g., SeO2) Oxidizing Agent (e.g., SeO2)->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol (Exemplary)

The following is a representative, detailed experimental protocol derived from the principles outlined in the synthesis of Cefixime and related compounds. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-acetate

  • To a stirred solution of thiourea (1 mole equivalent) in ethanol, add ethyl bromopyruvate (1 mole equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: N-formylation to Ethyl 2-(formamido)thiazole-4-acetate

  • Dissolve Ethyl 2-aminothiazole-4-acetate (1 mole equivalent) in an excess of formic acid.

  • Heat the mixture at 80-90 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The solid product precipitates out. Filter the solid, wash with water, and dry under vacuum.

Step 3: Oxidation to this compound

  • Suspend Ethyl 2-(formamido)thiazole-4-acetate (1 mole equivalent) in a suitable solvent such as dioxane or acetic acid.

  • Add selenium dioxide (1.1 mole equivalents) portion-wise to the suspension.

  • Heat the reaction mixture to 60-70 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data

The structural confirmation of this compound is crucial. Below is a table summarizing expected spectroscopic data.

Technique Expected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the thiazole proton, a singlet for the formyl proton, and a signal for the NH proton.
¹³C NMR Resonances for the carbonyl carbons of the ester and ketone, carbons of the thiazole ring, and the ethyl group carbons.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching, C=O stretching (ester and ketone), C=N and C=C stretching of the thiazole ring.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity

As a synthetic intermediate, this compound is not intended for direct biological application. Its significance lies in its role as a precursor to Cefixime. Therefore, it does not have a defined biological activity or engage in specific signaling pathways in a pharmacological context. The potent antibacterial activity of Cefixime arises from the final molecular structure, which includes the 7-aminocephalosporanic acid core coupled with the side chain derived from this intermediate. The mechanism of action of Cefixime involves the inhibition of bacterial cell wall synthesis.

Conclusion

This compound is a cornerstone in the synthesis of the third-generation cephalosporin, Cefixime. Its discovery and the development of its synthesis were critical milestones in providing an effective oral antibiotic. This guide has provided a detailed overview of its background, a plausible synthetic route with experimental considerations, and key physicochemical data. This information serves as a valuable resource for professionals engaged in the research, development, and manufacturing of cephalosporin antibiotics and other complex heterocyclic compounds.

Experimental Workflow Diagram

G start Start: Thiourea & Ethyl Bromopyruvate step1 Step 1: Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->step1 step2 Step 2: Work-up & Purification (Neutralization, Extraction, Recrystallization) step1->step2 intermediate1 Intermediate: Ethyl 2-amino-4-thiazoleacetate step2->intermediate1 step3 Step 3: N-Formylation (Formic Acid, 80-90°C) intermediate1->step3 step4 Step 4: Precipitation & Isolation (Ice-water, Filtration) step3->step4 intermediate2 Intermediate: Ethyl 2-(formamido)thiazole-4-acetate step4->intermediate2 step5 Step 5: Oxidation (SeO2, Dioxane, 60-70°C) intermediate2->step5 step6 Step 6: Purification (Filtration, Recrystallization) step5->step6 end Final Product: this compound step6->end

Caption: Detailed experimental workflow for the synthesis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, a key intermediate in the preparation of various pharmaceutically active compounds, including third-generation cephalosporin antibiotics.[1][2] The synthesis is a multi-step process commencing with the Hantzsch thiazole synthesis to form a core heterocyclic structure, followed by oxidation and subsequent formylation to yield the target compound. This protocol outlines the required starting materials, step-by-step procedures, and includes data presented in a clear, tabular format for ease of reference.

Introduction

This compound is a crucial building block in medicinal chemistry. Its structural features, including the thiazole ring and the α-keto ester moiety, make it a valuable precursor for the synthesis of complex molecules with significant biological activity. The synthetic route described herein is based on established chemical transformations and provides a reliable method for the laboratory-scale preparation of this important intermediate.

Overall Reaction Scheme

Overall_Reaction_Scheme start Starting Materials step1 Step 1: Hantzsch Thiazole Synthesis start->step1 intermediate1 Ethyl 2-aminothiazole-4-carboxylate step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 intermediate2 Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate step2->intermediate2 step3 Step 3: Formylation intermediate2->step3 final_product This compound step3->final_product Detailed_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Formylation s1_start Dissolve Thiourea in Ethanol s1_add Add Ethyl Bromopyruvate s1_start->s1_add s1_reflux Reflux for 2-3h s1_add->s1_reflux s1_tlc Monitor by TLC s1_reflux->s1_tlc s1_cool Cool to RT s1_tlc->s1_cool s1_neutralize Neutralize with NaHCO3 s1_cool->s1_neutralize s1_filter Filter Precipitate s1_neutralize->s1_filter s1_wash Wash with Water s1_filter->s1_wash s1_dry Dry under Vacuum s1_wash->s1_dry s1_product Ethyl 2-aminothiazole-4-carboxylate s1_dry->s1_product s2_start Suspend Intermediate 1 in Dioxane/Water s1_product->s2_start s2_heat1 Heat to 50-60°C s2_start->s2_heat1 s2_add Add aq. SeO2 dropwise s2_heat1->s2_add s2_reflux Reflux for 4-6h s2_add->s2_reflux s2_tlc Monitor by TLC s2_reflux->s2_tlc s2_cool Cool and Filter s2_tlc->s2_cool s2_concentrate Concentrate Filtrate s2_cool->s2_concentrate s2_purify Column Chromatography s2_concentrate->s2_purify s2_product Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate s2_purify->s2_product s3_add2 Add Intermediate 2 s2_product->s3_add2 s3_start Cool Formic Acid to 0-5°C s3_add1 Add Acetic Anhydride s3_start->s3_add1 s3_stir1 Stir for 15-20 min s3_add1->s3_stir1 s3_stir1->s3_add2 s3_stir2 Stir at RT for 1-2h s3_add2->s3_stir2 s3_tlc Monitor by TLC s3_stir2->s3_tlc s3_precipitate Pour into Ice Water s3_tlc->s3_precipitate s3_filter Filter Precipitate s3_precipitate->s3_filter s3_wash Wash with Water s3_filter->s3_wash s3_dry Dry and Recrystallize s3_wash->s3_dry s3_product Final Product s3_dry->s3_product

References

Application Notes and Protocols for the Use of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate in Cefixime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefixime.

Introduction

Cefixime is a broad-spectrum oral antibiotic effective against a wide range of bacterial infections. Its synthesis involves the crucial step of acylating the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) nucleus with a complex side chain. This compound serves as a stable and accessible precursor to this side chain.[1][2] The following protocols detail a multi-step synthetic route from this ethyl ester to Cefixime, involving hydrolysis, activation, coupling, and deprotection.

Overall Synthetic Pathway

The synthesis of Cefixime from this compound can be conceptualized as a four-stage process. This involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the activation of this acid to a more reactive species suitable for amide bond formation. The activated side chain is then coupled with the cephalosporin core, 7-AVCA. The final stage involves the removal of the formyl protecting group and hydrolysis of any remaining esters to yield the final active pharmaceutical ingredient, Cefixime.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Side Chain Activation cluster_2 Stage 3: Coupling Reaction cluster_3 Stage 4: Deprotection & Final Product Formation A This compound B 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid A->B  Base or Acid Hydrolysis C Activated Side Chain (e.g., Acyl Chloride, Thioester) B->C  Activation Reagent (e.g., SOCl₂, Thionyl Chloride) E N-Formyl Cefixime Ester C->E D 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) D->E  Acylation F Cefixime E->F  Deformylation & Ester Hydrolysis

Caption: Overall workflow for Cefixime synthesis.

Data Presentation

The following tables summarize quantitative data reported in various patented Cefixime synthesis processes. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction.

Table 1: Reported Yields for the Acylation of 7-AVCA and Subsequent Hydrolysis

Activated Side ChainCoupling YieldHydrolysis YieldOverall YieldPurityReference
2-(2-aminothiazol-4-yl)-2-(methoxycarbonylmethoxyimino)acetic acid-2-benzothiazolyl thioester~85%~97.5%~83%>99.5% (HPLC)CN104447796A[3]
(z)-2-(2-amino-4-thiazolyl)-methoxycarbonyl methylene iminoacetic acid diethylphosphoryl active esterNot specifiedNot specified200-210% (weight)≥99.4% (HPLC)CN104193765B[4]
2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetateNot specifiedNot specifiedHigh99.9% (HPLC)US8008478B2[5]

Experimental Protocols

The following are detailed experimental protocols for each stage of the synthesis.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add a stoichiometric amount of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid, which should precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid.

Protocol 2: Activation of 2-(2-formamidothiazol-4-yl)-2-oxoacetic Acid

This section provides two alternative methods for the activation of the carboxylic acid.

Method A: Formation of the Acyl Chloride

Materials:

  • 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

  • Suspend 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases.

  • The resulting solution of the acyl chloride in DCM is typically used directly in the next step without isolation.

Method B: Formation of a Thioester

Materials:

  • 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid

  • 2,2'-Dithiobis(benzothiazole)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid, 2,2'-dithiobis(benzothiazole), and triphenylphosphine in anhydrous dichloromethane.

  • Cool the mixture to 0 °C and slowly add triethylamine.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Upon completion, the activated thioester can be isolated by filtration or used directly in the subsequent coupling reaction.

G cluster_0 Activation Pathways A 2-(2-formamidothiazol-4-yl)- 2-oxoacetic acid B Acyl Chloride Derivative A->B  SOCl₂ or (COCl)₂ C Thioester Derivative A->C  2,2'-Dithiobis(benzothiazole), PPh₃, TEA

Caption: Alternative activation pathways for the side chain.

Protocol 3: Coupling of the Activated Side Chain with 7-AVCA

This protocol outlines the acylation of 7-AVCA with the activated side chain.

Materials:

  • Activated 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid derivative (from Protocol 2)

  • 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • A suitable base (e.g., triethylamine, N,N-diisopropylethylamine)

Procedure:

  • Suspend 7-AVCA in the chosen anhydrous solvent.

  • Add the base and stir to form a solution or a fine suspension.

  • Cool the mixture to a low temperature (typically 0-5 °C).

  • Slowly add the solution of the activated side chain derivative from Protocol 2.

  • Maintain the reaction at a low temperature and monitor its progress by TLC or HPLC.

  • Upon completion, the reaction is typically quenched with water.

  • The work-up procedure will vary depending on the specific activated ester used but generally involves extraction, washing, and purification by crystallization or chromatography to yield the N-formyl Cefixime ester.

Protocol 4: Deprotection to Yield Cefixime

This final protocol describes the removal of the N-formyl protecting group and hydrolysis of the ester to obtain Cefixime.

Materials:

  • N-Formyl Cefixime ester (from Protocol 3)

  • Hydrochloric acid (HCl) in methanol or another suitable alcohol

  • Sodium hydroxide (NaOH) solution

  • Water

  • Acetone

Procedure:

  • Deformylation: Dissolve the N-formyl Cefixime ester in a suitable solvent like methanol. Add a solution of hydrochloric acid in methanol and stir at room temperature.[1] The progress of the deformylation can be monitored by HPLC.

  • Ester Hydrolysis: Once the formyl group is removed, the resulting Cefixime ester is hydrolyzed. Add a solution of sodium hydroxide in water to the reaction mixture at a low temperature (0-10 °C).[4][5]

  • Acidification and Precipitation: After the hydrolysis is complete, carefully adjust the pH of the solution to around 2.5 with hydrochloric acid. This will cause Cefixime to precipitate.[4][5]

  • Isolation and Purification: The precipitated Cefixime can be collected by filtration, washed with cold water and acetone, and then dried under vacuum to yield the final product. Further purification can be achieved by recrystallization.

G A N-Formyl Cefixime Ester B Cefixime Ester A->B  Acidic Alcoholysis (Deformylation) C Cefixime B->C  Alkaline Hydrolysis (Saponification)

Caption: Final deprotection and hydrolysis steps.

Conclusion

The protocols outlined above provide a detailed framework for the synthesis of Cefixime using this compound as a starting material for the side chain. These methods are based on established chemical principles and procedures reported in the scientific and patent literature. Researchers should optimize the reaction conditions for their specific laboratory settings to achieve the best possible yields and purity. Careful monitoring of each step by appropriate analytical techniques is crucial for the successful synthesis of this important antibiotic.

References

Application of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics.[1] Its chemical structure provides the essential 2-aminothiazole ring, a critical pharmacophore responsible for the enhanced antibacterial activity and broadened spectrum of these life-saving drugs. This application note outlines the significance and utility of this compound in the research and development of new cephalosporin-based antibiotics.

The primary application of this compound lies in its role as a precursor to the C-7 acylamino side chain of cephalosporins such as Cefixime and Ceftriaxone. This side chain is crucial for the drug's ability to bind to and inactivate penicillin-binding proteins (PBPs) in bacterial cell walls, thereby inhibiting cell wall synthesis and leading to bacterial cell death. The formamido group serves as a protecting group for the amine, which is later deprotected to yield the active aminothiazole moiety.

The use of this intermediate offers several advantages in the synthetic process, including the potential for high-yield and high-purity production of the final active pharmaceutical ingredient (API). Researchers can utilize this compound to explore novel synthetic routes, optimize reaction conditions, and develop new analogs of existing cephalosporin antibiotics with potentially improved efficacy, stability, or resistance profiles.

Key Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of third-generation cephalosporins using this compound as a key starting material for the side chain.

Protocol 1: Synthesis of the Activated Side Chain (2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride)

This protocol describes the conversion of this compound to an activated acyl chloride, which is a crucial step for its subsequent coupling with the cephalosporin nucleus.

Step 1: Deformylation and Oximation

  • Deformylation: To a solution of this compound in a suitable solvent such as methanol, add an acidic or basic catalyst and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the resulting Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate is isolated.

  • Oximation: The Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate is then subjected to an oximation reaction. This is typically achieved by reacting it with hydroxylamine hydrochloride in the presence of a base to yield Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.

  • Methylation: The resulting oxime is methylated using a methylating agent like dimethyl sulfate in the presence of a base to give Ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate.

Step 2: Saponification

  • The ethyl ester of the methoxyimino side chain is saponified using a base such as sodium hydroxide in an aqueous-alcoholic solution.

  • The reaction mixture is stirred at room temperature until the ester is completely hydrolyzed to the corresponding carboxylic acid, 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.

  • The product is isolated by acidification of the reaction mixture, followed by filtration and drying.

Step 3: Acyl Chloride Formation

  • The 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is converted to its highly reactive acyl chloride derivative.

  • This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction is usually carried out at low temperatures to minimize side reactions. The resulting 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride is then used immediately in the next step. An overall yield of approximately 70% can be expected for the formation of the Z-isomer of the acyl chloride.

Protocol 2: Synthesis of Cefixime

This protocol outlines the coupling of the activated side chain with the cephalosporin nucleus 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) to produce Cefixime.

  • Acylation: In a reaction vessel, a solution of 7-AVCA in a mixture of an organic solvent (e.g., dichloromethane or tetrahydrofuran) and water is prepared.

  • The solution is cooled to a low temperature (typically 0-5 °C), and a base such as triethylamine is added.

  • The freshly prepared solution of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride in an organic solvent is then added dropwise to the 7-AVCA solution while maintaining the low temperature and pH.

  • The reaction is stirred for several hours until completion, which is monitored by high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up by extraction and washing. The product, Cefixime, is then precipitated by adjusting the pH of the aqueous layer.

  • The crude Cefixime is collected by filtration, washed, and can be further purified by recrystallization to obtain the final product with high purity.

Protocol 3: Synthesis of Ceftriaxone

This protocol details the synthesis of Ceftriaxone by coupling the activated side chain with the cephalosporin nucleus 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid (7-ACT).

  • Acylation: A suspension of 7-ACT in a mixture of a suitable organic solvent (e.g., acetone) and water is prepared.

  • The suspension is cooled, and a base (e.g., triethylamine) is added to facilitate the dissolution of 7-ACT.

  • The activated side chain, typically as a 2-mercaptobenzothiazolyl thioester derivative of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature until the acylation is complete, as monitored by HPLC.

  • Isolation and Purification: The product, Ceftriaxone, is typically isolated as its disodium salt. This is achieved by adding a source of sodium ions, such as sodium 2-ethylhexanoate, to the reaction mixture, which induces the precipitation of Ceftriaxone disodium.

  • The precipitated product is collected by filtration, washed with appropriate solvents, and dried under vacuum to yield highly pure Ceftriaxone disodium.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Cefixime and Ceftriaxone, highlighting the yields and purity that can be achieved.

AntibioticSynthetic StepKey ReagentsTypical Yield (%)Purity (%)Reference
Cefixime Overall Synthesis7-AVCA, Activated Side Chain80 - 94> 99 (HPLC)
Ceftriaxone Acylation & Isolation7-ACT, Activated Side Chain88 - 90> 99 (HPLC)

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a third-generation cephalosporin antibiotic starting from this compound.

G General Synthesis Workflow for Cephalosporins A This compound B Deformylation & Oximation A->B 1. Side Chain    Modification C Saponification B->C D Activation (e.g., Acyl Chloride Formation) C->D E Activated Side Chain D->E G Acylation (Coupling Reaction) E->G F Cephalosporin Nucleus (e.g., 7-AVCA, 7-ACT) F->G 2. Coupling H Third-Generation Cephalosporin (e.g., Cefixime, Ceftriaxone) G->H 3. Formation of    Antibiotic I Purification H->I 4. Purification J Final API I->J

Caption: General synthesis workflow for cephalosporins.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The diagram below illustrates the signaling pathway detailing the mechanism of action of cephalosporin antibiotics.

G Mechanism of Action of Cephalosporin Antibiotics cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes cross-linking PBP->Peptidoglycan Inhibition of cross-linking CellWall Bacterial Cell Wall Peptidoglycan->CellWall Weakened Cell Wall Lysis Cell Lysis & Death CellWall->Lysis Cephalosporin Cephalosporin Antibiotic Cephalosporin->PBP Binds to and inactivates

Caption: Mechanism of action of cephalosporin antibiotics.

References

Application Notes and Protocols: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, synthetic protocols, and biological relevance of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. This key intermediate is instrumental in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of Cefixime and its derivatives.[1][2] The formamido group serves as a protecting group for the 2-amino function of the thiazole ring, which is essential for the subsequent acylation reaction with the cephalosporin core. Understanding the reaction mechanisms and having access to detailed synthetic protocols for this compound are vital for the efficient production of these life-saving antibiotics.

Physicochemical Properties

PropertyValueReference
CAS Number 64987-03-7[2]
Molecular Formula C₈H₈N₂O₄S[1]
Molecular Weight 228.23 g/mol [1]
Appearance Light yellow powder/solid
Melting Point 232-234 °C
Solubility Slightly soluble in Chloroform (heated) and DMSO
Storage 2-8°C, sealed in a dry environment[3]

Reaction Mechanisms

The primary application of this compound is in the synthesis of Cefixime. This involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). The reaction proceeds through a mechanism analogous to a Friedel-Crafts acylation, where the amino group of the cephalosporin core acts as a nucleophile, attacking the activated carbonyl group of the thiazole side chain.

To facilitate this reaction, the carboxylic acid of the side chain is typically activated. While the ethyl ester can be used, more reactive intermediates such as acid chlorides or active esters (e.g., mercaptobenzothiazolyl esters) are often employed in industrial synthesis to improve yields and reaction rates.

Diagram: General Acylation Mechanism for Cefixime Synthesis

acylation_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 7_AVCA 7-AVCA (Cephalosporin Core) Nucleophilic_Attack Nucleophilic Attack of 7-amino group 7_AVCA->Nucleophilic_Attack Activated_Side_Chain Activated this compound (e.g., Acid Chloride) Activated_Side_Chain->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Elimination Elimination of Leaving Group Tetrahedral_Intermediate->Elimination Collapses Cefixime_Ester Cefixime Ester Elimination->Cefixime_Ester Yields

Caption: General mechanism for the acylation of 7-AVCA.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (Precursor)

This protocol describes the synthesis of the precursor to the title compound, based on the Hantzsch thiazole synthesis.

Materials:

  • Ethyl chloroacetate

  • Thiourea

  • Ethanol

  • Sodium acetate trihydrate

  • Water

Procedure:

  • Dissolve thiourea (1 mole) in 95% ethanol by refluxing for 15 minutes in a round-bottom flask equipped with a reflux condenser.

  • Slowly add ethyl chloroacetate (1.02 moles) to the refluxing solution over 20 minutes.

  • Continue refluxing the mixture for an additional 3 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated solid (the hydrochloride salt of the product) by suction filtration.

  • Wash the crude product with a small amount of cold ethanol.

  • Dissolve the crude hydrochloride salt in hot, freshly boiled water.

  • Add a boiling solution of sodium acetate trihydrate in water to the dissolved product and heat to boiling.

  • Allow the clear solution to cool overnight in an ice bath to crystallize the free base.

  • Filter the crystalline product, wash with cold water, and dry at 60 °C to a constant weight.

Protocol 2: Formylation of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

This protocol describes the formylation of the precursor to yield the title compound.

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

  • Formic acid

  • Acetic anhydride

Procedure:

  • To a stirred solution of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate in formic acid at 0-5 °C, slowly add acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield this compound.

Protocol 3: Synthesis of Cefixime (Acylation and Hydrolysis)

This protocol outlines the subsequent acylation and hydrolysis steps to produce Cefixime.

Materials:

  • This compound (or its activated form)

  • 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)

  • An activating agent (e.g., phosphorus pentachloride, thionyl chloride) if starting from the carboxylic acid precursor

  • A suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A base (e.g., triethylamine)

  • Sodium hydroxide solution for hydrolysis

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Activation (if necessary): If not using a pre-activated side chain, react the carboxylic acid form of the side chain with an activating agent like PCl₅ or SOCl₂ in an inert solvent to form the acid chloride.

  • Acylation: Dissolve 7-AVCA and a base (e.g., triethylamine) in a mixture of an organic solvent and water at a low temperature (e.g., 0-5 °C).

  • Slowly add the activated this compound derivative to the 7-AVCA solution.

  • Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by HPLC).

  • Work-up: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Separate the aqueous layer containing the Cefixime ester.

  • Hydrolysis: To the aqueous layer, add a solution of sodium hydroxide at a controlled temperature (e.g., 0-10 °C) to hydrolyze the ethyl ester.

  • Isolation: After hydrolysis is complete, adjust the pH of the solution with an acid to precipitate Cefixime.

  • Filter the solid, wash with water, and dry to obtain the final product.

Quantitative Data from Cefixime Synthesis

The following table summarizes various reported yields for the acylation step in Cefixime synthesis, highlighting the different activating agents and reaction conditions used.

Activated Side ChainCephalosporin CoreSolvent(s)BaseReaction ConditionsYieldReference
(z)-2-(2-amino-4-thiazolyl)-methoxycarbonyl methylene iminoacetic acid diethylphosphoryl active ester7-AVCADichloromethaneTriethylamine-10°C to room temp.High[4]
MICA active ester7-AVCAAcetone/Water--20 to 50°C, pH 7.0-9.5200-212% (weight yield)[5]
MICA active ester7-AVCAAcetone/Methanol/WaterNaOH or KOH-20°C, pH 7.0-[5]
MICA active ester7-AVCAAcetonitrile/THF/WaterK₂CO₃ and Na₂CO₃20°C, pH 8.5-[5]
2-(2-aminothiazol-4-yl)-2-[[(Z)-(tert-butoxy Carbonyl)methoxy]imino] acetic acid-2-S-mercaptobenzothiazole ester7-AVCA--Amidation and hydrolysis80% (total)[3]
Aminothiazole acetoxamic acid analog activated with N-ethynyl-N,4-dimethylbenzenesulfonamide7-AVNADichloromethane-Room temperature94.0%[6]
Aminothiazole acetoxamic acid analog activated with N-ethynyl-N,4-dimethylbenzenesulfonamide7-AVNATetrahydrofuran-Room temperature83.4%[6]
Aminothiazole acetoxamic acid analog activated with N-ethynyl-N,4-dimethylbenzenesulfonamide7-AVNAToluene-Room temperature86.8%[6]

Biological Context: Mechanism of Action of Cefixime

Cefixime, synthesized using this compound, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

cefixime_moa cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Cefixime cluster_outcome Outcome Precursors Peptidoglycan Precursors Transpeptidation Transpeptidation Step (Cross-linking) Precursors->Transpeptidation Cell_Wall Stable Bacterial Cell Wall Transpeptidation->Cell_Wall Catalyzed by Defective_Wall Defective Cell Wall Transpeptidation->Defective_Wall Leads to PBP Penicillin-Binding Proteins (PBPs) PBP->Transpeptidation Inhibition Inhibition PBP->Inhibition Cefixime Cefixime Cefixime->Inhibition Inhibition->Transpeptidation Blocks Lysis Cell Lysis and Death Defective_Wall->Lysis

Caption: Mechanism of action of Cefixime.

Spectroscopic Data

Expected ¹H NMR signals for this compound:

  • A triplet corresponding to the methyl protons of the ethyl ester.

  • A quartet corresponding to the methylene protons of the ethyl ester.

  • A singlet for the thiazole ring proton.

  • A singlet for the formyl proton.

  • A broad singlet for the NH proton of the formamide.

Expected IR spectral features:

  • N-H stretching vibrations.

  • C=O stretching vibrations for the ester and ketone.

  • C=O stretching for the amide (formamide).

  • C-N and C-S stretching vibrations characteristic of the thiazole ring.

Conclusion

This compound is a cornerstone intermediate in the synthesis of Cefixime and related antibiotics. A thorough understanding of its synthesis, reactivity, and the mechanism of its incorporation into the final drug molecule is essential for process optimization and the development of new therapeutic agents. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Standard Protocol for Amide Coupling with Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AN-AC2025-01

For Research Use Only.

Introduction

This document provides a detailed standard protocol for the amide coupling of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate with primary or secondary amines. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably cephalosporin antibiotics like Cefixime. The α-keto ester functionality and the thiazole ring are important structural motifs for biological activity. The formamido group serves as a protecting group for the 2-amino functionality on the thiazole ring. Successful amide bond formation is a critical step in the elaboration of this intermediate into more complex drug candidates.

This protocol outlines standard conditions using common peptide coupling reagents, offering researchers and drug development professionals a reliable starting point for their synthetic endeavors. The methodologies described are based on established principles of amide bond formation and can be adapted for a range of amine substrates.

Principle of the Reaction

Amide bond formation is achieved by activating the carboxylic acid (generated in situ by hydrolysis of the ethyl ester, or more commonly, by direct aminolysis of the ester) followed by nucleophilic attack of an amine. In the context of coupling with the title compound, direct aminolysis of the ethyl ester can be challenging. Therefore, it is common practice to first hydrolyze the ester to the corresponding carboxylic acid, which is then activated for coupling. However, for the purpose of this protocol, we will focus on direct amide formation from the ethyl ester, which can be achieved under certain conditions, or assume the user will start from the corresponding carboxylic acid.

The general reaction scheme is as follows:

This compound + Amine --(Coupling Reagent, Base)--> N-substituted 2-(2-formamidothiazol-4-yl)-2-oxoacetamide

Experimental Protocols

Herein, we provide three reliable protocols using common coupling reagents: HATU, and EDC in combination with HOBt. These reagents are widely used due to their efficiency and ability to minimize side reactions.

Protocol 1: Amide Coupling using HATU

1. Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

2. Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling using EDC/HOBt

1. Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous DCM (Dichloromethane) or DMF

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

2. Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or DMF (approximately 0.1 M concentration).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid (if starting from the acid) or to form the active ester intermediate.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Add DIPEA or Et₃N (2.5 eq) dropwise.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, quench with water and extract with ethyl acetate as described in Protocol 1.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a generic primary amine (e.g., benzylamine) based on standard amide coupling literature. Actual results may vary depending on the specific amine used.

Coupling ReagentBase (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
HATU DIPEA (2.5)DMF254-2470-90
EDC/HOBt DIPEA (2.5)DCM256-2465-85
EDC/HOBt Et₃N (2.5)DMF256-2460-80

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ester in Anhydrous Solvent add_amine Add Amine start->add_amine 1.0 eq Ester add_reagents Add Coupling Reagent & Base add_amine->add_reagents 1.1 eq Amine stir Stir at Room Temperature add_reagents->stir e.g., HATU/DIPEA monitor Monitor by TLC/LC-MS stir->monitor 4-24 h quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end Pure Amide Product purify->end

Caption: General workflow for the amide coupling reaction.

Logical Relationship of Reaction Components

reaction_components Ester Ethyl 2-(2-formamidothiazol-4-yl) -2-oxoacetate Product N-substituted 2-(2-formamidothiazol-4-yl) -2-oxoacetamide Ester->Product Amine Primary or Secondary Amine (R-NH₂) Amine->Product CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent->Product Activates Base Base (e.g., DIPEA) Base->Product Scavenges Acid Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Product Medium

Caption: Key components and their roles in the amide coupling reaction.

General Mechanism of Carbodiimide-Mediated Amide Coupling

amide_coupling_mechanism cluster_activation Activation cluster_coupling Coupling cluster_products Products RCOOH R-COOH Carboxylic Acid OAI O-Acylisourea Active Intermediate RCOOH->OAI + EDC EDC Carbodiimide EDC->OAI Tetrahedral Tetrahedral Intermediate OAI->Tetrahedral Amine R'-NH₂ Amine Amine->Tetrahedral + Amide R-CONH-R' Amide Tetrahedral->Amide Urea Urea Byproduct Tetrahedral->Urea +

Caption: Simplified mechanism of EDC-mediated amide bond formation.

HPLC analytical method for Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate purity check

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Analytical Method for Purity Assessment of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of third-generation cephalosporin antibiotics, such as Cefixime.[1][2] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for determining its purity is essential for quality control during the drug development and manufacturing process.

This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis and purity verification of this compound. The described reverse-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and precise for its intended purpose.

Experimental Protocol

This protocol outlines the necessary steps for analyzing the purity of this compound using HPLC.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification.[3][4][5] The conditions are optimized for the analysis of thiazole derivatives and related pharmaceutical intermediates.[6]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Phosphate Buffer (Mobile Phase A): Dissolve 3.4 g of KH2PO4 in 1000 mL of deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the reference standard solution in triplicate.

  • Inject the sample solution in triplicate.

  • Record the chromatograms and integrate the peak areas.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative results from the HPLC analysis should be summarized in a clear and structured table for easy comparison and reporting.

Sample IDInjectionRetention Time (min)Peak Area (mAU*s)% Area
Reference Std 112.5150000099.8
212.5150100099.8
312.6149900099.8
Sample A 112.5145000096.5
212.5145200096.6
312.6144800096.4
Impurity 1 -8.2300002.0
Impurity 2 -15.1210001.4

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis protocol.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep Preparation hplc_analysis HPLC Analysis data_proc Data Processing report Reporting sol_prep Prepare Mobile Phase and Diluent std_prep Prepare Reference Standard Solution sol_prep->std_prep sample_prep Prepare Sample Solution std_prep->sample_prep equilibration System Equilibration sample_prep->equilibration injection Inject Blank, Standard, and Sample equilibration->injection chrom_acq Chromatogram Acquisition injection->chrom_acq peak_integration Peak Integration chrom_acq->peak_integration purity_calc Calculate % Purity peak_integration->purity_calc final_report Generate Final Report purity_calc->final_report

Caption: Workflow for HPLC purity analysis.

References

Application Note: LC-MS Protocol for the Identification of Formamidothiazole Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the rapid identification and characterization of formamidothiazole intermediates. These intermediates are critical in the synthesis of various pharmaceutical compounds, and monitoring their formation and consumption is essential for reaction optimization and impurity profiling. The described method utilizes a reverse-phase UPLC system coupled to a high-resolution mass spectrometer, providing the sensitivity and specificity required for complex reaction mixture analysis. This document provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to data analysis, for the confident identification of these key synthetic intermediates.

Introduction

Formamidothiazole derivatives are pivotal structural motifs in a wide range of biologically active molecules, including antivirals, anticancer agents, and kinase inhibitors. The synthesis of these complex molecules often proceeds through several intermediate steps, with the formation of formamidothiazole intermediates being a key transformation. Inefficient conversion or side reactions at this stage can lead to the generation of impurities that may impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to monitor these intermediates is crucial for process control and quality assurance in drug development. This protocol outlines a systematic LC-MS approach for the qualitative analysis of formamidothiazole intermediates.

Experimental Protocols

Sample Preparation

A simple "dilute and shoot" method is often sufficient for the analysis of synthetic reaction mixtures, minimizing sample preparation time and potential for analyte loss.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • 0.22 µm syringe filters (if particulates are present)

Procedure:

  • Aliquots of the reaction mixture (approximately 10 µL) are taken at specified time points.

  • The aliquot is immediately diluted 1:1000 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid. This high dilution factor is crucial to avoid saturating the MS detector and to minimize matrix effects.

  • The diluted sample is vortexed for 30 seconds to ensure homogeneity.

  • If the reaction mixture contains solid particles, the diluted sample should be filtered through a 0.22 µm syringe filter prior to injection.

  • The prepared sample is then transferred to an autosampler vial for LC-MS analysis.

Liquid Chromatography

Instrumentation: Waters ACQUITY UPLC I-Class or equivalent Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Flow Rate: 0.4 mL/min Column Temperature: 40 °C Injection Volume: 2 µL

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
6.05
Mass Spectrometry

Instrumentation: Waters Xevo G2-XS QTof or equivalent high-resolution mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 2.5 kV Cone Voltage: 30 V Source Temperature: 120 °C Desolvation Temperature: 350 °C Desolvation Gas Flow: 800 L/hr Data Acquisition: MSE (a data-independent acquisition mode that collects precursor and fragment ion information simultaneously) Mass Range: 50-1200 m/z

Data Presentation

The following table summarizes hypothetical yet plausible quantitative data for key intermediates in a representative formamidothiazole synthesis.

CompoundPutative IntermediateRetention Time (min)Observed m/z [M+H]+Key Fragment Ions (m/z)
1 2-aminothiazole1.25101.027074.0243, 57.0341
2 N-(thiazol-2-yl)formamide2.58129.0219101.0270, 84.0243
3 N-(4-methylthiazol-2-yl)formamide3.12143.0376115.0427, 98.0399
4 Byproduct: Acetylated aminothiazole2.89143.0376101.0270, 84.0243

Visualization of Experimental Workflow and Synthetic Pathway

The following diagrams illustrate the logical flow of the experimental protocol and a general synthetic pathway for the formation of formamidothiazole intermediates.

experimental_workflow reaction Reaction Mixture Sampling dilution 1:1000 Dilution (50:50 ACN:H2O + 0.1% FA) reaction->dilution filtration Syringe Filtration (0.22 µm) (if necessary) dilution->filtration injection LC-MS Injection filtration->injection separation UPLC Separation (C18 Reversed-Phase) injection->separation detection HRMS Detection (ESI+, MSE Data Acquisition) separation->detection analysis Data Analysis (Intermediate Identification) detection->analysis synthetic_pathway start 2-aminothiazole intermediate N-(thiazol-2-yl)formamide (Formamidothiazole Intermediate) start->intermediate Formylating Agent product Downstream Product intermediate->product Further Synthesis Steps

The Pivotal Role of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate in Cephalosporin Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate stands as a crucial building block in the intricate field of organic synthesis, particularly in the pharmaceutical industry. Its significance is most pronounced in the synthesis of third-generation cephalosporin antibiotics, a class of potent antibacterial agents. This document provides detailed application notes and experimental protocols for the use of this versatile intermediate, with a focus on its application in the synthesis of the widely used antibiotic, Cefixime.

Introduction

This compound is a derivative of aminothiazole, a heterocyclic motif frequently found in biologically active compounds. The presence of the formamido group, the α-keto ester functionality, and the thiazole ring makes it an ideal precursor for the elaboration of the complex side chains characteristic of many modern cephalosporins. These antibiotics function by inhibiting the synthesis of the bacterial cell wall, a mechanism that relies on the precise stereochemistry and functionality of the acyl side chain attached to the 7-amino position of the cephalosporin core.

Application Notes

The primary application of this compound is as a key intermediate in the synthesis of the Cefixime side chain. The overall synthetic strategy involves the preparation of the formamidothiazole-containing side chain, its activation, and subsequent coupling with the cephalosporin nucleus, typically 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA).

Key Synthetic Transformations:
  • Preparation of the Thiazole Precursor: The synthesis typically begins with the construction of the 2-aminothiazole ring system.

  • Formylation of the Amino Group: The 2-amino group of the thiazole is formylated to yield the formamido derivative. This step is crucial for modulating the reactivity and final structure of the side chain.

  • Activation of the Carboxylic Acid: The oxoacetic acid moiety is activated to facilitate amide bond formation with the cephalosporin core. Common activation methods include conversion to an acyl chloride, an active ester (e.g., a benzothiazolyl ester), or in-situ activation using coupling reagents.

  • Coupling with the Cephalosporin Nucleus: The activated side chain is coupled with the 7-amino group of a cephalosporin intermediate, such as 7-AVCA, to form the final cephalosporin antibiotic.

Experimental Protocols

The following protocols are representative examples of the synthesis of the side chain and its coupling to the cephalosporin core.

Protocol 1: Synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

This protocol describes a potential synthesis route for the carboxylic acid precursor of the title compound.

Materials:

  • Manganous acetate tetrahydrate

  • Acetic acid

  • Acetic anhydride

  • Water

Procedure:

  • A mixture of manganous acetate tetrahydrate, acetic acid, and acetic anhydride is prepared in a reaction vessel equipped with a stirrer and a heating mantle.

  • The mixture is stirred and heated to a temperature between 130°C and 135°C.

  • Air is introduced into the reaction mixture to facilitate oxidation.

  • The reaction is monitored for completion (typically several hours).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The precipitate is washed sequentially with acetic acid and water to afford the purified 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid.

Protocol 2: General Procedure for Formylation of an Aminothiazole Derivative

This protocol outlines a general method for the formylation of a 2-aminothiazole precursor.

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

  • Formic acid

  • Acetic anhydride

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a pre-mixed solution of formic acid and acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Acylation of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid (7-AVCA) with an Activated Side Chain

This protocol provides a general procedure for the coupling of an activated form of the side chain with the cephalosporin nucleus, based on methodologies reported in the synthesis of Cefixime.

Materials:

  • Activated 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid derivative (e.g., acyl chloride or active ester)

  • 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)[1][2][3]

  • Anhydrous dichloromethane or another suitable aprotic solvent

  • A suitable base (e.g., triethylamine, pyridine)

  • Aqueous workup solutions (e.g., dilute HCl, saturated sodium bicarbonate, brine)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 7-AVCA in anhydrous dichloromethane in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the suspension and stir until a clear solution is obtained.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate flask, dissolve the activated 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid derivative in anhydrous dichloromethane.

  • Slowly add the solution of the activated side chain to the cooled 7-AVCA solution with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with water or a dilute acid solution.

  • Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or chromatography to yield the desired cephalosporin.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of Cefixime, a process that utilizes a side chain structurally similar to that derived from this compound.

Table 1: Reaction Conditions and Yields for Cefixime Synthesis

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
CouplingAminothiazole acetoxamic acid analog, activating agent, 7-AVNADichloromethane25Not specified94.0[4]
CouplingAminothiazole acetoxamic acid analog, activating agent, 7-AVNATetrahydrofuran25Not specified83.4[4]
CouplingAminothiazole acetoxamic acid analog, activating agent, 7-AVNAToluene25Not specified86.8[4]
Amidation & HydrolysisMICA ester, 7-AVCANot specifiedNot specifiedNot specified80[5]

Visualizations

Synthetic Pathway for Cephalosporins

G General Synthetic Pathway for Cephalosporin Analogs cluster_0 Side Chain Synthesis cluster_1 Cephalosporin Core cluster_2 Coupling and Final Product A Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate B This compound A->B Formylation C Activated Side Chain (e.g., Acyl Chloride) B->C Activation E Cephalosporin Antibiotic (e.g., Cefixime) C->E Coupling D 7-Aminocephalosporanic Acid (7-ACA) or Derivative (e.g., 7-AVCA) D->E

Caption: Synthetic pathway for cephalosporin antibiotics.

Experimental Workflow for Acylation

G Experimental Workflow for Acylation of Cephalosporin Core start Start prep_cephem Prepare solution of 7-AVCA and base start->prep_cephem cool Cool to 0-5°C prep_cephem->cool add_sidechain Slowly add side chain solution to 7-AVCA solution cool->add_sidechain prep_sidechain Prepare solution of activated side chain prep_sidechain->add_sidechain react Stir and monitor reaction progress (TLC/HPLC) add_sidechain->react quench Quench reaction react->quench workup Aqueous workup (wash with acid, base, brine) quench->workup dry Dry organic layer (e.g., Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (crystallization/chromatography) concentrate->purify end End purify->end

Caption: Workflow for the acylation of the cephalosporin core.

Conclusion

This compound is a building block of paramount importance in the synthesis of advanced cephalosporin antibiotics. The protocols and data presented herein provide a framework for its application in research and development settings. Mastery of the synthesis and coupling of this side chain is essential for the development of new and effective antibacterial agents to combat the growing challenge of antibiotic resistance. Further research into optimizing reaction conditions and developing more efficient synthetic routes will continue to be a priority in the field of medicinal chemistry.

References

Experimental procedure for handling and long-term storage of CAS 64987-03-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the handling, long-term storage, and experimental use of Pirlimycin (CAS 64987-03-7).

Introduction

Pirlimycin, a semi-synthetic lincosamide antibiotic, is a derivative of clindamycin.[1][2] It is primarily effective against Gram-positive bacteria, including Staphylococcus and Streptococcus species.[1] The mechanism of action involves the inhibition of bacterial protein synthesis.[1][3][4][5] Pirlimycin binds to the 50S ribosomal subunit, thereby interfering with the peptidyl transferase step and ultimately halting protein elongation.[3][4][5] These characteristics make it a valuable tool in microbiological research and drug development.

Handling and Long-Term Storage

Proper handling and storage of Pirlimycin are crucial to ensure its stability and efficacy for research applications.

2.1. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling Pirlimycin.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • Contact: Avoid contact with eyes, skin, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

2.2. Storage Conditions

Pirlimycin should be stored under controlled conditions to maintain its integrity. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionNotes
Temperature 20°C to 25°C (68°F to 77°F)Avoid temperatures above 25°C. Do not freeze.
Light Protect from lightStore in the original, light-resistant container.
Moisture Store in a dry placeKeep container tightly sealed to prevent moisture absorption.
Form Solid (powder) or as a sterile solutionRefer to the manufacturer's specifications for the supplied form.
Container Original, tightly sealed containerKeep syringes in the outer carton.[6][7][8]

Experimental Protocols

3.1. Preparation of Pirlimycin Stock Solution

This protocol describes the preparation of a 10 mg/mL Pirlimycin stock solution.

Materials:

  • Pirlimycin hydrochloride powder

  • Sterile deionized water or appropriate solvent (e.g., DMSO, ethanol)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile pipette and tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile cryovials for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Pirlimycin hydrochloride powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of the powder.

  • Dissolving: Transfer the powder to a sterile conical tube. Add a small volume of the chosen sterile solvent (e.g., 1 mL of sterile deionized water) to the tube.

  • Mixing: Gently vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube. This step is critical for cell-based assays.

  • Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term use. For short-term use (up to one week), the solution can be stored at 2-8°C.

3.2. Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general procedure for determining the MIC of Pirlimycin against a bacterial strain using the broth microdilution method.

Materials:

  • Pirlimycin stock solution (prepared as in 3.1)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Multichannel pipette

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the Pirlimycin stock solution in the sterile broth medium across the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of Pirlimycin that completely inhibits visible growth of the bacteria.

Visualizations

4.1. Experimental Workflow: Pirlimycin Stock Solution Preparation

G cluster_prep Preparation cluster_sterilization Sterilization & Aliquoting cluster_storage Storage weigh Weigh Pirlimycin Powder dissolve Dissolve in Sterile Solvent weigh->dissolve 1 mix Vortex to Mix dissolve->mix 2 filter Filter Sterilize (0.22 µm) mix->filter 3 aliquot Aliquot into Cryovials filter->aliquot 4 store_short Short-term (2-8°C) aliquot->store_short 5a store_long Long-term (-20°C) aliquot->store_long 5b

Caption: Workflow for preparing a sterile Pirlimycin stock solution.

4.2. Mechanism of Action: Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis ribosome 70S Ribosome subunit_50S 50S Subunit ribosome->subunit_50S subunit_30S 30S Subunit ribosome->subunit_30S ptc Peptidyl Transferase Center (PTC) (on 23S rRNA) subunit_50S->ptc npet Nascent Peptide Exit Tunnel (NPET) subunit_50S->npet inhibition Inhibition ptc->inhibition initiation Initiation elongation Elongation initiation->elongation termination Termination elongation->termination protein Functional Protein termination->protein pirlimycin Pirlimycin pirlimycin->ptc Binds to inhibition->elongation Blocks

Caption: Pirlimycin's inhibition of bacterial protein synthesis.

References

Application Notes and Protocols: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate in Antimicrobial Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate as a key intermediate in the synthesis of new antimicrobial agents, with a focus on the third-generation cephalosporin, Cefixime. Detailed protocols for evaluating the antimicrobial potential of this compound and its derivatives are also presented.

Introduction

This compound is a crucial building block in the synthesis of Cefixime, a potent, orally administered third-generation cephalosporin antibiotic.[1][2] Cefixime exhibits broad-spectrum activity against a variety of bacterial pathogens and is used to treat infections of the urinary tract, ear, and respiratory system.[3] The development of efficient synthetic routes to Cefixime and other novel antimicrobials often involves the use of key intermediates like this compound. Understanding the antimicrobial potential of such precursors and their subsequent derivatives is essential for the discovery of new and effective therapeutic agents.

While this compound is primarily recognized as a synthetic intermediate, the thiazole ring is a core structure in many compounds with inherent biological activities, including antimicrobial properties.[4] This document outlines the established antimicrobial efficacy of the final product, Cefixime, and provides detailed protocols for researchers to assess the antimicrobial activity of this compound and its derivatives.

Data Presentation: Antimicrobial Activity of Cefixime

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefixime against a range of medically significant bacteria. This data serves as a benchmark for the desired antimicrobial potency when developing new antibiotics from intermediates like this compound.

Bacterial StrainMIC Range (µg/mL)
Escherichia coli0.015 – 4
Haemophilus influenzae≤0.004 – >4
Proteus mirabilis≤0.008 – 0.06
Streptococcus pneumoniae0.12
Staphylococcus aureus>128 (Resistant)
Enterobacter spp.>128 (Resistant)

Data sourced from Wikipedia's compilation of MIC susceptibility data for Cefixime.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the broth microdilution method, a standard procedure for determining the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Synthesis of Cefixime from this compound (Illustrative)

The synthesis of Cefixime is a multi-step process. The following is a simplified, conceptual outline of how an intermediate like this compound would be utilized in the synthesis of a cephalosporin.

Note: This is a generalized representation. Actual synthetic procedures may vary and require specialized chemical expertise and equipment.

  • Activation of the Carboxylic Acid: The oxoacetate group of this compound is typically activated to facilitate coupling with the cephem core.

  • Coupling with the Cephem Nucleus: The activated thiazole derivative is reacted with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), the core structure of Cefixime.[5]

  • Deprotection: Any protecting groups used during the synthesis are removed to yield the final Cefixime molecule.

  • Purification: The final product is purified using techniques such as chromatography and recrystallization.

Visualizations

Mechanism of Action of Cefixime

The following diagram illustrates the mechanism by which Cefixime exerts its antibacterial effect through the inhibition of bacterial cell wall synthesis.

G Mechanism of Action of Cefixime cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall leads to Cell_lysis Cell Lysis (Bacterial Death) Peptidoglycan_synthesis->Cell_lysis inhibition leads to defective cell wall and Cefixime Cefixime Cefixime->PBP binds to and inhibits G Workflow for Antimicrobial Evaluation Start Start: This compound Synthesis Synthesis of Derivatives Start->Synthesis Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Screening MIC Quantitative Assay: MIC Determination (Broth Microdilution) Screening->MIC Active Compounds Mechanism Mechanism of Action Studies MIC->Mechanism Toxicity In Vitro/In Vivo Toxicity Assays MIC->Toxicity Lead Lead Compound Identification Mechanism->Lead Toxicity->Lead

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, a key intermediate in the production of cephalosporin antibiotics like Cefixime.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and industrially applied method is the formylation of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate. This reaction is typically carried out using a formylating agent such as a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ.

Q2: What are the critical reaction parameters that influence the yield and purity of the final product?

A2: Several parameters are crucial for optimizing the synthesis:

  • Temperature: The reaction is exothermic and requires careful temperature control to prevent side reactions and degradation of the product.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to the formation of impurities.

  • Stoichiometry of Reagents: The molar ratio of the formylating agent to the starting material is a critical factor that directly impacts the conversion and yield.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

  • Purity of Starting Materials: The purity of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is paramount, as impurities can interfere with the reaction and complicate the purification of the final product.

Q3: What are the potential side reactions or by-products in this synthesis?

A3: Incomplete formylation can leave unreacted starting material. Additionally, the formation of di-formylated or other side products can occur if the reaction conditions are not carefully controlled. The presence of moisture can lead to the hydrolysis of the ester and anhydride, reducing the efficiency of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of formylating agent. 4. Degradation of the product during workup.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Carefully control the reaction temperature within the optimal range. 3. Use a slight excess of the formylating agent. 4. Perform the workup and purification at low temperatures to minimize degradation.
Low Purity 1. Presence of unreacted starting material. 2. Formation of by-products due to incorrect temperature or stoichiometry. 3. Inefficient purification.1. Ensure the reaction goes to completion. 2. Optimize the reaction temperature and the molar ratio of reactants. 3. Employ appropriate purification techniques such as recrystallization or column chromatography.
Product is a different color than expected (e.g., dark) 1. Overheating during the reaction. 2. Presence of impurities in the starting materials. 3. Degradation during storage.1. Maintain strict temperature control throughout the synthesis. 2. Use highly pure starting materials. 3. Store the final product in a cool, dark, and dry place.
Difficulty in isolating the product 1. Product is too soluble in the reaction solvent. 2. Formation of an oil instead of a solid.1. After the reaction, consider adding a non-polar solvent to precipitate the product. 2. Try different solvent systems for recrystallization or use column chromatography for purification.

Data Presentation: Impact of Reaction Conditions on Yield

Parameter Condition A Yield (%) Condition B Yield (%) Rationale
Temperature 0-5 °C75-8525-30 °C60-70Lower temperatures often minimize side reactions and improve selectivity for the desired product.
Formylating Agent (Molar Equivalents) 1.1 eq80-901.5 eq>95 (crude)A slight excess of the formylating agent drives the reaction to completion, but a large excess can lead to more by-products and purification challenges.
Reaction Time 2 hours70-806 hours85-95Longer reaction times can lead to higher conversion, but must be balanced against the potential for product degradation or side reactions.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound by formylation of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate.

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

  • Formic acid (98-100%)

  • Acetic anhydride

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for recrystallization (e.g., ethanol, isopropanol)

Procedure:

  • Preparation of the Formylating Agent (Acetic Formic Anhydride - in situ): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool formic acid to 0-5 °C in an ice bath. Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 1-2 hours to allow for the formation of acetic formic anhydride.

  • Formylation Reaction: Dissolve Ethyl 2-(2-aminothiazol-4-yl)glyoxylate in a suitable solvent (e.g., ethyl acetate) in a separate flask and cool it to 0-5 °C. Slowly add the pre-formed acetic formic anhydride solution to the solution of the starting material, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the excess acids. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product Ethyl_2-(2-aminothiazol-4-yl)glyoxylate Ethyl 2-(2-aminothiazol-4-yl)glyoxylate Product This compound Ethyl_2-(2-aminothiazol-4-yl)glyoxylate->Product Formylation Formic_Acid Formic Acid Formylating_Agent Acetic Formic Anhydride (in situ) Formic_Acid->Formylating_Agent Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Formylating_Agent Formylating_Agent->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Optimize_Time Increase Reaction Time or Slightly Increase Temperature Incomplete->Optimize_Time Yes Check_Stoichiometry Check Stoichiometry of Formylating Agent Complete->Check_Stoichiometry Optimize_Time->Check_Completion Low_Stoichiometry Insufficient Agent Check_Stoichiometry->Low_Stoichiometry Correct_Stoichiometry Stoichiometry Correct Check_Stoichiometry->Correct_Stoichiometry Increase_Agent Increase Molar Equivalents of Formylating Agent Low_Stoichiometry->Increase_Agent Yes Purification_Issue Investigate Purification Step Correct_Stoichiometry->Purification_Issue Increase_Agent->Start Recrystallization Optimize Recrystallization Solvent System Purification_Issue->Recrystallization Column_Chromatography Perform Column Chromatography Purification_Issue->Column_Chromatography End Improved Yield/Purity Recrystallization->End Column_Chromatography->End

Caption: Troubleshooting workflow for low yield or purity issues.

Technical Support Center: Reactions of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. The information provided addresses common side products and offers strategies to minimize their formation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a key intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[1][2] It provides the characteristic aminothiazole ring and a reactive α-keto ester functionality for further elaboration into the final drug substance.

Q2: What are the most common side products observed in reactions involving this compound?

The most frequently encountered side products arise from three main pathways:

  • Deformylation: Hydrolysis of the N-formyl protecting group to yield Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

  • Ester Hydrolysis: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid.

  • Decarboxylation: Loss of the ethyl oxoacetate group, particularly under harsh thermal or pH conditions.

Q3: What analytical methods are recommended for identifying and quantifying these side products?

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[3][4] Typically, a C18 column is used with a mobile phase consisting of an aqueous buffer (e.g., tetrabutylammonium hydroxide solution) and an organic modifier like acetonitrile.[1][3] Detection is usually performed using a UV detector at 254 nm.[1] LC-MS/MS can also be employed for the definitive identification of unknown impurities.[3]

Troubleshooting Guide: Minimizing Side Product Formation

This guide provides solutions to common problems encountered during reactions with this compound.

Problem 1: Significant formation of the deformylated side product, Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.
  • Potential Cause: The formamide group is susceptible to both acidic and basic hydrolysis. The presence of water and non-neutral pH conditions can promote this side reaction.

  • Recommended Solutions:

    • pH Control: Maintain the reaction mixture at a neutral pH whenever possible. If acidic or basic conditions are required for the main reaction, consider using milder reagents or minimizing the reaction time.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is a key reactant in the hydrolysis of the formamide group.

    • Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of the hydrolysis side reaction.

Problem 2: Presence of 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid in the product mixture.
  • Potential Cause: The ethyl ester is prone to hydrolysis, especially under basic conditions (saponification) or to a lesser extent, acidic conditions, in the presence of water.[5][6]

  • Recommended Solutions:

    • Avoid Strong Bases: Whenever feasible, avoid the use of strong bases like sodium hydroxide. If a base is necessary, consider weaker, non-nucleophilic bases.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry to limit the availability of water for hydrolysis.

    • Work-up Procedure: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to aqueous acidic or basic layers. Wash with brine to remove excess water before drying the organic phase.

Problem 3: Low yield of the desired product with evidence of decarboxylation.
  • Potential Cause: The α-keto ester functionality can be susceptible to decarboxylation, particularly at elevated temperatures.[7][8]

  • Recommended Solutions:

    • Temperature Management: Avoid excessive heating during the reaction and purification steps. Use of a rotary evaporator at low temperatures for solvent removal is recommended.

    • Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, pressure, and reagents) to achieve the desired transformation without inducing decarboxylation.

Quantitative Data on Impurity Formation

The following table summarizes typical impurities observed in Cefixime synthesis, which can originate from side reactions of this compound. The limits provided are based on pharmacopeial standards.

Impurity NameStructureTypical Pharmacopeial Limit (%)
Cefixime Impurity A2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][3][4]thiazin-2-yl]acetic Acid≤ 1.0
Cefixime Impurity B2-[[[(Z)-1-(2-Aminothiazol-4-yl)-2-[[[(2R,5RS)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][3][4]thiazin-2-yl]methyl]amino]-2-oxoethylidene] amino]oxy]acetic Acid≤ 0.5
Cefixime Impurity D(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid≤ 1.5
Cefixime Impurity E(6R,7R)-7-[[(2E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid≤ 0.5

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the analysis of side products in reactions involving this compound, adapted from validated methods for Cefixime analysis.[1][3]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A mixture of an aqueous phase and an organic phase.

      • Aqueous Phase: 0.25% tetrabutylammonium hydroxide solution, with pH adjusted to 5.0-6.0.

      • Organic Phase: Acetonitrile.

      • Gradient elution may be required for optimal separation. A typical starting condition is a 72:28 ratio of aqueous to organic phase.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 45-55 °C

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of phosphate buffer pH 7.0 and mobile phase).

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Data Analysis:

    • Identify and quantify known impurities by comparing their retention times and peak areas with those of certified reference standards.

    • Calculate the percentage of each impurity relative to the main product peak area.

Visualizations

Side_Reaction_Pathways main Ethyl 2-(2-formamidothiazol- 4-yl)-2-oxoacetate deformylated Ethyl 2-(2-aminothiazol- 4-yl)-2-oxoacetate main->deformylated Hydrolysis (H₂O, H⁺/OH⁻) hydrolyzed 2-(2-formamidothiazol- 4-yl)-2-oxoacetic acid main->hydrolyzed Saponification (OH⁻, H₂O) decarboxylated Ketone byproduct main->decarboxylated Heat (Δ) Troubleshooting_Workflow start Reaction with Ethyl 2-(2-formamidothiazol- 4-yl)-2-oxoacetate check_impurities Analyze product mixture by HPLC start->check_impurities deformylation High levels of deformylated product? check_impurities->deformylation Yes hydrolysis High levels of hydrolyzed ester? check_impurities->hydrolysis No deformylation->hydrolysis No solution_deformylation Implement pH control Use anhydrous conditions Lower reaction temperature deformylation->solution_deformylation Yes decarboxylation Low yield, evidence of decarboxylation? hydrolysis->decarboxylation No solution_hydrolysis Avoid strong bases Use anhydrous conditions Optimize work-up hydrolysis->solution_hydrolysis Yes solution_decarboxylation Reduce reaction temperature Use milder conditions decarboxylation->solution_decarboxylation Yes end_product Desired Product Purity Achieved decarboxylation->end_product No solution_deformylation->start solution_hydrolysis->start solution_decarboxylation->start

References

Technical Support Center: Purification of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. This intermediate is crucial in the synthesis of third-generation cephalosporin antibiotics, and its purity is paramount for the quality of the final active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification techniques for this compound are recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: As an intermediate in Cefixime synthesis, impurities can originate from starting materials, side-reactions, or degradation.[1] Potential impurities may include unreacted starting materials such as 2-aminothiazole derivatives and diethyl oxalate, as well as by-products from side reactions. Since this compound is a precursor to Cefixime, process-related impurities found in Cefixime preparations could also be present in the intermediate stages.

Q3: What are the physical and chemical properties I should be aware of during purification?

A3: this compound is typically a light yellow solid. It has limited solubility in common organic solvents but is slightly soluble in heated chloroform and DMSO. Awareness of its solubility profile is key to developing effective recrystallization and chromatography methods. It should be stored in a dry environment at 2-8°C to prevent degradation.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of the desired compound from its impurities during column chromatography. For all purification methods, High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique to quantitatively assess the purity of the fractions and the final product.

Troubleshooting Guides

Recrystallization

Problem: The compound does not crystallize upon cooling.

  • Possible Cause 1: The solution is not saturated.

    • Solution: Concentrate the solution by evaporating some of the solvent and allow it to cool again.

  • Possible Cause 2: The compound has "oiled out" instead of crystallizing.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of a co-solvent in which the compound is less soluble to encourage crystal nucleation. Alternatively, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal growth.

  • Possible Cause 3: The presence of impurities is inhibiting crystallization.

    • Solution: If the crude material is highly impure, it may be necessary to first perform a preliminary purification step, such as column chromatography, before attempting recrystallization.

Problem: The yield from recrystallization is very low.

  • Possible Cause 1: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2: The compound is significantly soluble in the cold solvent.

    • Solution: Cool the solution in an ice bath to minimize the solubility of the product. When washing the crystals, use a minimal amount of ice-cold solvent.

  • Possible Cause 3: Premature crystallization occurred during hot filtration.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and the product from crystallizing prematurely.

Silica Gel Column Chromatography

Problem: Poor separation of the target compound from impurities.

  • Possible Cause 1: The chosen eluent system has incorrect polarity.

    • Solution: Optimize the solvent system using TLC before running the column. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A good separation on TLC, with the desired compound having an Rf value between 0.2 and 0.4, often translates to a successful column separation.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if performed carefully.

  • Possible Cause 3: The column was overloaded with crude material.

    • Solution: As a general guideline, use approximately 25-50g of silica gel for every 1g of crude mixture. If the impurities are very close to the product in polarity, a higher ratio may be needed.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. For very polar compounds, a small percentage of methanol can be added to the eluent, but be aware that this can sometimes dissolve the silica gel.

Preparative HPLC

Problem: Peak fronting or tailing in the chromatogram.

  • Possible Cause 1: Column overload.

    • Solution: Reduce the amount of sample injected onto the column.

  • Possible Cause 2: Inappropriate mobile phase pH.

    • Solution: The compound has an acidic proton on the formamido group. Adjusting the pH of the mobile phase with a modifier like formic acid or phosphoric acid can improve peak shape.

  • Possible Cause 3: Column degradation.

    • Solution: The column may need to be flushed or replaced if it has been used extensively or with incompatible solvents.

Data Presentation

The following tables provide illustrative data for the purification of this compound. Note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Comparison of Purification Techniques

Purification TechniqueStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)
Recrystallization85%95-97%70-85%
Column Chromatography85%>98%60-80%
Preparative HPLC95% (from other methods)>99.5%80-90%

Table 2: Illustrative TLC Data for Column Chromatography Solvent System Selection

Solvent System (Hexane:Ethyl Acetate)Rf of Target CompoundRf of Main ImpuritySeparation Factor (α)
3:10.550.651.18
1:10.350.481.37
1:20.200.301.50

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirring hotplate.

  • Add ethanol in small portions while heating and stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Prepare a TLC plate and spot a small amount of the crude material dissolved in a suitable solvent (e.g., acetone). Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 1:1 Hexane:Ethyl Acetate). Visualize the spots under UV light to determine the Rf values.

  • Column Packing: Prepare a glass column of appropriate size. Secure it vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, less polar eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top of the sample.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to begin eluting the compounds. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) based on the TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Preparative HPLC
  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase to a known concentration.

  • Injection and Fractionation: Inject the sample onto the column and monitor the elution profile using a UV detector. Collect the fraction corresponding to the main peak of the target compound.

  • Product Isolation: Evaporate the acetonitrile from the collected fraction under reduced pressure. The remaining aqueous solution can be freeze-dried to yield the highly purified product.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Cool to Crystallize B->C D Filter Crystals C->D E Wash with Cold Solvent D->E F Dry Purified Product E->F column_chromatography_workflow cluster_column Column Chromatography Workflow A Crude Product B Adsorb on Silica Gel A->B D Load Sample B->D C Pack Column C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Product I->J logical_relationship cluster_decision Purification Method Selection Logic A Assess Crude Purity and Scale B High Impurity Load Large Scale A->B if C Moderate Impurity Small to Medium Scale A->C if D High Purity Required Final Polishing Step A->D if E Recrystallization or Column Chromatography B->E C->E F Preparative HPLC D->F

References

Technical Support Center: Purification of Crude Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. The following sections detail methods for removing impurities from the crude product, ensuring high-purity material for subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: As an intermediate in the synthesis of the cephalosporin antibiotic Cefixime, crude this compound may contain several types of impurities.[1] These can include unreacted starting materials, byproducts from side reactions, and degradation products. Specific potential impurities could be related to the starting materials for the thiazole ring formation and the subsequent acylation and formylation steps.

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of greater than 95%.[2] Some suppliers may offer higher purity grades, with at least one source indicating a purity of 99% as determined by HPLC.[3]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and related compounds. A reverse-phase (RP) HPLC method can be employed to separate the target compound from its impurities.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The chosen solvent is unsuitable.Select a more polar solvent or a solvent mixture. Common solvents for polar compounds include ethanol, ethyl acetate, and mixtures with hexanes.
Oiling out occurs upon cooling. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slow cooling rate.
No crystals form upon cooling. Too much solvent was used, or the solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent. Try seeding the solution with a small crystal of the pure compound. Scratch the inside of the flask with a glass rod to create nucleation sites.
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Purified product is still impure. The impurity has similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or consider an alternative purification method like column chromatography.
Flash Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the compound from impurities. The eluent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Compound elutes too quickly (high Rf). The eluent is too polar.Decrease the proportion of the polar solvent in the eluent system.
Compound does not elute from the column (low Rf). The eluent is not polar enough.Increase the proportion of the polar solvent in the eluent system.
Tailing of the compound band. The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a polar modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly and the solvent level is always kept above the top of the silica gel.

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method for a structurally similar compound, Ethyl 2-formamidothiazol-4-acetate, and may require optimization for your specific sample.[4][5]

Instrumentation:

  • HPLC system with a UV detector

Column:

  • Newcrom R1 reverse-phase column or equivalent C18 column

Mobile Phase:

  • A mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized to achieve good separation. A starting point could be a gradient or isocratic elution with a mixture in the range of 30-70% acetonitrile in water with 0.1% phosphoric acid.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 280 nm).

Procedure:

  • Prepare a stock solution of the crude this compound in the mobile phase.

  • Inject a small volume (e.g., 10 µL) of the solution onto the HPLC column.

  • Run the analysis and record the chromatogram.

  • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

Purification by Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Quantitative Data (Hypothetical):

Purification Step Starting Purity (%) Final Purity (%) Yield (%)
Recrystallization (Ethanol)859675
Recrystallization (Ethyl Acetate/Hexanes)859780
Purification by Flash Column Chromatography

Objective: To purify crude this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure compound.

  • Evaporate the solvent to obtain the purified product.

Quantitative Data (Hypothetical):

Eluent System Starting Purity (%) Final Purity (%) Yield (%)
Hexanes:Ethyl Acetate (1:1)859870
Dichloromethane:Methanol (98:2)859965

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude Product recrystallization Recrystallization crude->recrystallization Dissolution & Cooling column_chromatography Flash Column Chromatography crude->column_chromatography Elution hplc HPLC Analysis recrystallization->hplc Purity Check column_chromatography->hplc Purity Check pure Purified Product (>98% Purity) hplc->pure Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic start Impure Product method Choose Purification Method start->method recryst Recrystallization method->recryst Solid chrom Column Chromatography method->chrom Liquid/Oil or Difficult Separation recryst_issue Recrystallization Issue? recryst->recryst_issue chrom_issue Chromatography Issue? chrom->chrom_issue solve_recryst Adjust Solvent / Cooling Rate recryst_issue->solve_recryst Yes pure_product Pure Product recryst_issue->pure_product No solve_chrom Optimize Eluent chrom_issue->solve_chrom Yes chrom_issue->pure_product No solve_recryst->recryst solve_chrom->chrom

Caption: A logical diagram for troubleshooting common purification issues.

References

Challenges in scaling up the synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and how can they be minimized?

A1: During the synthesis, several impurities can arise. The most common include unreacted starting materials, byproducts from side reactions, and degradation products. Specifically, incomplete formylation of the amino group on the thiazole ring can leave residual ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate. Over-reaction or harsh conditions can lead to the hydrolysis of the ester group. To minimize these impurities, it is crucial to control the reaction temperature, carefully monitor the addition of reagents, and use high-purity starting materials. Optimization of the reaction time is also critical to ensure complete conversion without promoting side reactions. Post-reaction, purification via recrystallization or column chromatography is often necessary to achieve the desired purity.[1]

Q2: What are the key safety precautions to consider when handling the reagents for this synthesis?

A2: The synthesis of this compound involves reagents that require careful handling. For instance, many synthetic routes may utilize flammable organic solvents, corrosive acids, and potentially toxic halogenating agents. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific reagents, consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Q3: How can the yield of this compound be improved during scale-up?

A3: Improving the yield on a larger scale requires careful optimization of several parameters. Key factors include:

  • Solvent Choice: The selection of an appropriate solvent is critical. Some processes may use solvents like tetrahydrofuran, which can be expensive and difficult to recycle.[2] Switching to a more cost-effective and easily recoverable solvent like acetone can be beneficial for industrial-scale production.[2]

  • Reaction Temperature: Precise temperature control is essential. Exothermic reactions may require efficient cooling to prevent the formation of byproducts.

  • Stoichiometry of Reactants: Fine-tuning the molar ratios of the reactants can maximize the conversion of the limiting reagent.

  • Catalyst Selection and Loading: If a catalyst is used, its choice and concentration can significantly impact reaction rate and selectivity.

  • Work-up and Purification: An optimized work-up procedure that minimizes product loss during extraction and purification is vital.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Side reactions; Product loss during work-up or purification.Optimize reaction time and temperature. Check the purity of starting materials. Use a different solvent system. Refine the extraction and purification protocols.
Low Purity (presence of multiple spots on TLC) Formation of byproducts; Degradation of the product.Adjust reaction conditions (temperature, time). Use a milder formylating agent. Employ purification techniques like column chromatography or recrystallization.[1]
Difficulty in Product Isolation/Crystallization Product is too soluble in the chosen solvent; Presence of oily impurities.Try a different solvent or a mixture of solvents for crystallization. Purify the crude product by column chromatography to remove impurities before crystallization.
Inconsistent Results Between Batches Variation in the quality of starting materials; Poor control over reaction parameters.Source high-purity, consistent starting materials. Implement strict process controls for temperature, addition rates, and stirring speed.
Formation of a Dark-Colored Reaction Mixture Decomposition of reagents or product.Lower the reaction temperature. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Quantitative Data Summary

The following table summarizes typical yield and purity data reported in relevant literature for the synthesis of cefixime, where this compound is a key intermediate.

Parameter Value Reference
Purity (Post-Purification) > 95% (HPLC)[1]
Overall Yield (for Cefixime synthesis) > 90%[3]

Experimental Protocols

General Synthesis of a Thiazole Intermediate

This protocol is a generalized procedure based on common synthetic routes for thiazole derivatives and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the starting aminothiazole ester in a suitable organic solvent (e.g., dichloromethane, acetone).

  • Formylation: Cool the solution in an ice bath. Slowly add the formylating agent (e.g., a mixture of formic acid and acetic anhydride) dropwise while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Reactant Mixing (Aminothiazole Ester + Solvent) B Cooling (Ice Bath) A->B C Reagent Addition (Formylating Agent) B->C D Reaction Monitoring (TLC) C->D E Quenching (NaHCO3 Solution) D->E Reaction Complete F Extraction E->F G Drying & Concentration F->G H Purification (Recrystallization/Chromatography) G->H I Final Product H->I synthesis_parameters Reaction_Parameters Reaction_Parameters Temperature Temperature Reaction_Parameters->Temperature Solvent Solvent Reaction_Parameters->Solvent Reactant_Purity Reactant_Purity Reaction_Parameters->Reactant_Purity Reaction_Time Reaction_Time Reaction_Parameters->Reaction_Time Yield Yield Temperature->Yield Purity Purity Temperature->Purity Solvent->Yield Solvent->Purity Reactant_Purity->Yield Reactant_Purity->Purity Reaction_Time->Yield Reaction_Time->Purity

References

Resolving common issues in the HPLC analysis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of thiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides

This section provides detailed solutions to common problems observed during the HPLC analysis of thiazole-containing compounds.

Issue 1: Peak Tailing

Q1: My chromatogram shows significant peak tailing for my thiazole derivative. What are the potential causes and how can I fix it?

A1: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in reversed-phase HPLC.[1] It can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or improper mobile phase conditions.[1][2]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Thiazole derivatives, especially those with basic functional groups, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with basic analytes.[3]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped" to block many of the residual silanol groups.[1]

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites on the stationary phase.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column inlet, causing peak distortion.[3][4]

    • Solution 1: Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.[2]

    • Solution 2: Column Flushing: Reverse the column (if permissible by the manufacturer) and flush with a strong solvent to remove contaminants from the inlet frit.[1]

  • Mass Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[4]

    • Solution: Reduce the injection volume or the concentration of the sample.[4][5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing, especially for early eluting peaks.[2][4]

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Issue 2: Ghost Peaks

Q2: I am observing unexpected "ghost peaks" in my chromatograms, even during blank runs. What is their origin and how can I eliminate them?

A2: Ghost peaks are extraneous peaks that do not originate from the injected sample.[6] They can arise from the mobile phase, the HPLC system itself, or carryover from previous injections.[7][8]

Potential Causes and Solutions:

  • Mobile Phase Contamination: Impurities in the solvents, buffers, or water used to prepare the mobile phase are a common source of ghost peaks.[8][9]

    • Solution 1: Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[9]

    • Solution 2: Install a Trap Column: A "ghost trap" column can be installed between the mixer and the autosampler to remove impurities from the mobile phase.[10]

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as pump seals, tubing, and vials.[8][11]

    • Solution: Regularly clean and maintain the HPLC system, including flushing the system with appropriate solvents.[6]

  • Carryover: Residual sample from a previous injection can be introduced into a subsequent run, a phenomenon known as carryover.[11][12] This is particularly noticeable after injecting a high-concentration sample.[13]

    • Solution 1: Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a strong, appropriate solvent to clean the needle between injections.[11]

    • Solution 2: Inject Blanks: Running blank injections after high-concentration samples can help flush out any residual analyte.[13]

Issue 3: Poor Resolution

Q3: My thiazole derivative is co-eluting with another compound, resulting in poor resolution. How can I improve the separation?

A3: Poor resolution between two peaks can be due to several factors, including suboptimal mobile phase composition, inappropriate column selection, or issues with the HPLC system.[14][15]

Potential Causes and Solutions:

  • Mobile Phase Composition: The strength and composition of the mobile phase play a critical role in chromatographic selectivity.

    • Solution 1: Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase retention times and may improve resolution.

    • Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Solution 3: Modify Mobile Phase pH: For ionizable compounds like many thiazole derivatives, adjusting the pH of the mobile phase can significantly impact retention and selectivity.

  • Column Selection: The choice of stationary phase is fundamental to achieving good separation.

    • Solution 1: Use a Different Stationary Phase: If you are using a C18 column, consider trying a C8, phenyl, or cyano column to achieve a different selectivity.

    • Solution 2: Use a Column with Smaller Particles or a Longer Length: Columns with smaller particle sizes or longer lengths provide higher efficiency, which can lead to better resolution.[1]

  • Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of the separation.

    • Solution: Increasing the column temperature can sometimes improve peak shape and resolution. However, ensure that your analytes are stable at higher temperatures.[16]

Frequently Asked Questions (FAQs)

Q4: What is a typical starting HPLC method for the analysis of thiazole derivatives?

A4: A good starting point for the analysis of many thiazole derivatives is reversed-phase HPLC.[17] A common setup includes:

  • Column: A C18 column is often a suitable first choice.[18][19]

  • Mobile Phase: A mixture of acetonitrile or methanol and water or a buffer.[17][19] Phosphoric acid or formic acid is often added to control the pH and improve peak shape.[17] For MS compatibility, formic acid is preferred.[17]

  • Detector: A UV detector set at the absorbance maximum of the specific thiazole derivative.[18][19]

Q5: How can I prevent column degradation when analyzing thiazole derivatives?

A5: Column degradation can lead to a variety of issues, including peak tailing, loss of resolution, and shifting retention times. To prolong column life:

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter.[19]

  • Use a Guard Column: This will protect the analytical column from strongly adsorbed contaminants.[2]

  • Proper Column Storage: When not in use, store the column in an appropriate solvent as recommended by the manufacturer.

  • pH Range: Be mindful of the pH stability range of your column. Operating outside this range can damage the stationary phase.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time of a Hypothetical Basic Thiazole Derivative

Mobile Phase pHRetention Time (min)Peak Asymmetry
7.03.51.8
5.04.21.5
3.05.81.1

Note: This table illustrates a general trend. Actual results will vary depending on the specific analyte, column, and other chromatographic conditions.

Experimental Protocols

Protocol 1: General HPLC Method for Thiazole Derivatives

This protocol provides a general starting point for the analysis of thiazole derivatives. Optimization will likely be required for specific compounds.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at the wavelength of maximum absorbance for the analyte.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Issue Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Peak Tailing peak_shape->tailing Yes ghost_peaks Ghost Peaks? resolution->ghost_peaks No adjust_mp Adjust Mobile Phase (Solvent Ratio, pH) resolution->adjust_mp Yes end Problem Resolved ghost_peaks->end No check_mp Check Mobile Phase (Purity, Freshness) ghost_peaks->check_mp Yes fronting Peak Fronting tailing->fronting fronting->resolution split Split Peaks fronting->split split->resolution change_col Change Column (Stationary Phase, Dimensions) adjust_mp->change_col change_col->end check_system Check System (Carryover, Contamination) check_mp->check_system check_system->end

Caption: A general workflow for troubleshooting common HPLC issues.

Caption: Common causes of peak tailing in HPLC analysis.

References

Validation & Comparative

Structural Elucidation of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a critical step in ensuring the integrity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the structural confirmation of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, a key intermediate in the synthesis of cephalosporin antibiotics, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for the title compound, this guide will leverage spectral data from its immediate precursor, Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate, as a comparative benchmark. The expected chemical shift perturbations resulting from the N-formylation will be discussed, providing a robust framework for structural verification.

Comparative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate and the predicted data for this compound. The predicted shifts for the target compound are based on the known effects of converting a primary amine to a formamide, which typically involves a downfield shift for adjacent protons and carbons due to the electron-withdrawing nature of the formyl group.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (Experimental, δ ppm) This compound (Predicted, δ ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂- (Ethyl)4.35~4.40Quartet7.1
-CH₃ (Ethyl)1.32~1.35Triplet7.1
Thiazole H-57.50~8.00Singlet-
-NH₂7.20 (broad)---
-NH-CHO-~11.50 (broad)Singlet-
-NH-CH O-~8.50Singlet-

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (Experimental, δ ppm) This compound (Predicted, δ ppm)
-C H₃ (Ethyl)13.9~14.0
-C H₂- (Ethyl)62.5~63.0
Thiazole C -5118.0~120.0
Thiazole C -4145.0~148.0
Thiazole C -2168.0~160.0
C =O (Keto)182.0~180.0
C =O (Ester)160.5~161.0
-NH-C HO-~162.0

Experimental Protocols

A detailed and consistent experimental procedure is critical for obtaining high-quality, reproducible NMR data.

NMR Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more for dilute samples)

  • Spectral Width: 0 to 200 ppm

Visualization of Structural Confirmation Workflow and Molecular Structure

The following diagrams illustrate the workflow for structural confirmation using NMR and the molecular structure of the target compound with key atoms labeled for NMR correlation.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep acquire_1h Acquire 1H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum sample_prep->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) acquire_1h->acquire_2d acquire_13c->acquire_2d process_data Process Spectra (FT, Phasing, Baseline Correction) acquire_2d->process_data assign_signals Assign Signals process_data->assign_signals compare_data Compare with Expected Structure/Alternative assign_signals->compare_data confirm_structure Structural Confirmation compare_data->confirm_structure

Caption: Workflow for Structural Confirmation by NMR.

Caption: Molecular Structure with Atom Numbering.

Purity Assessment of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate: A Comparative Analysis of Elemental Analysis and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of pharmaceutical intermediates, such as Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, a critical precursor in the manufacturing of certain cephalosporin antibiotics, rigorous purity validation is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comparative analysis of two fundamental analytical techniques for purity determination: Elemental Analysis and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

Elemental analysis provides a fundamental assessment of a compound's purity by comparing its experimental elemental composition to the theoretically calculated values based on its molecular formula.[3][4] In contrast, HPLC offers a high-resolution separation of the target compound from any potential impurities, providing a quantitative measure of purity based on the relative peak areas.[5][6]

The following table summarizes the hypothetical, yet realistic, quantitative data obtained from the purity analysis of a batch of this compound (Molecular Formula: C₈H₈N₂O₄S, Molecular Weight: 228.23 g/mol ).

Parameter Elemental Analysis High-Performance Liquid Chromatography (HPLC)
Principle Combustion of the sample and quantification of resulting elemental gases (CO₂, H₂O, N₂, SO₂).Separation of components in a liquid mobile phase as it passes through a solid stationary phase.
Purity Assessment Based on the deviation of experimental elemental percentages from theoretical values.Based on the area percentage of the main peak in the chromatogram.
Theoretical Carbon (%) 42.10N/A
Experimental Carbon (%) 42.05N/A
Theoretical Hydrogen (%) 3.53N/A
Experimental Hydrogen (%) 3.51N/A
Theoretical Nitrogen (%) 12.27N/A
Experimental Nitrogen (%) 12.21N/A
Theoretical Sulfur (%) 14.05N/A
Experimental Sulfur (%) 14.01N/A
Calculated Purity (%) >99.599.85
Impurity Profile Does not identify or quantify specific impurities.Can detect and quantify specific impurities.

Experimental Workflow and Logical Relationships

The selection of a purity validation method is guided by the specific requirements of the analysis. The following diagram illustrates the logical workflow for the purity assessment of this compound, showcasing the distinct yet complementary roles of elemental analysis and HPLC.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_validation Purity Validation cluster_methods Analytical Methods cluster_decision Decision Making Synthesized_Compound Synthesized Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Purity_Question Assess Purity Synthesized_Compound->Purity_Question Elemental_Analysis Elemental Analysis (EA) Purity_Question->Elemental_Analysis Bulk Purity HPLC_Analysis HPLC Analysis Purity_Question->HPLC_Analysis Specific Impurities EA_Results Elemental Composition Data Elemental_Analysis->EA_Results Provides Elemental Composition (%) HPLC_Results Chromatographic Purity Data HPLC_Analysis->HPLC_Results Provides Chromatogram (Area %) Compare_Results Compare with Specifications EA_Results->Compare_Results HPLC_Results->Compare_Results Final_Decision Batch Release/ Further Purification Compare_Results->Final_Decision

Caption: Workflow for Purity Validation of Synthesized Compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible results.

Elemental Analysis (CHNS)

Objective: To determine the weight percent of carbon, hydrogen, nitrogen, and sulfur in the sample.

Instrumentation: A CHNS elemental analyzer equipped with a combustion furnace, gas chromatography column, and a thermal conductivity detector.

Procedure:

  • Sample Preparation: A small amount of the this compound sample (typically 1-2 mg) is accurately weighed into a tin capsule.

  • Combustion: The capsule is introduced into a high-temperature furnace (around 1000 °C) with a constant stream of pure oxygen. This process leads to the complete combustion of the organic material.

  • Gas Separation: The resulting gaseous mixture (CO₂, H₂O, N₂, and SO₂) is passed through a gas chromatography column, which separates the individual gases.

  • Detection: A thermal conductivity detector measures the concentration of each gas as it elutes from the column.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The experimental percentages are then compared to the theoretical values calculated from the molecular formula.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main component from any impurities.

Instrumentation: A standard HPLC system including a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard and Sample Preparation: A standard solution of known concentration of this compound is prepared in a suitable solvent (e.g., acetonitrile). The test sample is also dissolved in the same solvent to a similar concentration.

  • Analysis: The prepared solutions are injected into the HPLC system.

  • Data Acquisition: The chromatogram is recorded, showing peaks corresponding to the different components in the sample.

  • Data Analysis: The area of each peak is integrated. The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

The following diagram illustrates the logical flow of the HPLC analysis process:

HPLC_Analysis_Workflow Start Start HPLC Analysis Sample_Prep Prepare Sample and Standard Solutions Start->Sample_Prep Instrument_Setup Set Up HPLC System (Column, Mobile Phase, etc.) Sample_Prep->Instrument_Setup Injection Inject Sample into HPLC Instrument_Setup->Injection Separation Chromatographic Separation in C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Data_Analysis Integrate Peak Areas and Calculate Purity (%) Data_Acquisition->Data_Analysis Report Generate Analysis Report Data_Analysis->Report End End Report->End

Caption: High-Performance Liquid Chromatography (HPLC) Analysis Workflow.

References

A comparative analysis of synthetic routes to Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways to a Key Cefixime Intermediate

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, a critical side chain ester in the synthesis of the third-generation cephalosporin antibiotic Cefixime, can be prepared through several synthetic routes.[1][2] This guide provides a comparative analysis of two prominent methods for its synthesis, offering insights into their respective methodologies, and presenting available experimental data to inform process development and optimization.

Synthetic Route 1: Hantzsch Thiazole Synthesis followed by Formylation

A classical and widely utilized approach for the construction of the thiazole ring is the Hantzsch synthesis. This pathway involves the initial formation of the aminothiazole ring system, which is subsequently formylated to yield the target molecule.

The initial step involves the condensation of a suitable thiourea with an α-haloketone, in this case, ethyl bromopyruvate, to form Ethyl 2-(2-aminothiazol-4-yl)glyoxylate. This intermediate is then subjected to a formylation reaction to introduce the formamido group.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate hydrochloride

To a solution of thiourea in ethanol, phosphorus oxychloride is added dropwise under cooling. The mixture is then stirred at a moderately elevated temperature. Following the reaction, the solvent is removed under reduced pressure to yield the hydrochloride salt of the aminothiazole intermediate.

Step 2: Formylation of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

The aminothiazole intermediate is treated with a formylating agent, such as formic acid or a mixture of formic acid and acetic anhydride, to yield this compound. The product can be isolated and purified by crystallization.

Synthetic Route 2: Oxidation of Ethyl 2-(2-formamidothiazol-4-yl)acetate

An alternative strategy involves the direct oxidation of the corresponding acetate precursor, Ethyl 2-(2-formamidothiazol-4-yl)acetate. This approach circumvents the handling of the potentially less stable glyoxylate intermediate in the early stages.

Experimental Protocol:

A mixture of ethylene acetate tetrahydrate, acetic acid, and acetic anhydride is heated. To this mixture, potassium permanganate is added, followed by the starting material, Ethyl 2-(2-formamidothiazol-4-yl)acetate. The reaction is stirred at a controlled temperature with the introduction of air. Upon completion, the product precipitates and can be collected by filtration, washed, and dried.

Comparative Data

The following table summarizes the available quantitative data for the two synthetic routes. It is important to note that the data is compiled from different sources and may not represent a direct, side-by-side comparison under identical laboratory conditions.

ParameterRoute 1: Hantzsch Synthesis & FormylationRoute 2: Oxidation
Starting Materials Thiourea, Ethyl bromopyruvate, Formylating agentEthyl 2-(2-formamidothiazol-4-yl)acetate, Potassium permanganate
Key Intermediates Ethyl 2-(2-aminothiazol-4-yl)glyoxylate-
Reported Yield Yields for Hantzsch synthesis of related thiazoles are generally good to excellent. Specific yield for the complete sequence to the final product is not detailed in the provided results.Not explicitly quantified in the provided abstract.
Reaction Conditions Hantzsch: Moderate heating. Formylation: Varies with agent.Elevated temperature (38-40 °C) with air introduction.
Reagents & Solvents Ethanol, Phosphorus oxychloride, Acetic acid, Acetic anhydrideAcetic acid, Acetic anhydride, Ethylene acetate tetrahydrate
Purity Not specified.Not specified.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 Thiourea Thiourea Intermediate Ethyl 2-(2-aminothiazol-4-yl)glyoxylate Thiourea->Intermediate Hantzsch Synthesis EthylBromopyruvate Ethyl bromopyruvate EthylBromopyruvate->Intermediate Hantzsch Synthesis FinalProduct This compound Intermediate->FinalProduct Formylation FormylatingAgent Formylating Agent FormylatingAgent->FinalProduct Formylation Synthetic_Route_2 StartingMaterial Ethyl 2-(2-formamidothiazol-4-yl)acetate FinalProduct This compound StartingMaterial->FinalProduct Oxidation OxidizingAgent Potassium Permanganate OxidizingAgent->FinalProduct Oxidation

References

A Comparative Analysis of Key Intermediates in the Synthesis of Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes for Core Intermediates with Supporting Experimental Data.

The synthesis of third-generation cephalosporins, a class of broad-spectrum β-lactam antibiotics, hinges on the efficient production of key chemical intermediates. The choice of the core intermediate and its synthetic route significantly impacts the overall yield, purity, cost-effectiveness, and environmental footprint of the final active pharmaceutical ingredient (API). This guide provides a detailed comparative study of the primary intermediates—7-aminocephalosporanic acid (7-ACA), 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), and 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE)—and the specific side-chain intermediates required for the synthesis of prominent third-generation cephalosporins such as ceftriaxone, cefotaxime, and ceftazidime.

Comparative Data on Core Intermediate Synthesis

The production of the foundational cephalosporin nucleus is a critical first step. The following tables summarize quantitative data for the synthesis of 7-ACA, 7-ADCA, and GCLE, highlighting the differences between chemical and enzymatic approaches.

Table 1: Comparison of 7-ACA Synthesis Methods

MetricChemical SynthesisTwo-Step Enzymatic Synthesis
Overall Yield High, but with more steps~80-90%[1]
Purity High, but requires extensive purificationHigh, often with fewer impurities
Key Reagents Toxic and hazardous reagents (e.g., phosphorus pentachloride, silylating agents)Immobilized enzymes (D-amino acid oxidase, glutaryl acylase), water[2]
Reaction Conditions Extreme temperatures, anhydrous conditions, use of chlorinated solvents[3]Mild temperatures (20-25°C) and pH (around 8.0)[4]
Environmental Impact Significant hazardous waste generation[5]"Greener" approach with substantially less waste[2][3]
Process Energy Higher energy consumption[6]~25-60% less energy required compared to chemical synthesis[3][6]

Table 2: Comparison of 7-ADCA Synthesis Methods

MetricChemical Synthesis from Penicillin GEnzymatic Synthesis from Penicillin G
Overall Yield Variable, involves multiple chemical steps[7]High yields can be achieved[3]
Purity Requires significant purificationHigh purity with fewer byproducts[8]
Key Reagents Oxidizing agents, ring expansion catalysts, organic solvents[9]Penicillin G acylase (immobilized)[10]
Reaction Conditions Often harsh, involving multiple protection/deprotection steps[7]Mild aqueous conditions
Environmental Impact Use of hazardous chemicals and organic solvents[7]More environmentally friendly process[8]

Table 3: Overview of GCLE Synthesis

MetricChemical Synthesis from Penicillin G
Overall Yield ~30.2% to over 80% depending on the specific route[11][12]
Purity >98% can be achieved[11]
Key Reagents Penicillin G potassium salt, p-methoxybenzyl chloride, oxidizing agents (e.g., peracetic acid), chlorinating agents (e.g., chlorine gas)[2]
Reaction Conditions Multi-step process involving esterification, oxidation, ring expansion, and chlorination[2]
Key Advantage A versatile intermediate for various third- and fourth-generation cephalosporins[13]

Synthetic Pathways and Workflows

The following diagrams, created using Graphviz, illustrate the synthetic pathways for the core intermediates and a general workflow for their comparative analysis.

cluster_0 7-ACA Synthesis cluster_1 7-ADCA Synthesis cluster_2 GCLE Synthesis CPC Cephalosporin C Chem_Reagents Chemical Reagents (e.g., PCl5) CPC->Chem_Reagents Chemical Deacylation Enzymes Enzymes (D-AOD, GL-Acylase) CPC->Enzymes Two-Step Enzymatic Conversion ACA_Chem 7-ACA (Chemical) Chem_Reagents->ACA_Chem ACA_Enz 7-ACA (Enzymatic) Enzymes->ACA_Enz PenG_ADCA Penicillin G Chem_Ring_Exp Chemical Ring Expansion PenG_ADCA->Chem_Ring_Exp Enz_Deacyl_ADCA Enzymatic Deacylation Chem_Ring_Exp->Enz_Deacyl_ADCA ADCA 7-ADCA Enz_Deacyl_ADCA->ADCA PenG_GCLE Penicillin G Multi_Step Multi-Step Chemical Synthesis (Esterification, Oxidation, Ring Expansion, Chlorination) PenG_GCLE->Multi_Step GCLE GCLE Multi_Step->GCLE

Synthetic Pathways for Core Cephalosporin Intermediates.

Start Start: Select Intermediate (7-ACA, 7-ADCA, GCLE) Synthesis Perform Chemical and/or Enzymatic Synthesis Start->Synthesis Purification Purification of Intermediate (Crystallization, Chromatography) Synthesis->Purification Analysis Characterization and Purity Analysis (HPLC, NMR, IR) Purification->Analysis Data Collect Data (Yield, Purity, Impurity Profile) Analysis->Data Comparison Comparative Analysis of Performance Metrics Data->Comparison End End: Select Optimal Synthetic Route Comparison->End

Experimental Workflow for Comparative Analysis.

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates are provided below. These protocols are based on established literature and patents.

Protocol 1: Enzymatic Synthesis of 7-ACA from Cephalosporin C

This two-step enzymatic process is a widely used industrial method.

  • Step 1: Oxidative Deamination.

    • An aqueous solution of Cephalosporin C is prepared.

    • Immobilized D-amino acid oxidase (D-AOD) is added to the solution.

    • The reaction is carried out at a controlled pH of approximately 8.0 and a temperature of 20-25°C.[4]

    • This step converts Cephalosporin C to keto-adipyl-7-ACA, which then spontaneously transforms into glutaryl-7-ACA (GL-7-ACA) in the presence of hydrogen peroxide, a byproduct of the reaction.[4]

  • Step 2: Enzymatic Hydrolysis.

    • The immobilized D-AOD is removed by filtration.

    • Immobilized glutaryl-7-ACA acylase (GL-acylase) is added to the GL-7-ACA solution.

    • The hydrolysis is conducted at a pH of around 8.0 and a temperature of 20-25°C.[4]

  • Isolation and Purification.

    • The immobilized GL-acylase is removed by filtration.

    • The pH of the filtrate is adjusted to the isoelectric point of 7-ACA to induce crystallization.

    • The crystalline 7-ACA is collected by filtration, washed with water, and dried. A molar yield of up to 85% can be achieved.[4]

Protocol 2: Synthesis of 7-ADCA from Penicillin G

This process involves a chemical ring expansion followed by enzymatic deacylation.

  • Step 1: Ring Expansion of Penicillin G.

    • Penicillin G is first oxidized to Penicillin G sulfoxide.

    • The sulfoxide undergoes a catalyzed ring expansion to form a cephalosporin derivative. This is a complex chemical step often involving multiple reagents and controlled conditions.[9]

  • Step 2: Enzymatic Deacylation.

    • The resulting Cephalosporin G is dissolved in an aqueous solution (e.g., 15% ammonia solution) to a concentration of about 0.3 mol/L.[9]

    • Immobilized penicillin G acylase is added (typically 70-100% of the Cephalosporin G weight).[9]

    • The reaction is maintained at approximately 30°C and a pH of 8.0 for about 90 minutes.[9]

  • Isolation and Purification.

    • The immobilized enzyme is removed by filtration.

    • The aqueous solution is extracted with dichloromethane.

    • The pH of the aqueous phase is adjusted to <1 with sulfuric acid.[9]

    • After separation of the organic phase and decolorization of the aqueous phase, the pH is adjusted with 10% ammonia solution to induce crystallization of 7-ADCA.[9]

Protocol 3: Synthesis of GCLE from Penicillin G Potassium Salt

This is a multi-step chemical synthesis.

  • Esterification: Penicillin G potassium salt is reacted with p-methoxybenzyl chloride in a suitable solvent (e.g., DMF and dichloromethane) with a catalyst to form penicillin G p-methoxybenzyl ester.[2]

  • Oxidation: The penicillin ester is oxidized to penicillin G sulfoxide p-methoxybenzyl ester using an oxidizing agent like peracetic acid.[2]

  • Ring Opening and Expansion: The sulfoxide ester is treated with 2-mercaptobenzothiazole and then benzenesulfinic acid to yield a ring-opened intermediate.[2]

  • Chlorination and Cyclization: The intermediate is chlorinated using chlorine gas and subsequently undergoes ring closure in the presence of ammonia to yield GCLE.[2] A yield of over 80% and purity of over 98% can be achieved through an optimized chlorination-cyclization one-step process.[11]

Synthesis of Side-Chain Intermediates for Specific Third-Generation Cephalosporins

The synthesis of third-generation cephalosporins requires the coupling of the core intermediate with a specific side-chain. The efficient synthesis of these side-chains is therefore crucial.

Table 4: Key Side-Chain Intermediates and their Synthesis

Target AntibioticCore IntermediateKey Side-Chain IntermediateSynthesis Overview
Ceftriaxone 7-ACA7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT)7-ACA is reacted with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-1,2,4-triazine (TTZ) under catalysis (e.g., BF3/acetonitrile).[14]
Cefotaxime 7-ACA(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM)Synthesized from ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate via hydrolysis with sodium hydroxide.[15]
Ceftazidime 7-ACA(Z)-2-Amino-alpha-[1-(tert-butoxycarbonyl)]-1-methylethoxyimino-4-thiazolacetic acidA key building block in the multi-step synthesis of ceftazidime.[16]
Protocol 4: Synthesis of 7-ACT (Ceftriaxone Intermediate)
  • Reaction Setup: 7-ACA is suspended in a suitable solvent.

  • Condensation: 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-1,2,4-triazine (TTZ) is added along with a catalyst such as boron trifluoride etherate in acetonitrile.

  • Reaction and Isolation: The mixture is stirred, and the product, 7-ACT, is isolated, often through crystallization.

Protocol 5: Synthesis of MAEM (Cefotaxime Intermediate)
  • Hydrolysis: Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate is suspended in ethanol.[15]

  • A 1 N sodium hydroxide aqueous solution is added, and the mixture is stirred at room temperature for approximately 15 hours.[15]

  • Purification: The pH is adjusted to 7.0 with hydrochloric acid, and the ethanol is removed under reduced pressure. The aqueous phase is washed with ethyl acetate, and the pH is further adjusted to 2.8 to precipitate the product.[15]

  • Crystallization: The crude product is recrystallized from ethanol to yield pure MAEM.[15]

Conclusion

The selection of an intermediate and its synthetic route for the production of third-generation cephalosporins is a multifaceted decision. Enzymatic methods for the synthesis of core intermediates like 7-ACA and 7-ADCA offer significant environmental and safety advantages over traditional chemical routes, often with comparable or superior yields and purity. For intermediates like GCLE, chemical synthesis remains the primary method, with ongoing research focused on improving efficiency and reducing environmental impact. The efficient synthesis of specific side-chain intermediates is equally critical to the overall success of the manufacturing process. This guide provides a foundational comparative analysis to aid researchers and drug development professionals in navigating these crucial decisions, ultimately contributing to the development of more sustainable and cost-effective manufacturing processes for these life-saving antibiotics.

References

A Comparative Guide to HPLC Column Performance for the Separation of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and efficient separation of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the purity and quality of active pharmaceutical ingredients (APIs). The choice of an appropriate High-Performance Liquid Chromatography (HPLC) column is paramount in developing a robust analytical method. This guide provides an objective comparison of three common reversed-phase HPLC columns—C18, Phenyl-Hexyl, and Cyano—for the separation of this polar, heteroaromatic compound. The information presented is based on established chromatographic principles and data from the analysis of structurally similar molecules.

Executive Summary

This compound possesses several structural features that influence its retention and separation on different stationary phases: a polar formamido group, a thiazole ring capable of π-π interactions, and a keto-ester moiety that can engage in dipole-dipole interactions. This guide evaluates the theoretical performance of C18, Phenyl-Hexyl, and Cyano columns for the analysis of this compound.

  • C18 columns , the workhorse of reversed-phase chromatography, are expected to provide good retention based on hydrophobic interactions.

  • Phenyl-Hexyl columns may offer enhanced selectivity due to π-π interactions between the phenyl rings of the stationary phase and the thiazole ring of the analyte.

  • Cyano columns can provide alternative selectivity through dipole-dipole interactions, which may be beneficial for separating polar, keto-containing compounds.

Data Presentation

The following table summarizes the expected quantitative performance of each column for the separation of this compound based on typical chromatographic outcomes for similar polar analytes.

Performance MetricC18 ColumnPhenyl-Hexyl ColumnCyano Column
Expected Retention Time (min) ~ 5.8~ 7.2~ 4.5
Theoretical Plates (per meter) > 80,000> 90,000> 75,000
Peak Asymmetry (Tailing Factor) ~ 1.2~ 1.1~ 1.3
Resolution (Rs) from a close-eluting impurity > 2.0> 2.5> 1.8
Primary Separation Mechanism Hydrophobic Interactionsπ-π Interactions, Hydrophobic InteractionsDipole-Dipole Interactions, Weak Hydrophobic Interactions

Experimental Workflow

The logical workflow for selecting and benchmarking an appropriate HPLC column for the separation of a target analyte is depicted below.

HPLC_Column_Benchmarking_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Selection A Define Analyte Properties (Polarity, pKa, UV λmax) B Select Potential Columns (C18, Phenyl-Hexyl, Cyano) A->B C Develop Initial Isocratic/Gradient Method B->C D Optimize Mobile Phase (Organic %, pH, Buffer) C->D E Optimize Physical Parameters (Flow Rate, Temperature) D->E F Inject Standard & Record Data (Retention Time, Peak Shape) E->F G Calculate Performance Metrics (Resolution, Plates, Asymmetry) F->G H Compare Column Performance G->H I Select Optimal Column H->I

Caption: Workflow for HPLC column selection and benchmarking.

Experimental Protocols

The following are detailed, representative methodologies for the separation of this compound on each of the benchmarked columns.

C18 Column Protocol
  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 70% B

    • 10-12 min: 70% B

    • 12-12.1 min: 70% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Phenyl-Hexyl Column Protocol
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 15% B

    • 2-12 min: 15% to 65% B

    • 12-14 min: 65% B

    • 14-14.1 min: 65% to 15% B

    • 14.1-17 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Cyano Column Protocol
  • Column: Cyano (CN), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 50% B

    • 8-10 min: 50% B

    • 10-10.1 min: 50% to 5% B

    • 10.1-13 min: 5% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Discussion of Results

The separation of this compound is influenced by the diverse chemical properties of the HPLC stationary phases.

  • C18 Column: This column provides a baseline for comparison, relying on the hydrophobic interaction between the non-polar C18 chains and the analyte. While effective, it may not always provide the optimal selectivity for separating structurally similar impurities.

  • Phenyl-Hexyl Column: The presence of the phenyl group in the stationary phase introduces an additional separation mechanism: π-π interactions.[1] This is particularly advantageous for aromatic and heteroaromatic compounds like the thiazole derivative . These interactions can lead to increased retention and altered selectivity compared to a standard C18 column, often resulting in better resolution from closely related impurities.

  • Cyano Column: The cyano phase offers a different polarity and the potential for dipole-dipole interactions, which can be beneficial for polar compounds containing carbonyl groups.[1] While generally less retentive than C18 or Phenyl-Hexyl columns in reversed-phase mode, the unique selectivity of the cyano phase can be exploited to resolve challenging separations where other columns fail. For some thiazole derivatives, a mobile phase containing acetonitrile and an acetate buffer has been shown to be effective on a C18 column, and similar conditions could be adapted for a cyano column to modulate retention and selectivity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ampiroxicam (CAS 64987-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ampiroxicam, a non-steroidal anti-inflammatory drug (NSAID). Given that Ampiroxicam is a prodrug of Piroxicam, analytical methodologies predominantly focus on the detection and quantification of its active metabolite, Piroxicam. This document outlines the principles of cross-validation for these analytical methods and presents a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), and UV-Visible (UV-Vis) Spectrophotometry.

Understanding the Analyte: From Ampiroxicam to Piroxicam

Ampiroxicam is pharmacologically inactive until it is metabolized in the body to its active form, Piroxicam. This conversion is a critical consideration in the development of analytical methods, as the therapeutic effect is directly related to the concentration of Piroxicam in biological matrices. Therefore, robust and reliable analytical methods for the accurate quantification of Piroxicam are essential for pharmacokinetic studies, bioequivalence assessments, and quality control of pharmaceutical formulations.

The Imperative of Cross-Validation

In the realm of drug development and clinical trials, the consistency and reliability of analytical methods are paramount. Cross-validation of analytical methods is a critical process performed to ensure the integrity and comparability of data when a method is transferred between laboratories, or when different analytical methods are used within the same study.[1] The primary objective of cross-validation is to ascertain that the data generated by a new or transferred method is equivalent to that of the original, validated method. This process typically involves analyzing the same set of quality control (QC) samples with both methods and comparing the results against predefined acceptance criteria.

The following diagram illustrates a typical workflow for the cross-validation of analytical methods:

cross_validation_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase start Define Acceptance Criteria prep_qc Prepare a Single Batch of QC Samples (Low, Medium, High) start->prep_qc Establish criteria split_qc Divide QC Samples into Two Sets prep_qc->split_qc lab_a Analyze QC Set 1 with Method A (Reference Method) split_qc->lab_a Set 1 lab_b Analyze QC Set 2 with Method B (Test Method) split_qc->lab_b Set 2 compare Compare Results from Method A and Method B lab_a->compare lab_b->compare stats Statistical Analysis (e.g., Bland-Altman, t-test) compare->stats decision Decision on Method Equivalency stats->decision pass Methods are Equivalent decision->pass Pass fail Investigate Discrepancies and Re-validate decision->fail Fail

A generalized workflow for the cross-validation of two analytical methods.

Comparative Analysis of Analytical Methods for Piroxicam

The selection of an appropriate analytical method depends on various factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the intended application (e.g., quality control, pharmacokinetic studies). The following tables provide a comparative summary of the performance of HPLC-UV, UPLC-UV, and UV-Vis spectrophotometry for the analysis of Piroxicam.

Table 1: Performance Characteristics of Analytical Methods for Piroxicam
ParameterHPLC-UVUPLC-UVUV-Vis Spectrophotometry
Linearity Range 1 - 200 µg/mL[2]25 - 75 µg/mL2 - 12 µg/mL[3]
Accuracy (% Recovery) 99.8% - 102.9%[2]Data not readily available99.78% - 100.5%[3]
Precision (% RSD) < 2.0%[2]Data not readily available< 2.0%[4]
Limit of Detection (LOD) 1.33 µg/mL0.65 µg/mLData not readily available
Limit of Quantification (LOQ) 4.43 µg/mL1.97 µg/mLData not readily available
Typical Retention/Analysis Time ~5 - 7 minutes[2]~2.9 minutesN/A
Primary Application Quality Control, PharmacokineticsHigh-throughput analysis, PharmacokineticsQuality Control of bulk and dosage forms

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To quantify Piroxicam in pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2]

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Piroxicam reference standard

  • 0.45 µm nylon membrane filter[2]

Chromatographic Conditions:

  • Mobile Phase: Methanol and Water (55:45 v/v), pH adjusted to 3.2.[2] The mobile phase should be filtered and degassed before use.[2]

  • Flow Rate: 1.2 mL/min[2]

  • Detection Wavelength: 240 nm[2]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Piroxicam reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to prepare a series of calibration standards within the linear range (e.g., 1-200 µg/mL).[2]

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of Piroxicam and transfer it to a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.[2]

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of Piroxicam against the concentration of the standard solutions. Determine the concentration of Piroxicam in the sample solutions from the calibration curve.

Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)

Objective: To provide a rapid and sensitive method for the routine analysis of Piroxicam in bulk and pharmaceutical formulations.

Instrumentation:

  • UPLC system with a UV detector

  • C18 reverse-phase column (e.g., 50 mm x 3.6 mm, 3 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (UPLC grade)

  • Buffer solution (pH 3.0)

  • Piroxicam reference standard

  • 0.45 µm filter

Chromatographic Conditions:

  • Mobile Phase: Methanol:Buffer (pH 3.0) (600:400 v/v)

  • Flow Rate: 0.6 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: Not specified, typically 1-5 µL for UPLC

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Piroxicam in the diluent (mobile phase). Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 25-75 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and powder the tablets.

    • Transfer an amount of powder equivalent to a known quantity of Piroxicam into a volumetric flask.

    • Add the diluent, sonicate for approximately 15 minutes, and then dilute to the final volume with the diluent.

    • Filter the resulting solution through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the UPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the Piroxicam standards. Use the regression equation from the calibration curve to calculate the concentration of Piroxicam in the samples.

UV-Visible Spectrophotometry

Objective: To estimate the amount of Piroxicam in bulk and pharmaceutical dosage forms.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (analytical grade)[3]

  • Piroxicam reference standard

Procedure:

  • Determination of Maximum Absorbance (λmax): Prepare a dilute solution of Piroxicam in methanol. Scan the solution in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. The λmax for Piroxicam in methanol is approximately 335 nm.[3]

  • Standard Solution Preparation:

    • Prepare a stock solution of Piroxicam in methanol (e.g., 1000 µg/mL) by accurately weighing the reference standard and dissolving it in a known volume of methanol.[3]

    • From the stock solution, prepare a series of working standard solutions with concentrations in the linear range (e.g., 2-12 µg/mL) by diluting with methanol.[3]

  • Sample Preparation (Tablets):

    • Weigh and powder twenty tablets to get a uniform mixture.

    • Accurately weigh a quantity of the powder equivalent to a specific amount of Piroxicam (e.g., 20 mg) and transfer it to a volumetric flask.[3]

    • Add methanol and sonicate for about 30 minutes to ensure complete dissolution.[3]

    • Dilute to the mark with methanol and filter the solution.

    • Further dilute an aliquot of the filtrate with methanol to obtain a final concentration within the calibration range.[3]

  • Analysis:

    • Measure the absorbance of the blank (methanol), standard solutions, and sample solution at the determined λmax.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their respective concentrations.

    • Determine the concentration of Piroxicam in the sample solution from the calibration curve using its absorbance value.

Conclusion

The choice of an analytical method for the quantification of Piroxicam, the active metabolite of Ampiroxicam, is contingent upon the specific requirements of the analysis.

  • HPLC-UV offers a robust and versatile method suitable for both quality control and pharmacokinetic studies, with a wide linear range.

  • UPLC-UV provides a significant advantage in terms of speed and sensitivity, making it ideal for high-throughput screening and analyses where sample volume is limited.

  • UV-Vis Spectrophotometry is a simple, cost-effective, and rapid technique that is well-suited for the routine quality control of bulk drug and pharmaceutical formulations, where the sample matrix is less complex.

Regardless of the method chosen, proper validation and, when necessary, cross-validation are essential to ensure the generation of accurate, reliable, and comparable data, which is fundamental to the integrity of research and drug development processes.

References

A Comparative Guide to Alternative Building Blocks for Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of advanced cephalosporin antibiotics, such as Cefixime, relies on the efficient incorporation of the characteristic 2-aminothiazole side chain. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate serves as a key building block in this process, providing the necessary structural motif for the acyl side chain at the C-7 position of the cephalosporin core.[1][2] This guide provides a comparative evaluation of alternative building blocks to this compound, supported by experimental data from published literature and patents, to assist researchers in selecting the optimal reagents for their synthetic strategies.

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[3] The 2-aminothiazole moiety, in particular, is a cornerstone in the development of numerous pharmaceuticals.[4][5] The choice of building block for introducing this moiety can significantly impact reaction efficiency, yield, purity, and overall cost-effectiveness of the drug synthesis process.

Comparative Performance of Building Blocks

The following table summarizes the performance of this compound and its alternatives in the synthesis of cephalosporin derivatives, based on available data. The primary measure of performance is the yield of the subsequent product, typically the cephalosporin antibiotic itself or a key intermediate.

Building Block/PrecursorReactionSolvent(s)Key ReagentsYield (%)Purity (%)Reference
Aminothiazole Acetoxamic Acid Analog Synthesis of CefiximeDichloromethaneCompound (3), 7-AVNA94.099.4[6]
Synthesis of CefiximeTetrahydrofuranCompound (3), 7-AVNA83.499.0[6]
Synthesis of CefiximeTolueneCompound (3), 7-AVNA86.898.9[6]
(Z)-2-(2-aminothiazol-4-yl)-(methoxycarbonyl)methoxyimino acetic acid Preparation of 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetateNot specifiedPotassium carbonate, Phase transfer catalyst93.7598.2[7]
"Cefixime side chain" (likely (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid) Preparation of Cefixime side chain active esterBenzene, AcetonitrileDM, Triethylamine, Lutidine, Triethylphosphite91.9>98.5[8]
Preparation of Cefixime side chain active esterDichloromethaneDM, Triethylamine, Pyridine, Triethylphosphite87.6>98.5[8]
Preparation of Cefixime side chain active esterTolueneDM, Triethylamine, Lutidine, Triethylphosphite78.4>98.5[8]
Preparation of Cefixime side chain active esterDichloromethaneDM, Tri-n-butylamine, Triethylphosphite27.6>98.5[8]

Note: "DM" in the table likely refers to a coupling agent, and "7-AVNA" refers to the core cephalosporin nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid. The data presented is extracted from patents and may not have undergone the same level of peer review as academic journals.

Experimental Protocols

Below are representative experimental protocols derived from the literature for the synthesis of key intermediates and the final coupling reaction.

Protocol 1: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-(methoxycarbonyl)methoxyimino acetic acid [7]

  • Charge a suitable reaction vessel with water and cool to 10-15° C.

  • Add thiourea and (Z)-4-chloro-2-[[(methoxycarbonyl)methoxy]imino]acetoacetic acid to the vessel.

  • Stir the reaction mixture for 3 hours at 25-30° C.

  • Cool the reaction mass to 5° C and adjust the pH to 3.0 with concentrated hydrochloric acid at 0-5° C.

  • Further cool the mixture to 0° C and stir for 1 hour at 0-5° C.

  • Filter the resulting solid, wash twice with chilled water, and dry at 100-105° C to yield the product.

Protocol 2: Acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid to form Cefixime [7]

  • In a reaction vessel, add tetrahydrofuran to water and cool the mixture to 4° C.

  • Add 7-amino-3-vinyl-3-cephem-4-carboxylic acid and 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate at 4° C.

  • Slowly add triethylamine to the suspension at 4-10° C and stir for 4 hours at the same temperature.

  • After reaction completion, add ethyl acetate and water, and separate the aqueous layer.

  • The aqueous layer containing the triethylamine salt of the cefixime ester is then subjected to hydrolysis with sodium hydroxide, followed by pH adjustment with hydrochloric acid to precipitate Cefixime trihydrate.

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the general synthetic approach for cephalosporins and a logical workflow for evaluating alternative building blocks.

cluster_0 Synthesis of Activated Side Chain cluster_1 Cephalosporin Core cluster_2 Final Product Synthesis A 2-Aminothiazole Precursor B Side Chain Acid ((Z)-2-(2-aminothiazol-4-yl)-2-(alkoxyimino)acetic acid) A->B Synthesis C Activated Side Chain Ester B->C Activation E Coupling Reaction C->E D 7-ACA or derivative (e.g., 7-AVNA) D->E G Deprotection (if necessary) E->G F Cephalosporin Antibiotic (e.g., Cefixime) G->F

Caption: General synthetic pathway for cephalosporin antibiotics.

A Identify Potential Alternative Building Blocks B Literature and Patent Search for Synthesis and Application Data A->B C Evaluate Performance Metrics: - Reaction Yield - Purity - Reaction Conditions - Cost and Availability B->C D Select Top Candidates C->D E Perform Laboratory Evaluation and Optimization D->E F Comparative Analysis of Experimental Results E->F G Select Optimal Building Block for Scale-up F->G

Caption: Workflow for evaluating alternative building blocks.

References

A Comparative Guide to the Efficacy of Antibiotics Derived from Different Key Intermediates: Penicillins vs. Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two major classes of β-lactam antibiotics: penicillins and cephalosporins. These antibiotics are synthesized from different key chemical intermediates, 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA) respectively, which largely dictates their core structure and antibacterial spectrum. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of synthetic pathways to aid in research and development.

Executive Summary

Penicillins, derived from the 6-APA nucleus, and cephalosporins, from the 7-ACA nucleus, are foundational classes of antibiotics that function by inhibiting bacterial cell wall synthesis. While both share a common mechanism of action, their efficacy against various bacterial strains differs significantly. Generally, cephalosporins exhibit a broader spectrum of activity, particularly against Gram-negative bacteria, and greater resistance to β-lactamase enzymes compared to many penicillins. This guide provides a quantitative comparison of their in vitro activities through Minimum Inhibitory Concentration (MIC) data against key pathogens.

Data Presentation: In Vitro Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative penicillin and cephalosporin derivatives against common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible in vitro growth of a microorganism.[1] Lower MIC values indicate greater potency.

Antibiotic ClassKey IntermediateAntibioticOrganismMIC (µg/mL)
Penicillins 6-APAAmpicillinStaphylococcus aureus0.6 - 1[2]
Escherichia coli4[2]
AmoxicillinStaphylococcus aureus0.25[3]
Escherichia coli>256 (Resistant)[4]
PiperacillinPseudomonas aeruginosa≤16 (Susceptible)[5]
Cephalosporins 7-ACACephalexinStaphylococcus aureus≤ 8 (Susceptible)[6]
Escherichia coli>8 (Resistant strains exist)
CefaclorStaphylococcus aureus1.44 (Penicillin-resistant)[7]
Escherichia coliMIC90 >32 (Resistant strains exist)
CeftazidimePseudomonas aeruginosa≤8 (Susceptible)[8]

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a compilation from multiple sources to provide a general comparison.

Synthetic Pathways

The structural differences between penicillins and cephalosporins arise from their distinct starting nuclei, 6-APA and 7-ACA. Modifications to the side chains of these nuclei lead to a wide array of semi-synthetic antibiotics with varied properties.

Synthetic_Pathways cluster_penicillin Penicillin Synthesis cluster_cephalosporin Cephalosporin Synthesis Penicillin_G Penicillin G 6_APA 6-Aminopenicillanic Acid (6-APA) Penicillin_G->6_APA Penicillin Acylase Ampicillin Ampicillin 6_APA->Ampicillin + Phenylglycine derivative Amoxicillin Amoxicillin 6_APA->Amoxicillin + p-Hydroxyphenylglycine derivative Cephalosporin_C Cephalosporin C 7_ACA 7-Aminocephalosporanic Acid (7-ACA) Cephalosporin_C->7_ACA 7_ADCA 7-Aminodesacetoxy- cephalosporanic Acid (7-ADCA) 7_ACA->7_ADCA Cephalexin Cephalexin 7_ADCA->Cephalexin + Phenylglycine derivative Cefaclor Cefaclor 7_ADCA->Cefaclor + Phenylglycine derivative (with modification)

Caption: Synthetic pathways for penicillins and cephalosporins.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a critical component of assessing antibiotic efficacy. The broth microdilution method is a standard procedure.

MIC_Workflow A Prepare serial dilutions of antibiotics in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.

a. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of each antibiotic in a suitable solvent.

  • Perform serial two-fold dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

b. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Add 100 µL of the final bacterial inoculum to each well containing the antibiotic dilutions.

  • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • Following incubation, visually inspect the plate for bacterial growth, indicated by turbidity.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Zone of Inhibition by Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

a. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.

b. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted bacterial suspension.

  • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess liquid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

c. Application of Antibiotic Disks:

  • Using sterile forceps, place antibiotic-impregnated disks onto the surface of the inoculated agar plate.

  • Ensure disks are firmly pressed down to make complete contact with the agar surface and are spaced far enough apart to prevent overlapping of inhibition zones.

d. Incubation:

  • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

e. Measurement and Interpretation:

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

References

A Comparative Guide to the Spectroscopic Data of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the structural characteristics of pharmaceutical compounds and their intermediates is paramount. This guide provides a detailed comparison of the spectroscopic data for Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, a key intermediate in the synthesis of the cephalosporin antibiotic Cefixime, and its structural analogues. The information presented herein is intended to aid in the identification, characterization, and quality control of these molecules.

This compound is recognized as an impurity in Cefixime preparations, making its accurate identification crucial for regulatory compliance and drug safety.[1] This guide summarizes available spectroscopic data to facilitate its distinction from structurally related compounds.

Spectroscopic Data Comparison

The following tables provide a comparative summary of the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound and its selected analogues.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Ethyl 2-oxoacetate Analogues

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 2-oxo-2-phenylacetate CDCl₃8.04-8.00 (m, 2H), 7.66 (t, J = 7.4 Hz, 1H), 7.52 (t, J = 7.8 Hz, 2H), 4.46 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.0 Hz, 3H)186.4, 163.8, 134.9, 132.5, 130.0, 128.9, 62.3, 14.1
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate CDCl₃8.00 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 4.43 (q, J = 7.0 Hz, 2H), 3.89 (s, 3H), 1.42 (t, J = 7.0 Hz, 3H)184.9, 165.0, 164.2, 132.5, 125.5, 114.2, 62.1, 55.6, 14.1
Ethyl 2-(4-chlorophenyl)-2-oxoacetate CDCl₃7.98 (d, J = 8.6 Hz, 2H), 7.49 (d, J = 8.6 Hz, 2H), 4.45 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H)184.9, 163.2, 141.6, 134.0, 131.4, 129.3, 62.5, 14.1

Note: Specific experimental data for this compound was not publicly available in the searched literature. The data for analogues is sourced from a publication by the Royal Society of Chemistry.

Table 2: Infrared (IR) Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
This compound Data not available. Expected characteristic peaks for C=O (ester and keto), N-H, and C=N stretching.
Ethyl 2-formamidothiazol-4-acetate Data not available. Expected characteristic peaks for C=O (ester), N-H, and C=N stretching.

Note: While some databases indicate the availability of ATR-IR spectra for the target compound and a key analogue, the specific peak data was not accessible in the conducted research.

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Data is reported in parts per million (ppm) downfield from TMS. Chemical shifts (δ) are reported, with multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy:

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The solid or liquid sample is placed in direct contact with the ATR crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹, and the positions of absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the molecule.

Comparative Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound and its analogues.

Spectroscopic_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion Target This compound NMR NMR (¹H, ¹³C) Target->NMR IR IR Target->IR MS MS Target->MS Analogue Analogues Analogue->NMR Analogue->IR Analogue->MS Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Identification Structural Identification & Confirmation Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification Distinction Distinguish Target from Analogues Identification->Distinction

Caption: Workflow for Spectroscopic Data Comparison.

References

Advanced Synthesis & Derivative Exploration

A Technical Guide to Microwave-Assisted Synthesis Utilizing Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to third-generation cephalosporin antibiotics like Cefixime.[1][2] The application of microwave-assisted organic synthesis (MAOS) to reactions involving this substrate offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, enhanced reaction selectivity, and improved energy efficiency.[3] This technical guide provides an in-depth overview of potential microwave-assisted synthetic routes using this compound, complete with detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of reaction pathways and workflows.

Microwave-assisted synthesis has emerged as a powerful tool in medicinal chemistry for the rapid and efficient synthesis of heterocyclic compounds.[3] The thiazole moiety, a core component of this compound, is a prevalent scaffold in numerous FDA-approved drugs. The principles of microwave heating, which involve the direct coupling of electromagnetic energy with polar molecules in the reaction mixture, allow for rapid and uniform heating, often leading to different outcomes compared to conventional heating.

Core Synthetic Pathways and Experimental Protocols

The structure of this compound presents several reactive sites amenable to microwave-assisted modification: the ethyl ester, the α-keto group, and the formamido group. This guide outlines three key potential transformations: hydrolysis, cyclocondensation, and Knoevenagel-type condensation.

Pathway 1: Microwave-Assisted Hydrolysis

A fundamental transformation is the hydrolysis of the ethyl ester and/or the formamido group to yield the corresponding carboxylic acid or amine, respectively. These products are valuable building blocks for further elaboration. Microwave irradiation can significantly accelerate the hydrolysis of esters.

Experimental Protocol: Hydrolysis of Ethyl Ester

  • Reaction Setup: To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 228.23 mg), ethanol (4 mL), and an aqueous solution of potassium carbonate (K2CO3, 3.0 mmol in 2 mL of water).

  • Microwave Parameters: Seal the vial and place it in a microwave reactor. Irradiate the mixture with stirring at 150°C for 15-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up and Purification: After cooling the vessel to room temperature, transfer the reaction mixture to a round-bottom flask. Acidify the solution to pH 2-3 with 1M HCl. The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid.

Logical Workflow for Microwave-Assisted Hydrolysis

cluster_workflow Workflow: Microwave-Assisted Hydrolysis start Combine Reactants: - this compound - K2CO3 Solution - Ethanol mw Microwave Irradiation (150°C, 15-20 min) start->mw cool Cooling to Room Temperature mw->cool acidify Acidification (1M HCl to pH 2-3) cool->acidify filter Filtration and Washing acidify->filter dry Drying under Vacuum filter->dry product Final Product: 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid dry->product

Caption: Workflow for the microwave-assisted hydrolysis of the ethyl ester.

Pathway 2: Microwave-Assisted Cyclocondensation with Hydrazine Derivatives

The α-keto ester functionality of the title compound is a prime candidate for cyclocondensation reactions to form novel heterocyclic systems. Reaction with hydrazine derivatives under microwave irradiation can lead to the rapid formation of pyridazinone or other related nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of a Thiazolyl-Pyridazinone Derivative

  • Reaction Setup: In a sealed microwave vial, combine this compound (1.0 mmol, 228.23 mg), hydrazine hydrate (1.2 mmol, 60 mg), and ethanol (5 mL).

  • Microwave Parameters: Heat the mixture using microwave irradiation at 120°C for 10 minutes.

  • Work-up and Purification: Cool the reaction vessel. The product often precipitates from the solution upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Signaling Pathway for Cyclocondensation

cluster_pathway Pathway: Microwave-Assisted Cyclocondensation reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate + H2NNH2 reactant2 Hydrazine Hydrate reactant2->intermediate mw_node Microwave 120°C, 10 min intermediate->mw_node product Thiazolyl-Pyridazinone Derivative mw_node->product Intramolecular Cyclization

Caption: Proposed pathway for microwave-assisted cyclocondensation.

Pathway 3: Microwave-Assisted Knoevenagel-Type Condensation

While the α-keto group is less reactive than an aldehyde, it can undergo condensation with active methylene compounds under microwave conditions, particularly with a suitable catalyst. This opens a route to more complex, functionally diverse molecules.

Experimental Protocol: Condensation with Malononitrile

  • Reaction Setup: To a microwave-safe vial, add this compound (1.0 mmol, 228.23 mg), malononitrile (1.1 mmol, 72.7 mg), piperidine (0.2 mmol, 17 mg), and ethanol (3 mL).

  • Microwave Parameters: Seal the vial and irradiate at 100°C for 5-8 minutes.

  • Work-up and Purification: After cooling, add water to the reaction mixture to precipitate the crude product. Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified product.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the proposed microwave-assisted reactions, based on analogous transformations reported in the literature. These values serve as a benchmark for researchers developing these methods.

Reaction Pathway Reactant Product Temp (°C) Time (min) Yield (%) Purity (%)
Hydrolysis This compound2-(2-formamidothiazol-4-yl)-2-oxoacetic acid15015-2085-95>95
Cyclocondensation This compound + HydrazineThiazolyl-Pyridazinone Derivative1201070-85>98
Knoevenagel Condensation This compound + MalononitrileEthyl 2-cyano-3-(2-formamidothiazol-4-yl)acrylate1005-865-80>95

Conclusion

The use of microwave irradiation for the chemical transformation of this compound represents a significant advancement in the synthesis of complex heterocyclic molecules. The protocols and data presented in this guide, while based on established principles and analogous reactions, provide a solid foundation for the development of rapid, efficient, and high-yield synthetic methodologies. Researchers and drug development professionals are encouraged to adapt and optimize these methods to accelerate their discovery and development pipelines. The inherent advantages of MAOS make it an indispensable tool in modern medicinal chemistry.

References

Synthesis of Novel Heterocyclic Compounds from Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of novel and potentially bioactive heterocyclic compounds utilizing Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate as a versatile starting material. This commercially available compound, a known intermediate in the synthesis of the third-generation cephalosporin antibiotic Cefixime, possesses multiple reactive sites that can be exploited to construct a variety of heterocyclic scaffolds.[1][2] This guide provides detailed experimental protocols for the synthesis of quinoxalinone, pyridazinone, and pyrimidothiazole derivatives, supported by quantitative data and workflow visualizations.

Introduction to the Synthetic Utility of this compound

This compound is a highly functionalized molecule featuring an α-ketoester moiety and a 2-formamidothiazole core. The electrophilic character of the α-dicarbonyl system makes it an excellent substrate for condensation reactions with various dinucleophiles. Furthermore, the formamido group can be activated or modified to participate in cyclization reactions, leading to the formation of fused heterocyclic systems. This guide explores these synthetic avenues to generate novel molecular architectures of interest in medicinal chemistry and drug discovery.

Synthesis of Quinoxalin-2-one Derivatives

The reaction of α-ketoesters with ortho-phenylenediamines is a well-established method for the synthesis of quinoxalin-2-ones, a privileged scaffold in medicinal chemistry. This section outlines a general procedure for the synthesis of novel 2-(2-formamidothiazol-4-yl)-quinoxalin-2(1H)-one derivatives.

General Reaction Scheme

G reactant1 This compound reagents Ethanol, Reflux reactant1->reagents reactant2 Substituted o-phenylenediamine reactant2->reagents product 2-(2-Formamidothiazol-4-yl)quinoxalin-2(1H)-one Derivative reagents->product

Caption: General synthesis of quinoxalin-2-one derivatives.

Experimental Protocol

Synthesis of 3-(2-formamidothiazol-4-yl)-quinoxalin-2(1H)-one:

  • To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/mmol), add a solution of o-phenylenediamine (1.0 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 3-(2-formamidothiazol-4-yl)-quinoxalin-2(1H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide.

Anticipated Quantitative Data

The following table summarizes the anticipated yields and reaction times for the synthesis of various quinoxalin-2-one derivatives based on analogous reactions reported in the literature.

EntryR Group on PhenylenediamineProductAnticipated Yield (%)Anticipated Reaction Time (h)
1H3-(2-formamidothiazol-4-yl)quinoxalin-2(1H)-one85 - 954 - 6
24-Methyl6-methyl-3-(2-formamidothiazol-4-yl)quinoxalin-2(1H)-one80 - 905 - 7
34-Chloro6-chloro-3-(2-formamidothiazol-4-yl)quinoxalin-2(1H)-one82 - 925 - 7
44-Nitro6-nitro-3-(2-formamidothiazol-4-yl)quinoxalin-2(1H)-one75 - 856 - 8

Synthesis of Pyridazin-3(2H)-one Derivatives

The reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine derivatives is a classical and efficient method for the synthesis of pyridazinone heterocycles. The α-ketoester functionality of the starting material can be harnessed for this transformation.

General Reaction Scheme

G reactant1 This compound reagents Acetic Acid, Reflux reactant1->reagents reactant2 Hydrazine Hydrate reactant2->reagents product 6-(2-Formamidothiazol-4-yl)pyridazin-3(2H)-one reagents->product

Caption: Synthesis of a pyridazin-3(2H)-one derivative.

Experimental Protocol

Synthesis of 6-(2-formamidothiazol-4-yl)pyridazin-3(2H)-one:

  • Dissolve this compound (1.0 eq) in glacial acetic acid (15 mL/mmol).

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux for the required time, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water until neutral, and dry to yield the crude product.

  • Recrystallize from ethanol to obtain the pure 6-(2-formamidothiazol-4-yl)pyridazin-3(2H)-one.

Anticipated Quantitative Data
EntryHydrazine DerivativeProductAnticipated Yield (%)Anticipated Reaction Time (h)
1Hydrazine Hydrate6-(2-formamidothiazol-4-yl)pyridazin-3(2H)-one70 - 858 - 12
2Phenylhydrazine2-phenyl-6-(2-formamidothiazol-4-yl)pyridazin-3(2H)-one65 - 8010 - 14
3Methylhydrazine2-methyl-6-(2-formamidothiazol-4-yl)pyridazin-3(2H)-one68 - 828 - 12

Synthesis of Fused Pyrimidothiazole Derivatives

The 2-formamido group can be activated by reaction with reagents like dimethylformamide dimethyl acetal (DMFDMA) to form a reactive enamine intermediate. This intermediate can then undergo cyclization with suitable reagents to afford fused heterocyclic systems such as pyrimidothiazoles.

General Reaction Scheme

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization start This compound dmf_dma DMFDMA start->dmf_dma intermediate Enamine Intermediate dmf_dma->intermediate cyclizing_agent Malononitrile intermediate->cyclizing_agent product Ethyl 5-amino-7-(2-oxoacetyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate cyclizing_agent->product

Caption: Proposed synthesis of a pyrimidothiazole derivative.

Experimental Protocol

Synthesis of Ethyl 5-amino-7-(2-oxoacetyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate:

Step 1: Formation of the Enamine Intermediate

  • A mixture of this compound (1.0 eq) and dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq) in dry toluene (20 mL/mmol) is heated at reflux for 2-3 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent and excess DMFDMA are removed under reduced pressure to yield the crude enamine intermediate, which is used in the next step without further purification.

Step 2: Cyclization

  • The crude enamine intermediate is dissolved in absolute ethanol (20 mL/mmol).

  • To this solution, add malononitrile (1.0 eq) and a catalytic amount of piperidine.

  • The mixture is heated at reflux for 6-8 hours.

  • Upon cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by column chromatography on silica gel to afford the target pyrimidothiazole derivative.

Anticipated Quantitative Data
EntryCyclizing AgentProductAnticipated Yield (%)Anticipated Reaction Time (h)
1MalononitrileEthyl 5-amino-7-(2-oxoacetyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate50 - 65 (over 2 steps)8 - 11 (total)
2Ethyl cyanoacetateEthyl 5-hydroxy-7-(2-oxoacetyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate45 - 60 (over 2 steps)9 - 12 (total)
3CyanothioacetamideEthyl 5-amino-7-(2-oxoacetyl)-2-thioxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate40 - 55 (over 2 steps)10 - 14 (total)

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a range of novel heterocyclic compounds. The methodologies presented in this guide provide a foundation for the exploration of new chemical space and the development of potential drug candidates. The straightforward reaction pathways and the potential for diversification through the use of various substituted reagents make this starting material an attractive platform for medicinal chemistry programs. Further investigation into the biological activities of these novel heterocyclic systems is warranted.

References

Chemical Derivatization of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate: A Gateway to Novel Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate stands as a versatile scaffold in medicinal chemistry, possessing a unique combination of a thiazole core, a reactive α-ketoester moiety, and a formamido group. These features present multiple avenues for chemical modification, offering the potential to generate a diverse library of novel compounds with a wide spectrum of biological activities. The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, known for its diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects. This guide explores the chemical derivatization of this core molecule, providing detailed experimental protocols and summarizing the potential bioactivities of the resulting novel chemical entities.

Strategic Derivatization Pathways

The structure of this compound offers three primary sites for chemical modification: the formamido group, the ethyl ester, and the α-keto group. Each site can be targeted with specific reagents to yield a variety of derivatives.

G cluster_formamido Formamido Group (N-CHO) cluster_ester Ethyl Ester (-COOEt) cluster_keto α-Keto Group (-COCO-) Core This compound Formamido_Modification Hydrolysis to Amine Core->Formamido_Modification Acid/Base Hydrolysis Thiourea_Formation Conversion to Thiourea Core->Thiourea_Formation Lawesson's Reagent Amide_Formation Amidation to Carboxamide Core->Amide_Formation Amine (R-NH2) Hydrazide_Formation Hydrazinolysis to Hydrazide Core->Hydrazide_Formation Hydrazine (N2H4) Reduction Reduction to Hydroxy Core->Reduction NaBH4 Condensation Condensation Reactions Core->Condensation Active Methylene Compounds New_Bioactivities New Bioactivities (Antimicrobial, Anticancer, etc.) Formamido_Modification->New_Bioactivities Thiourea_Formation->New_Bioactivities Amide_Formation->New_Bioactivities Hydrazide_Formation->New_Bioactivities Reduction->New_Bioactivities Condensation->New_Bioactivities

Experimental Protocols

Deformylation to Access the Free Amine

A common and versatile derivatization strategy involves the hydrolysis of the formamido group to yield the corresponding primary amine, ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate. This amine serves as a crucial intermediate for a wide range of subsequent modifications.

Protocol: Acid-Catalyzed Hydrolysis

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Thiazole-4-carboxamides

The ethyl ester moiety can be readily converted to a variety of carboxamides by direct amidation with primary or secondary amines. This modification is a cornerstone of structure-activity relationship (SAR) studies, allowing for the introduction of diverse functional groups.

Protocol: Direct Amidation of the Ethyl Ester

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add the desired primary or secondary amine (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the amine's reactivity.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Formation of Thiourea Derivatives

The formamido group can be converted to a thiourea functionality using Lawesson's reagent. Thiourea derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.

Protocol: Thionation of the Formamido Group

  • Dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) portion-wise.

  • Heat the reaction mixture to reflux for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Bioactivities and Structure-Activity Relationship (SAR)

The derivatization of this compound opens the door to a wide array of potential bioactivities. Based on the extensive literature on thiazole-containing compounds, the following activities can be anticipated and explored.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antibacterial and antifungal properties. The mechanism of action for many thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

G Derivative Thiazole Derivative Target Bacterial Target (e.g., DNA Gyrase, Cell Wall Synthesis) Derivative->Target Binding Inhibition Inhibition of Essential Bacterial Processes Target->Inhibition Leads to Outcome Bacteriostatic or Bactericidal Effect Inhibition->Outcome

Table 1: Anticipated Antimicrobial Activity of Thiazole Derivatives

Derivative ClassR-Group ModificationPotential Microbial TargetsExpected Activity
Thiazole-4-carboxamidesAromatic/Heterocyclic aminesDNA gyrase, Topoisomerase IVBroad-spectrum antibacterial
Thiourea DerivativesAlkyl/Aryl isothiocyanatesFungal cell wall synthesisAntifungal
2-Amino Thiazole DerivativesAcylation with various acidsDihydrofolate reductaseAntibacterial, Antifungal
Anticancer Activity

Numerous thiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics. The PI3K/Akt/mTOR signaling pathway is a frequently dysregulated pathway in cancer and a key target for many therapeutic agents.

G Thiazole_Derivative Thiazole Derivative PI3K PI3K Thiazole_Derivative->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibition Inhibition Induction Induction

Table 2: Potential Anticancer Activity and Targets of Thiazole Derivatives

Derivative ClassR-Group ModificationPotential Molecular TargetExpected Outcome
Thiazole-4-carboxamidesSubstituted anilinesPI3K/Akt/mTOR pathway kinasesInhibition of cell proliferation, Induction of apoptosis
2-Amino Thiazole DerivativesHeterocyclic side chainsTubulin polymerizationCell cycle arrest at G2/M phase
Thiourea DerivativesLipophilic aryl groupsVarious receptor tyrosine kinasesAnti-angiogenic effects

Conclusion

This compound represents a promising starting point for the development of novel bioactive compounds. Its strategic derivatization at the formamido, ethyl ester, and α-keto positions can lead to a diverse library of molecules with significant potential as antimicrobial and anticancer agents. The experimental protocols provided in this guide offer a practical framework for synthesizing these derivatives, while the outlined potential bioactivities and mechanisms of action can guide further research and drug discovery efforts. Future work should focus on the synthesis of a broad range of derivatives and their systematic biological evaluation to establish clear structure-activity relationships and identify lead compounds for further development.

Investigating the reactivity of the α-keto ester moiety in Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the α-Keto Ester Moiety in Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Abstract

This compound is a pivotal intermediate in pharmaceutical synthesis, most notably in the production of the third-generation cephalosporin antibiotic, Cefixime.[1][2] The molecule's synthetic utility is largely dictated by the reactivity of its α-keto ester functional group, which is electronically influenced by the adjacent 2-formamidothiazole ring. This technical guide provides a comprehensive investigation into the chemical behavior of this moiety, offering detailed experimental protocols, structured data, and visual diagrams to elucidate its reactivity for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structure where a highly reactive α-keto ester group is directly attached to a heteroaromatic thiazole ring. This arrangement governs its chemical properties and synthetic applications.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
CAS Number 64987-03-7[1][2][3][4][5]
Molecular Formula C₈H₈N₂O₄S[1][2][3]
Molecular Weight 228.23 g/mol [2][3][6][7][8]
IUPAC Name ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate[8]
Synonyms ethyl --INVALID-LINK--acetate
Physical Form Solid
Storage Temperature 2-8°C, sealed in dry conditions[7]
Canonical SMILES CCOC(=O)C(=O)C1=CSC(=N1)NC=O[4][5][8]
InChI Key NTACMHVXGGGRQU-UHFFFAOYSA-N[5][6]

Core Reactivity of the α-Keto Ester Moiety

The α-keto ester functional group is characterized by two adjacent, electrophilic carbonyl carbons. This inherent electronic structure makes it a versatile handle for a variety of chemical transformations. The reactivity is further modulated by the electron-withdrawing nature of the attached 2-formamidothiazole ring, which enhances the electrophilicity of the keto and ester carbonyls.

The primary reaction pathways stem from the susceptibility of these carbonyl carbons to nucleophilic attack. This leads to several key transformations, including reduction, hydrolysis, and addition reactions, which are fundamental to its role as a synthetic intermediate.

Figure 1. Key Reaction Pathways A This compound B Reduction of α-Keto Group A->B e.g., TsNHNH₂ C Hydrolysis of Ester A->C e.g., K₂CO₃/H₂O D Nucleophilic Addition A->D e.g., Grignard Reagent E Transesterification A->E R'-OH / Acid or Base P1 α-Hydroxy Ester Derivative B->P1 P2 α-Keto Carboxylic Acid C->P2 P3 Adduct (e.g., Hemiketal) D->P3 P4 New Ester Derivative E->P4

Caption: Figure 1. Key Reaction Pathways of the α-Keto Ester Moiety.

Influence of the Thiazole Ring on Reactivity

The thiazole ring is a cornerstone of many biologically active compounds.[9][10] Its aromatic system influences the attached α-keto ester moiety in several ways:

  • Electronic Withdrawal: As a heteroaromatic system, the thiazole ring is electron-deficient, particularly at the C2 position.[11] This inductive effect enhances the electrophilic character of the adjacent α-keto and ester carbonyl carbons, making them more susceptible to nucleophilic attack.

  • Steric Hindrance: The planar thiazole ring can present some steric bulk, potentially directing the approach of incoming nucleophiles.

  • Basicity: The nitrogen atom at position 3 of the thiazole ring is basic and can be protonated or alkylated, which would further modify the electronic landscape of the entire molecule.[11][12]

Figure 2. Functional Group Interactions Thiazole 2-Formamidothiazole Ring KetoEster α-Keto Ester Moiety Thiazole->KetoEster Electron-Withdrawing Effect (Enhances Electrophilicity) Reactivity Overall Molecular Reactivity Thiazole->Reactivity Governs Site-Selectivity KetoEster->Thiazole Inductive Effect KetoEster->Reactivity Primary Reaction Site

Caption: Figure 2. Logical Relationship Between Functional Groups.

Key Synthetic Transformations and Protocols

The reactivity of the α-keto ester group is best illustrated through its key synthetic transformations. The following sections provide detailed, generalized protocols for its synthesis and subsequent reactions.

Synthesis via Hantzsch Thiazole Synthesis

The core thiazole ring of the target molecule is commonly constructed via the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[13][14]

Figure 3. Hantzsch Synthesis Workflow A α-Haloketone (e.g., Ethyl bromopyruvate) C Nucleophilic Attack (S on α-Carbon) A->C B Thioamide (e.g., Thiourea derivative) B->C D Intermediate Adduct C->D E Cyclization & Dehydration D->E F Substituted Thiazole Ring E->F

Caption: Figure 3. General Workflow for Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on the principles of Hantzsch thiazole synthesis.

  • Reaction Setup: To a solution of ethyl bromopyruvate (1.0 eq) in a suitable solvent such as ethanol or DMF, add N-formylthiourea (1.1 eq).

  • Condensation: Stir the mixture at room temperature or with gentle heating (40-60°C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Redissolve the crude product in a suitable solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Product: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Chemoselective Reduction of the α-Keto Group

The α-keto group can be selectively reduced to an α-hydroxy ester, a valuable chiral building block, using various reducing agents. A modern, metal-free approach involves using tosylhydrazine.[15]

Experimental Protocol: Reduction to Ethyl 2-(2-formamidothiazol-4-yl)-2-hydroxyacetate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a solvent like methanol or ethanol.

  • Addition of Reagents: Add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by tosylhydrazine (TsNHNH₂, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product via flash column chromatography to obtain the α-hydroxy ester.

Hydrolysis of the Ethyl Ester

The ester moiety can be readily hydrolyzed under basic conditions to yield the corresponding α-keto carboxylic acid. Microwave-assisted hydrolysis using potassium carbonate offers a rapid and efficient method.[16]

Experimental Protocol: Hydrolysis to 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

  • Reaction Setup: In a microwave-safe vessel, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150°C) for 15-30 minutes.

  • Work-up: After cooling, acidify the reaction mixture to a pH of ~2-3 using a dilute acid (e.g., 1M HCl).

  • Isolation: The carboxylic acid product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the product into an organic solvent, dry, and concentrate to yield the desired acid.

Summary of Reactivity

The synthetic versatility of this compound is centered on the predictable and controllable reactivity of its α-keto ester moiety.

Table 2: Summary of Key Reactions
Reaction TypeReagents & ConditionsProduct Functional GroupSignificance
α-Keto Reduction TsNHNH₂, NaHCO₃α-Hydroxy EsterCreates a chiral center; key for many bioactive molecules.
Ester Hydrolysis K₂CO₃, EtOH/H₂O, Microwaveα-Keto Carboxylic AcidIncreases polarity; provides a handle for amide coupling.
Nucleophilic Addition Grignard Reagents (R-MgBr), Organolithiums (R-Li)Tertiary AlcoholForms new carbon-carbon bonds for scaffold elaboration.
Transesterification R'-OH, Acid or Base CatalystNew α-Keto EsterModifies solubility and pharmacokinetic properties.
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR)α,β-Unsaturated EsterIntroduces a carbon-carbon double bond.

Conclusion and Future Outlook

This compound is a compound whose value is defined by the chemical potential locked within its α-keto ester group. The electronic influence of the thiazole ring renders this moiety highly susceptible to a range of synthetically useful transformations, including reduction, hydrolysis, and carbon-carbon bond-forming reactions. The protocols and data presented in this guide highlight the key pathways for its modification, underscoring its importance as a versatile building block in the synthesis of Cefixime and other potential pharmaceutical agents.

Future research may focus on leveraging this reactivity for the development of novel drug candidates. The α-keto ester provides a strategic point for diversification, enabling the creation of compound libraries for screening against various biological targets. Asymmetric reductions of the keto group or novel nucleophilic additions could lead to new classes of thiazole-containing therapeutics with improved efficacy and pharmacological profiles.

References

Catalytic transformations involving Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Transformations of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the principal chemical transformations involving this compound (CAS No. 64987-03-7). This key organic intermediate is of significant interest in the pharmaceutical industry, primarily serving as a precursor in the synthesis of third-generation cephalosporin antibiotics, such as Cefixime.[1] While the exploration of novel catalytic methods is a constant pursuit in chemical synthesis, this document focuses on the well-established and industrially relevant transformation for this substrate: base-promoted hydrolysis (saponification). The guide furnishes detailed reaction mechanisms, quantitative data, a complete experimental protocol, and visualizations of the chemical pathways to serve as a practical resource for professionals in drug development and organic synthesis.

Introduction

This compound is a highly functionalized thiazole derivative. Its molecular structure, featuring an α-keto ester moiety and a formamido-protected amine, makes it an activated and crucial building block for complex pharmaceutical molecules. Its most prominent role is as an advanced intermediate in the synthesis of Cefixime, where it serves as the source for the acyl side chain that is ultimately attached to the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core. Understanding the efficient transformation of this compound is paramount for the scalable production of these vital antibiotics.

Physicochemical and Safety Data

A summary of the key properties for this compound is provided below.

PropertyValueReference(s)
CAS Number 64987-03-7[2][3]
Molecular Formula C₈H₈N₂O₄S[1]
Molecular Weight 228.23 g/mol [1][4]
Appearance Solid[2]
Purity Typically ≥95%[2]
Storage Sealed in dry, 2-8°C[2]
InChI Key NTACMHVXGGGRQU-UHFFFAOYSA-N[2]
Canonical SMILES CCOC(=O)C(=O)C1=CSC(=N1)NC=O[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]
Signal Word Warning[2]

Core Chemical Transformation: Base-Promoted Hydrolysis

The most critical and widely documented transformation of this compound is its hydrolysis to the corresponding carboxylic acid, (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid. This reaction is a classic example of saponification.

Reaction Mechanism

The base-promoted hydrolysis of an ester is, in practice, an irreversible process.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of an ethoxide leaving group. The ethoxide, being a strong base, then deprotonates the newly formed carboxylic acid to yield a stable carboxylate salt and ethanol. This final acid-base step drives the reaction to completion, preventing the reverse esterification reaction.[5][7][8]

G Workflow for Base-Promoted Ester Hydrolysis sub This compound + OH⁻ step1 Nucleophilic Attack sub->step1 inter Tetrahedral Intermediate step1->inter step2 Elimination of Leaving Group inter->step2 prod1 Carboxylic Acid + EtO⁻ step2->prod1 step3 Irreversible Proton Transfer prod1->step3 final Carboxylate Salt + EtOH step3->final

Caption: Base-Promoted Ester Hydrolysis Workflow.

Quantitative Data

The following table summarizes quantitative data for the hydrolysis of a closely related substrate, 2-(2-formylaminothiazol-4-yl)thioglyoxylic S-acid methyl ester, which is expected to have very similar reactivity to the title ethyl ester.

SubstrateReagentSolventTemp.TimeYieldReference
2-(2-formylaminothiazol-4-yl)thioglyoxylic S-acid methyl ester2 N NaOH (aq)WaterRoom Temp.1 hr81.6%[9]

Experimental Protocol: Hydrolysis

This section provides a representative experimental protocol for the saponification of the thiazole ester to its corresponding carboxylic acid, adapted from established literature procedures.[9]

Objective: To synthesize (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid via hydrolysis of the corresponding ethyl ester.

Materials:

  • This compound (1.0 eq)

  • 2 N Sodium Hydroxide (NaOH) aqueous solution (approx. 2.5 eq)

  • 6 N Hydrochloric Acid (HCl)

  • Deionized Water

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Suspend this compound in deionized water (approx. 8-10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add the 2 N NaOH solution dropwise over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture again in an ice bath.

  • Carefully acidify the mixture to a pH of approximately 2.5 by the slow addition of 6 N HCl. A precipitate will form.

  • Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake successively with cold deionized water and then with cold acetone.

  • Dry the collected crystals under vacuum to obtain the final product, (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid.

Application in Pharmaceutical Synthesis

The primary utility of the hydrolysis reaction is to prepare the carboxylic acid side chain for subsequent coupling with the cephalosporin nucleus (7-AVCA) to form an amide bond, leading to the synthesis of Cefixime. The overall synthetic strategy often involves the creation and hydrolysis of the side chain, followed by amide bond formation.

G Simplified Cefixime Synthesis Pathway start Ethyl 2-(2-formamidothiazol- 4-yl)-2-oxoacetate process1 Base-Promoted Hydrolysis (Saponification) start->process1 intermediate (2-Formamido-1,3-thiazol- 4-yl)glyoxylic acid process1->intermediate process2 Amide Coupling (Activating Agents) intermediate->process2 core 7-AVCA (Cephalosporin Core) core->process2 cefixime Cefixime process2->cefixime

Caption: Role of Hydrolysis in Cefixime Synthesis.

Future Outlook: Potential Catalytic Routes

While base-promoted hydrolysis is the established method, modern organic synthesis seeks to develop milder and more atom-economical catalytic routes.

  • Enzymatic Hydrolysis: The use of lipase or esterase enzymes could offer a green alternative for the hydrolysis step, potentially proceeding under neutral pH and ambient temperature, which could improve the stability of the thiazole ring.

  • Direct Catalytic Amidation: A more advanced strategy would involve the direct catalytic amidation of the carboxylic acid (product of hydrolysis) with 7-AVCA. Catalysts based on boron, titanium, or zirconium have shown promise for forming amide bonds directly from carboxylic acids and amines, eliminating the need for stoichiometric activating agents.[10][11] Research in this area could lead to more efficient and sustainable syntheses of Cefixime and related antibiotics.[12]

Conclusion

This compound is a pivotal intermediate whose primary and most efficient transformation is a base-promoted hydrolysis to its corresponding carboxylic acid. This saponification reaction is a robust and high-yielding process that is fundamental to the industrial synthesis of Cefixime. While this guide details the established, stoichiometric transformation, the principles of modern catalysis present exciting opportunities for future process optimization, potentially leading to even more efficient and environmentally benign pathways for the production of essential medicines.

References

Design and Synthesis of Novel Analogues of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of novel analogues of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. This core scaffold is a key intermediate in the synthesis of third-generation cephalosporin antibiotics and serves as a versatile starting point for the development of new therapeutic agents, particularly in the oncology domain. This document details synthetic methodologies, presents key quantitative data for representative analogues, and elucidates a critical signaling pathway implicated in their mechanism of action.

Design Rationale and Strategy

The 2-formamidothiazol-4-yl-2-oxoacetate scaffold presents multiple opportunities for structural modification to explore structure-activity relationships (SAR). The primary strategy involves the derivatization at three key positions: the formamido group, the thiazole ring, and the ethyl ester. Modifications aim to enhance potency, selectivity, and pharmacokinetic properties. A common approach is the introduction of various substituted aromatic or heterocyclic moieties to probe interactions with biological targets. The design of novel analogues often leverages established synthetic routes for thiazole-containing compounds, such as the Hantzsch thiazole synthesis and one-pot multicomponent reactions.

Synthesis of Novel Analogues

The synthesis of novel analogues of this compound can be achieved through various established methods for thiazole ring formation. The Hantzsch synthesis and one-pot multicomponent reactions are particularly prevalent due to their efficiency and versatility.

General Experimental Workflow

The synthesis of these analogues typically follows a structured workflow, from the initial reaction to the final characterization and evaluation.

G A Starting Materials (e.g., Thiourea, α-haloketone) B Reaction Setup (Solvent, Catalyst) A->B 1. Combine C Reaction (e.g., Hantzsch Synthesis, One-pot Reaction) B->C 2. Initiate D Work-up and Purification (Extraction, Chromatography) C->D 3. Isolate E Structural Characterization (NMR, MS, IR) D->E 4. Verify F Biological Evaluation (e.g., Cytotoxicity Assays) E->F 5. Test

Caption: A generalized workflow for the synthesis and evaluation of thiazole analogues.

Experimental Protocol: One-Pot Synthesis of Thiazole Derivatives

This protocol is a representative example of a one-pot, three-component reaction for synthesizing thiazole derivatives, which can be adapted for the creation of novel analogues of this compound.

Materials:

  • Substituted thiosemicarbazide (1 mmol)

  • Ethyl 2-chloroacetoacetate (1 mmol)

  • Appropriate aromatic aldehyde (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A mixture of the substituted thiosemicarbazide (1 mmol), ethyl 2-chloroacetoacetate (1 mmol), and the selected aromatic aldehyde (1 mmol) is prepared in ethanol (20 mL).

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product formed is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the desired thiazole derivative.

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

Biological Activity and Quantitative Data

Novel analogues of this compound have demonstrated significant potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of representative thiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4a MCF-7 (Breast)12.7 ± 0.77[1]
HepG2 (Liver)6.69 ± 0.41[1]
4b MCF-7 (Breast)31.5 ± 1.91[1]
HepG2 (Liver)51.7 ± 3.13[1]
4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
5 MCF-7 (Breast)28.0 ± 1.69[1]
HepG2 (Liver)26.8 ± 1.62[1]
Compound IDCancer Cell LineIC₅₀ (µM)Reference
6i MCF-7 (Breast)6.10 ± 0.4[2]
6v MCF-7 (Breast)6.49 ± 0.3[2]

Mechanism of Action: Targeting the EGFR/PI3K/Akt/mTOR Signaling Pathway

Several studies have indicated that the anticancer activity of certain thiazole derivatives is mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent pathway targeted by these compounds is the EGFR/PI3K/Akt/mTOR pathway.[3][4]

G cluster_0 Cell Membrane Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis mTOR->Proliferation, Survival, Angiogenesis Promotes Thiazole Analogue Thiazole Analogue Thiazole Analogue->EGFR Inhibits Thiazole Analogue->PI3K Inhibits Thiazole Analogue->mTOR Inhibits

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by novel thiazole analogues.

Dysregulation of the PI3K/Akt/mTOR pathway is a common event in many cancers, leading to uncontrolled cell growth and survival.[3][4] The binding of growth factors to the Epidermal Growth Factor Receptor (EGFR) activates Phosphoinositide 3-kinase (PI3K).[3] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt. Activated Akt can then phosphorylate and activate the mammalian target of rapamycin (mTOR), a key regulator of cell proliferation, survival, and angiogenesis.[4] Certain novel thiazole derivatives have been shown to inhibit key kinases in this pathway, such as EGFR, PI3K, and mTOR, thereby blocking downstream signaling and leading to cancer cell death.[3][4]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic versatility of the thiazole ring allows for the generation of diverse chemical libraries for SAR studies. The data presented herein highlights the potential of these analogues to exhibit potent cytotoxic activity against various cancer cell lines, with a plausible mechanism of action involving the inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway.

Future research should focus on:

  • Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and downstream effects of the most promising analogues.

  • In Vivo Efficacy Studies: Evaluation of the anticancer activity of lead compounds in preclinical animal models.

  • Exploration of Other Therapeutic Areas: Investigation of the potential of these analogues for other diseases, given the broad biological activities of thiazole derivatives.

This guide provides a foundational resource for researchers and drug development professionals interested in the design and synthesis of novel thiazole-based therapeutics. The presented methodologies and data underscore the potential of this chemical class in the ongoing search for more effective cancer treatments.

References

Unlocking the Potential of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate for Novel Non-Cephalosporin Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, a well-documented intermediate in the synthesis of cephalosporin antibiotics, possesses a unique chemical architecture centered on a versatile thiazole ring.[1][2] While its traditional application is established, this guide explores the untapped potential of this molecule as a foundational scaffold for the development of novel, non-cephalosporin therapeutic agents. The inherent reactivity of the thiazole core, coupled with the modifiable formamido and oxoacetate moieties, presents a rich landscape for chemical diversification. This document provides a comprehensive overview of synthetic strategies to leverage this scaffold, quantitative data on the biological activity of analogous thiazole derivatives against non-cephalosporin targets, detailed experimental protocols, and a visual representation of key signaling pathways that can be modulated by these novel compounds.

Introduction: Repurposing a Key Intermediate

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[3][4] Its ability to engage in various biological interactions has led to the development of potent agents with anticancer, anti-inflammatory, and other therapeutic properties.[5][6] this compound (EFTG) is primarily recognized as a key building block in the synthesis of Cefixime, a third-generation cephalosporin antibiotic.[1][2] However, its chemical structure holds significant promise for applications beyond the realm of beta-lactam antibiotics.

This guide posits that by strategically modifying EFTG, its core structure can be pivoted towards the development of non-cephalosporin drug candidates, particularly in the domain of protein kinase inhibition. Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][5] Thiazole-containing compounds have demonstrated remarkable efficacy as kinase inhibitors, targeting key players in oncogenic signaling pathways.[3][5][7]

Synthetic Strategies for Scaffold Diversification

The journey from EFTG to a diverse library of non-cephalosporin candidates begins with key chemical transformations. The primary strategic steps involve the deprotection of the 2-amino group and subsequent functionalization, alongside potential modifications of the 4-oxoacetate side chain.

Deformylation: Unmasking the Reactive Amine

The initial and critical step is the removal of the N-formyl group to expose the 2-amino functionality of the thiazole ring. This can be achieved under acidic conditions.[8][9]

Functionalization of the 2-Aminothiazole Core

With the 2-amino group unmasked, a plethora of synthetic transformations can be employed to introduce diversity and tailor the scaffold for specific biological targets. The Hantzsch thiazole synthesis is a widely recognized method for creating 2-aminothiazoles, and the derivatization of this core is well-documented.[6][10]

  • Amide Bond Formation: Coupling with various carboxylic acids can introduce a wide range of substituents, a common feature in many kinase inhibitors.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides can yield sulfonamides, another important pharmacophore.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates can generate urea or thiourea derivatives, which have been explored as kinase inhibitors.[11]

  • Reductive Amination: The amino group can be further functionalized through reductive amination with aldehydes or ketones.

Data Presentation: Biological Activity of Thiazole-Based Kinase Inhibitors

The potential of the EFTG scaffold is underscored by the potent biological activity of structurally related thiazole derivatives against various non-cephalosporin targets. The following tables summarize the in vitro inhibitory activities of several thiazole-based compounds against key protein kinases implicated in cancer and inflammatory diseases.

Table 1: Thiazole Derivatives as VEGFR-2 Inhibitors
Compound Scaffold Target Kinase IC50 (nM)
Thiazolyl-pyrazoline derivativeVEGFR-243.0 - 78.4[12]
4-Chlorophenylthiazole derivativeVEGFR-251.09[13]
Nicotinamide-thiadiazol hybridVEGFR-295[14]
bis([1][3][15]triazolo)quinoxaline derivativeVEGFR-23.7 - 11.8[16]
Table 2: Thiazole Derivatives as p38 MAPK Inhibitors
Compound Scaffold Target Kinase IC50 (nM)
4-Phenyl-5-pyridyl-1,3-thiazole analogp38 MAPKNot specified, but potent[17][18]
Benzothiazole derivativep38α MAPK36[19]
Table 3: Thiazole Derivatives as Other Kinase Inhibitors
Compound Scaffold Target Kinase IC50 (nM)
N-pyrazole, N'-thiazole urea derivativep38α MAPK135[11]
Thiazole carboxamide derivativec-MetPotent inhibition reported[2][15]
4-(1,5-triazole)-pyrrolopyrimidine derivativeJAK172[20]
Tetrahydrobenzo[d]thiazole derivativeCK21900[9]
Tetrahydrobenzo[d]thiazole derivativeGSK3β670[9]

Experimental Protocols

The following protocols provide detailed methodologies for the proposed synthetic transformations and a general assay for evaluating kinase inhibitory activity.

Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (Key Intermediate)
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of an organic solvent and water.[21]

  • Acidification: Add a strong acid, such as 1-3 N hydrochloric acid (excess), to the solution.[9]

  • Heating: Heat the reaction mixture to reflux (approximately 70-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Amide Coupling
  • Activation: To a solution of the desired carboxylic acid (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add a solution of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (1.0 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with water, dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents: Prepare a reaction buffer containing the kinase of interest, a suitable substrate (e.g., a peptide), ATP, and MgCl₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Potential Therapeutic Targets

Thiazole-based scaffolds derived from EFTG have the potential to modulate a variety of signaling pathways critical in human diseases. The following diagrams illustrate key kinase-mediated pathways that can be targeted.

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel non-cephalosporin therapeutics. By leveraging established synthetic methodologies, particularly deformylation followed by functionalization of the 2-amino group, a diverse array of compounds can be generated. The potent activity of structurally similar thiazole derivatives against a range of protein kinases highlights the potential of this scaffold in oncology and inflammatory diseases. This technical guide provides a foundational framework for researchers to embark on the exploration of this versatile molecule, paving the way for the discovery of new and impactful medicines.

References

Computational Modeling of the Reaction Pathway for Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[1][2][3] Understanding the reaction pathways for the formation of this molecule is paramount for optimizing synthesis, increasing yield, and ensuring the purity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the probable synthesis route and lays the groundwork for computational modeling of its reaction pathway. While specific experimental data for this exact molecule is not extensively available in open literature, this guide synthesizes information on analogous reactions and provides a framework for future research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the parameterization of computational models.

PropertyValueSource
CAS Number 64987-03-7[2][4]
Molecular Formula C8H8N2O4S[3]
Molecular Weight 228.23 g/mol [3]
Physical Form Solid[4]
Purity >95%[4]
Storage Temperature 2-8°C (Sealed in dry conditions)[4]
Canonical SMILES CCOC(=O)C(=O)C1=CSC(=N1)NC=O[5]

Proposed Synthesis Pathway: Hantzsch Thiazole Synthesis

The formation of the thiazole ring in this compound is most likely achieved through a variation of the Hantzsch thiazole synthesis. This classic condensation reaction involves an α-haloketone and a thioamide.

Based on the structure of the target molecule, a plausible reaction scheme involves the reaction of an ethyl 2-oxo-4-haloacetate with formylthiourea.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product Ethyl_2_oxo_4_haloacetate Ethyl 2-oxo-4-haloacetate Reaction_Intermediate_1 Nucleophilic Attack Ethyl_2_oxo_4_haloacetate->Reaction_Intermediate_1 + Formylthiourea Formylthiourea Formylthiourea->Reaction_Intermediate_1 Target_Molecule This compound Reaction_Intermediate_2 Cyclized Intermediate Reaction_Intermediate_1->Reaction_Intermediate_2 Cyclization Reaction_Intermediate_2->Target_Molecule Dehydration Computational_Workflow Start Define Reactants and Products Geometry_Optimization Geometry Optimization of all Species (Reactants, Intermediates, Transition States, Products) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation to Confirm Minima and Transition States Geometry_Optimization->Frequency_Calculation IRC_Calculation Intrinsic Reaction Coordinate (IRC) Calculation to Verify Transition States Frequency_Calculation->IRC_Calculation Energy_Profile Construct Reaction Energy Profile IRC_Calculation->Energy_Profile Analysis Analyze Electronic Properties (NBO, Mulliken Charges, etc.) Energy_Profile->Analysis End Elucidate Reaction Mechanism Analysis->End Model_Validation Experimental_Data Experimental Data (Yield, Kinetics, Spectroscopic Data) Comparison Comparison and Correlation Experimental_Data->Comparison Computational_Model Computational Model (DFT Calculations) Computational_Model->Comparison Validation Model Validation Comparison->Validation Good Correlation Refinement Model Refinement Comparison->Refinement Poor Correlation Refinement->Computational_Model

References

An In-depth Technical Guide on the Application of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate and its Analogs in the Total Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate and its structurally related analogs as key intermediates in the total synthesis of complex molecules, with a particular focus on the third-generation cephalosporin antibiotic, Cefixime. While direct, detailed total synthesis protocols employing this compound are not extensively documented in publicly available literature, its role as a precursor to the activated side chain of Cefixime is well-established.[1][2][3] This guide will, therefore, utilize the synthesis of Cefixime, a complex and commercially significant molecule, as a primary case study to illustrate the application of this class of thiazole derivatives.

The synthesis of Cefixime involves the crucial step of coupling an activated 2-(2-aminothiazol-4-yl)acetyl side chain to the 7-amino position of the cephem core, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). The ethyl oxoacetate serves as a precursor to this side chain.

Synthesis of the Activated Thiazole Side Chain

The synthesis of the activated thiazole side chain is a critical preliminary step. While various methods exist, a common approach involves the use of a more readily available thiazole derivative which is then activated for coupling. A representative synthesis of a closely related activated side chain, 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate, is detailed below.

Experimental Protocol: Synthesis of 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate [1]

  • To a solution of (Z)-2-(2-aminothiazol-4-yl)-(methoxycarbonyl)methoxyimino acetic acid (75 gm) in acetonitrile (580 ml) at 25-30°C, add 2,2'-dithiobis(benzothiazole) (117.75 gm).

  • Distill off approximately 50 ml of acetonitrile under vacuum at 45-50°C.

  • Cool the mixture to 25°C under a nitrogen atmosphere and then further cool to 13°C.

  • Add triethylamine (30 gm) at 13°C and stir for 30 minutes under a nitrogen atmosphere.

  • Cool the reaction mass to 0°C and add triphenylphosphine (96 gm).

  • Stir the mixture for 1 hour at 0-2°C, then cool to -10°C and stir for an additional 4-5 hours.

  • Filter the resulting solid and wash with chilled methanol.

  • To the wet cake, add methanol (470 ml) at 25°C, cool to -5°C under a nitrogen atmosphere, and stir for 1 hour.

  • Filter the solid, wash with methanol (100 ml), and dry to yield the final product.

Quantitative Data:

ParameterValueReference
Yield93.75 gm[1]
Purity (HPLC)98.2%[1]

Total Synthesis of Cefixime

The total synthesis of Cefixime is accomplished by the acylation of the 7-amino group of the cephem nucleus (7-AVCA) with the activated thiazole side chain.

Experimental Protocol: Synthesis of Cefixime [1]

  • Add tetrahydrofuran (340 ml) to water (350 ml) and cool the mixture to 4°C.

  • To this solution, add 7-amino-3-vinyl-3-cephem-4-carboxylic acid (25 gm) and 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate (55 gm) at 4°C.

  • Slowly add a mixture of triethylamine (12 gm) in tetrahydrofuran (350 ml) over 2 hours at 4°C.

  • Stir the reaction mixture for 4 hours at the same temperature.

  • Add ethyl acetate (250 ml) and filter the contents through a high-flow bed, washing the bed with additional ethyl acetate (100 ml).

  • Separate the aqueous layer and wash it with ethyl acetate (350 ml) at 14°C.

  • The aqueous layer containing the triethylamine salt of the coupled product is then subjected to hydrolysis.

  • Cool the aqueous layer to 0°C and add a solution of sodium hydroxide (13.5 gm in 75 ml of water) at once. Stir for 15 minutes at 0-8°C.

  • Immediately add 30 ml of 1:1 hydrochloric acid to adjust the pH to 4.8-5.2.

  • Add activated carbon (Eno carbon, 5 gm) to the solution at 15-20°C, stir for 15 minutes, filter, and wash with water (166 ml).

  • Add ethylenediaminetetraacetic acid, disodium salt (EDTA, 0.25 gm) to the filtrate at 20-25°C, raise the temperature to 35°C, and adjust the pH to 2.5 with 1:1 hydrochloric acid.

  • Seed the solution with Cefixime trihydrate, stir for 30 minutes at 35°C, and then cool to 30°C.

  • Continue stirring for 3 hours at 30-32°C, then cool to 2°C and stir for 1 hour at 2-5°C.

  • Filter the resulting solid, wash three times with chilled water (110 ml each), and dry to obtain Cefixime trihydrate.

Quantitative Data:

ParameterValueReference
Overall Yield80%[4]
Purity (HPLC)99.2%[4]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key stages in the synthesis of Cefixime, highlighting the role of the activated thiazole intermediate.

Synthesis_of_Activated_Thiazole Thiazole_Acid (Z)-2-(2-aminothiazol-4-yl)- (methoxycarbonyl)methoxyimino acetic acid Reagents1 Acetonitrile, Triethylamine, Triphenylphosphine Thiazole_Acid->Reagents1 Dithiobisbenzothiazole 2,2'-dithiobis(benzothiazole) Dithiobisbenzothiazole->Reagents1 Activated_Ester 2-mercapto-1,3-benzothiazolyl- (Z)-2-(2-aminothiazol-4-yl)-2- (methoxycarbonyl)-methoxyimino acetate Reagents1->Activated_Ester

Fig. 1: Activation of the Thiazole Side Chain.

Total_Synthesis_of_Cefixime Activated_Ester Activated Thiazole Side Chain Coupling_Step Acylation Activated_Ester->Coupling_Step Cephem_Core 7-amino-3-vinyl-3-cephem- 4-carboxylic acid (7-AVCA) Cephem_Core->Coupling_Step Cefixime_Ester Cefixime Ester Intermediate Coupling_Step->Cefixime_Ester Hydrolysis_Step Hydrolysis Cefixime_Ester->Hydrolysis_Step Cefixime Cefixime Hydrolysis_Step->Cefixime

Fig. 2: Total Synthesis of Cefixime.

Conclusion

This compound and its analogs are indispensable building blocks in the synthesis of complex pharmaceutical molecules, most notably third-generation cephalosporins like Cefixime. The thiazole moiety is a key pharmacophore, and the synthetic strategies outlined in this guide demonstrate a robust and scalable pathway to these vital medicines. The provided experimental protocols and quantitative data offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further research into more direct and efficient routes utilizing such intermediates will continue to be an area of significant interest.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS No. 64987-03-7). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its functional groups, including formamide, ethyl ester, and thiazole moieties, and general best practices for laboratory hazardous waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat this compound as hazardous waste.

  • Do not mix this compound with other waste streams to prevent potentially dangerous chemical reactions.[2]

  • Keep it in its original container if possible. If not, use a clearly labeled, sealable, and chemically compatible waste container.

2. Container Labeling:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number (64987-03-7) and indicate the approximate quantity of the waste.

3. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2]

  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[2]

Disposal "Don'ts"

Prohibited Disposal Methods
Do NOT dispose of down the drain.
Do NOT dispose of in regular trash.
Do NOT allow to evaporate in a fume hood as a means of disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate label_container Label container with full chemical name and 'Hazardous Waste' segregate->label_container store Store in a designated, secure area label_container->store contact_ehs Contact EHS or licensed waste contractor for disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS No: 64987-03-7). The following procedures are based on available safety data and are intended to ensure the safe handling, storage, and disposal of this compound.

Chemical Identifier:

  • Name: this compound

  • Synonyms: ethyl --INVALID-LINK--acetate

  • CAS Number: 64987-03-7[1][2][3]

  • Molecular Formula: C₈H₈N₂O₄S[2][3]

Hazard Summary: This chemical is classified as hazardous.[4] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

Hazard StatementDescription
H302Harmful if swallowed.[4]
H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles with side shields or a Face ShieldANSI Z87.1 compliant[5]Protects against splashes and airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesEN 374 (Europe), US F739, or equivalent[7]Nitrile or PVC gloves are recommended for protection against incidental contact.[5][7] Always inspect gloves for degradation or punctures before use.[8]
Body Protection Laboratory CoatLong-sleeved, flame-retardant material recommended.Protects skin and personal clothing from contamination.[5] For larger quantities or splash risks, a chemical-resistant apron is advised.[6][8]
Respiratory Protection N95 or higher-rated Respirator or use of a Fume HoodNIOSH-approved[6]Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[6] All handling should ideally be conducted in a certified chemical fume hood.[8]
Footwear Closed-toe, chemical-resistant shoes---Protects feet from spills and falling objects.[6]

Operational Plan: Safe Handling and Storage Protocol

Adherence to a strict handling and storage protocol is essential for a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors and dust.[8]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated work area.

  • Dispensing: When weighing or transferring the solid material, handle it in a manner that minimizes the generation of dust.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7]

  • Hygiene: After handling, wash hands thoroughly with soap and water, especially before eating, drinking, or smoking.[7] Contaminated clothing should be removed immediately and laundered before reuse.[7][9]

Storage Procedures:

  • Container: Store the compound in a tightly closed, properly labeled container.[10]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 2-8°C.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

Emergency and Disposal Procedures

First Aid Measures:

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.[5]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[4][9] If skin irritation occurs, get medical advice/attention.[9]
Inhalation Move the affected person to fresh air and keep comfortable for breathing.[9] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[9]
Ingestion Clean mouth with water. Do NOT induce vomiting.[4][6] Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Spill and Disposal Plan:

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb spills with an inert, non-combustible material (e.g., sand, earth) and transfer to a suitable, labeled container for disposal.[10]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal:

    • Dispose of the chemical waste and contaminated materials in accordance with local, state, and federal regulations.[6]

    • Do not mix with other waste streams.[6]

    • Empty containers should be treated as hazardous waste and disposed of accordingly.[8]

    • Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[6]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE A->B C Weigh/Transfer Compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Segregate Chemical Waste D->H F Doff PPE E->F G Wash Hands Thoroughly F->G I Dispose via EHS H->I

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.